molecular formula C13H16N2O B094832 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile CAS No. 119-97-1

3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Cat. No.: B094832
CAS No.: 119-97-1
M. Wt: 216.28 g/mol
InChI Key: VTXVKMVZEXXUIC-UHFFFAOYSA-N
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Description

3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(N-ethyl-4-formyl-3-methylanilino)propanenitrile
Source PubChem
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InChI

InChI=1S/C13H16N2O/c1-3-15(8-4-7-14)13-6-5-12(10-16)11(2)9-13/h5-6,9-10H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXVKMVZEXXUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC(=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059503
Record name Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-
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Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

119-97-1
Record name 3-[Ethyl(4-formyl-3-methylphenyl)amino]propanenitrile
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Record name Propanenitrile, 3-(ethyl(4-formyl-3-methylphenyl)amino)-
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Record name Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-
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Record name Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-
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Record name 3-[ethyl(4-formyl-3-methylphenyl)amino]propiononitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive scientific guide for the synthesis of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile, a valuable intermediate in the synthesis of various organic compounds, including specialty dyes and pharmacologically active molecules. The synthetic strategy detailed herein is predicated on a logical two-step sequence, beginning with the cyanoethylation of an appropriate aniline derivative, followed by a highly regioselective formylation. This approach was selected for its efficiency, high yields, and robust, well-documented reaction mechanisms. This guide offers field-proven insights into experimental design, explains the causality behind protocol choices, and provides detailed, step-by-step methodologies grounded in established chemical principles.

Introduction and Strategic Overview

This compound, CAS No. 119-97-1, is a substituted aromatic aldehyde incorporating ethylamino and propanenitrile functionalities.[1][2] This unique combination of functional groups makes it a versatile molecular building block. The core challenge in its synthesis lies in achieving the desired substitution pattern on the aromatic ring—specifically, the introduction of a formyl group para to a strongly activating dialkylamino substituent and ortho to a methyl group.

A thorough retrosynthetic analysis suggests that the most efficient pathway involves constructing the N-alkylated, cyanoethylated aniline core first, followed by the introduction of the formyl group. This strategy leverages the powerful ortho-, para-directing effect of the N,N-disubstituted amino group to ensure the formylation occurs at the desired C4 position with high regioselectivity. The chosen pathway consists of two primary transformations:

  • Aza-Michael Addition: The cyanoethylation of N-ethyl-N-(3-methylphenyl)amine to form the key intermediate, 3-(Ethyl(3-methylphenyl)amino)propanenitrile.

  • Vilsmeier-Haack Formylation: The regioselective formylation of the intermediate at the electron-rich para position to yield the target compound.

This guide will dissect each step, providing both the theoretical mechanistic underpinnings and a practical, actionable experimental protocol.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product N_ethyl_m_toluidine N-Ethyl-N-(3-methylphenyl)amine Intermediate 3-(Ethyl(3-methylphenyl)amino)propanenitrile N_ethyl_m_toluidine->Intermediate  Step 1: Cyanoethylation (Aza-Michael Addition) Acrylonitrile Acrylonitrile Final_Product This compound Intermediate->Final_Product  Step 2: Vilsmeier-Haack Reaction (POCl3, DMF)

Caption: Overall two-step synthesis strategy.

Synthesis of Intermediate: 3-(Ethyl(3-methylphenyl)amino)propanenitrile

The first stage of the synthesis involves the addition of an N-alkylaniline to acrylonitrile. This reaction, a classic example of an aza-Michael addition, is highly efficient for forming the C-N bond required for the cyanoethyl moiety.[3]

Mechanistic Rationale

Cyanoethylation is the addition of a protic nucleophile, in this case, the secondary amine of N-ethyl-m-toluidine, to acrylonitrile.[3][4] Acrylonitrile serves as an excellent Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond. The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the β-carbon of acrylonitrile. The reaction is typically catalyzed by a base, although the inherent basicity of the amine substrate is often sufficient.[4]

Caption: Mechanism of Aza-Michael Addition.

Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers and must be performed in a suitable fume hood with appropriate personal protective equipment (PPE). Acrylonitrile is toxic and flammable.

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add N-ethyl-N-(3-methylphenyl)amine (0.1 mol, 13.52 g).

  • Reagent Addition: Slowly add acrylonitrile (0.11 mol, 5.84 g) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove any unreacted acrylonitrile and volatile impurities under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, 3-(Ethyl(3-methylphenyl)amino)propanenitrile[5][6], can be purified by vacuum distillation or used directly in the next step if purity is deemed sufficient (>95% by GC analysis).

Data Summary: Intermediate Synthesis
ParameterValue/ConditionRationale
Molar Ratio (Amine:Acrylonitrile)1 : 1.1A slight excess of acrylonitrile ensures complete consumption of the starting amine.
Temperature60-70°CProvides sufficient thermal energy to overcome the activation barrier without promoting polymerization of acrylonitrile.
Reaction Time4-6 hoursTypical duration to achieve high conversion. Monitored by TLC for confirmation.
Expected Yield>90%The aza-Michael addition is a highly efficient and atom-economical reaction.

Synthesis of Final Product via Vilsmeier-Haack Formylation

The final step is the formylation of the electron-rich aromatic ring of the intermediate. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it employs a mild electrophile that is highly effective for activated substrates like N,N-dialkylanilines.[7][8]

Mechanistic Rationale & Regioselectivity

The Vilsmeier-Haack reaction involves two key stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[9][10]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the aniline derivative attacks the electrophilic carbon of the Vilsmeier reagent.[11] The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.

Causality of Regioselectivity: The N-ethyl-N-(2-cyanoethyl)amino group is a powerful electron-donating group that strongly activates the aromatic ring for electrophilic attack. It directs substitution primarily to the ortho and para positions. The para position (C4) is significantly less sterically hindered than the two ortho positions (C2 and C6), one of which is already blocked by the methyl group. Therefore, electrophilic attack occurs almost exclusively at the C4 position, leading to the desired product with high regioselectivity.[7][11]

Vilsmeier_Haack cluster_reagent Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Aryl Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Attack by Aromatic Ring Intermediate Aromatic Intermediate Final_Product Final Aldehyde Iminium_Salt->Final_Product Aqueous Workup (H₂O)

Caption: Workflow of the Vilsmeier-Haack Reaction.

Experimental Protocol

Disclaimer: This protocol involves highly corrosive and water-reactive reagents. It must be performed under anhydrous conditions in a well-ventilated fume hood by trained personnel.

  • Vilsmeier Reagent Preparation: In a 500 mL three-necked flask under a nitrogen atmosphere, cool N,N-Dimethylformamide (DMF, 0.3 mol, 21.93 g) to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, 0.12 mol, 18.4 g) dropwise while maintaining the temperature between 0-5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the intermediate, 3-(Ethyl(3-methylphenyl)amino)propanenitrile (0.1 mol, 18.83 g), in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent, again keeping the temperature below 10°C.

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 80-90°C for 3-5 hours.[12] Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis (Workup): Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (~300 g) with vigorous stirring. Neutralize the acidic solution by slowly adding a saturated sodium acetate or sodium carbonate solution until the pH is ~6-7.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.[13]

Data Summary: Vilsmeier-Haack Formylation
ParameterValue/ConditionRationale
Molar Ratio (Intermediate:POCl₃)1 : 1.2A slight excess of the activating agent ensures complete conversion.
SolventDMFActs as both a solvent and a reagent for forming the Vilsmeier reagent.[12]
Temperature80-90°CHigher temperature is required for the electrophilic substitution step.[12]
WorkupHydrolysis & NeutralizationEssential to convert the intermediate iminium salt to the aldehyde and facilitate extraction.
Expected Yield75-85%A typical yield range for the Vilsmeier-Haack formylation of activated anilines.

References

  • Wikipedia. Vilsmeier reagent. Available from: [Link]

  • AALB Chem. N-ethyl-3-methylaniline - 102-27-2. Available from: [Link]

  • PrepChem.com. Synthesis of Vilsmeier reagent. Available from: [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Growing Science. Available from: [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for Yttrium Nitrate Catalyzed Aza-Michael Reaction. Available from: [Link]

  • PharmaTutor. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Dyestuff Intermediates. 3-(Ethyl(m-tolyl)amino)propanenitrile. Available from: [Link]

  • PubChemLite. This compound (C13H16N2O). Available from: [Link]

  • PubChem. 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile. Available from: [Link]

  • Methylamine Supplier. This compound. Available from: [Link]

  • Wikipedia. Cyanoethylation. Available from: [Link]

  • SIELC Technologies. Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-. Available from: [Link]

  • MDPI. Formylation of Amines. Available from: [Link]

  • Intellectual Property India. A PROCESS FOR SYNTHESIS OF N-ETHYL METHYL AMINE AND THE DERIVATIVES THEREOF. Available from: [Link]

  • Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Available from: [Link]

  • Google Patents. US8420864B2 - High-purity N-ethylmethylamine and process for preparing same.
  • PubChem. Ethyl[(3-methylphenyl)methyl]amine. Available from: [Link]

  • Methylamine Supplier. 3-[Ethyl(4-Formyl-3-Methylphenyl)Amino]Propanenitrile. Available from: [Link]

  • Drugfuture. 3-(ETHYL(3-METHYLPHENYL)AMINO)PROPANENITRILE. Available from: [Link]

  • Organic Syntheses. Ethylamine, N-methyl-. Available from: [Link]

  • Taylor & Francis. Cyanoethylation – Knowledge and References. Available from: [Link]

  • Glen Research. Glen Report 28.26 - Transient Cyanoethylation. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • Google Patents. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.

Sources

Physicochemical properties of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key organic intermediate. Intended for researchers, chemists, and drug development professionals, this document details the compound's chemical identity, core physicochemical properties, spectroscopic signature, and analytical methodologies. Furthermore, it offers insights into its chemical reactivity, stability, and essential safety protocols, serving as a vital resource for its application in synthesis and research.

Chemical Identity and Structural Analysis

A precise understanding of a compound's identity and structure is the foundation of all subsequent research and development. This section delineates the fundamental identifiers and structural characteristics of this compound.

Nomenclature and Chemical Identifiers
  • IUPAC Name : 3-(N-ethyl-4-formyl-3-methylanilino)propanenitrile[1]

  • CAS Number : 119-97-1[1][2][3][4]

  • EC Number : 204-362-2[1]

  • Common Synonyms : 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde, 3-(N-ethyl-4-formyl-3-methylanilino)propanenitrile[1]

Molecular and Structural Formula
  • Molecular Formula : C₁₃H₁₆N₂O[1][5][6]

  • Molecular Weight : 216.28 g/mol [1][5][7]

  • Canonical SMILES : CCN(CCC#N)C1=CC(=C(C=C1)C=O)C[1]

  • InChI Key : VTXVKMVZEXXUIC-UHFFFAOYSA-N[1]

Key Structural Features

The molecule's physicochemical properties and reactivity are dictated by three primary functional groups:

  • Aromatic Aldehyde : The formyl group (-CHO) is a highly reactive site, susceptible to oxidation to a carboxylic acid and reduction to an alcohol. Its electrophilic nature makes it a key handle for forming imines and other C-C or C-N bonds.

  • Tertiary Amine : The ethylamino group attached to the phenyl ring increases the electron density of the ring and serves as a potential site for salt formation. Its tertiary nature prevents N-H related reactions.

  • Aliphatic Nitrile : The propanenitrile moiety (-CH₂CH₂C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering a pathway for chain extension or introduction of a basic nitrogen center.[8]

Core Physicochemical Properties

The physical and chemical properties of a compound are critical for determining its handling, formulation, and application. The data below, derived from experimental and predicted values, provides a quantitative profile of the title compound.

PropertyValueSource
Appearance Solid, powder[5][7][9]-
Melting Point 64-67 °C[3][6][10]Experimental
Boiling Point 418.0 ± 40.0 °C at 760 mmHg[3][6]Predicted
Density 1.090 ± 0.06 g/cm³[3][6]Predicted
Water Solubility Low[5][7]Experimental
Organic Solvent Solubility Soluble in ethanol, acetone, dichloromethane[7]Experimental
Partition Coefficient (XLogP3) 1.9[1]Computed
pKa 2.09 ± 0.50[3]Predicted
Vapor Pressure 3.38E-07 mmHg at 25°C[6]-
Refractive Index 1.579[6]-
Solubility Profile: A Structural Perspective

The compound's low water solubility is a direct consequence of its predominantly non-polar structure, dominated by the substituted aromatic ring and alkyl chains.[5][7] While the nitrile and formyl groups possess some polarity, their contribution is insufficient to overcome the hydrophobic nature of the carbon backbone. Conversely, its solubility in common organic solvents like ethanol and acetone is high, as expected for an organic molecule of its size and polarity.[7] This profile is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Spectroscopic and Analytical Characterization

Structural verification and purity assessment are non-negotiable in scientific research. This section details the expected spectroscopic signatures and provides a robust analytical method for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for the title compound is not widely published, the expected shifts can be reliably predicted based on its structure and data from the closely related analog, 3-(Ethyl(4-formylphenyl)amino)propanenitrile.[8]

  • ¹H NMR :

    • Formyl Proton (-CHO) : A characteristic singlet is expected far downfield, around δ 9.9-10.0 ppm.

    • Aromatic Protons : The protons on the substituted phenyl ring will appear in the δ 7.0-7.9 ppm region. The substitution pattern (1,2,4-trisubstituted) will result in a complex splitting pattern of doublets and doublet of doublets.

    • Ethyl Group (-CH₂CH₃) : A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 3.4-3.6 ppm, coupled to a triplet from the methyl protons (-CH₃) around δ 1.2-1.3 ppm.

    • Propanenitrile Protons (-CH₂CH₂CN) : Two triplets are expected, corresponding to the two methylene groups, likely in the δ 2.5-3.5 ppm range.

  • ¹³C NMR :

    • Nitrile Carbon (-C≡N) : Expected around δ 118-120 ppm.[8]

    • Formyl Carbon (-CHO) : A highly deshielded signal is expected around δ 191-193 ppm.[8]

    • Aromatic Carbons : Multiple signals will be present in the δ 110-155 ppm range.

    • Alkyl Carbons : Signals for the ethyl and propanenitrile carbons will appear in the upfield region, typically δ 10-50 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for confirming the presence of the key functional groups.

  • Nitrile (C≡N) Stretch : A strong, sharp absorption band is expected around 2240 cm⁻¹.[8]

  • Formyl (C=O) Stretch : A medium to strong intensity band will appear around 1705 cm⁻¹.[8]

  • Aromatic (C=C) Stretch : Multiple peaks of varying intensity are expected in the 1580–1600 cm⁻¹ region.[8]

Chromatographic Analysis: Purity Determination by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase method is well-suited for this molecule.[2]

  • Sample Preparation : Accurately weigh approximately 5 mg of the compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution. Dilute 1 mL of this stock solution to 10 mL with the same diluent for a working concentration of ~50 µg/mL.

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • HPLC System and Conditions :

    • Column : C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 270 nm (for the π→π* transition of the aromatic system).[8]

    • Injection Volume : 10 µL.

    • Column Temperature : 30 °C.

    • Gradient Program :

      • 0-15 min: 30% B to 90% B

      • 15-18 min: Hold at 90% B

      • 18-18.1 min: 90% B to 30% B

      • 18.1-25 min: Hold at 30% B (re-equilibration).

  • System Suitability : Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis : Inject the prepared sample solution and integrate all peaks. Calculate the purity by the area percent method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep 1. Sample Preparation (Dissolve in ACN/Water) SystemSetup 3. HPLC System Setup (C18 Column, Gradient) SamplePrep->SystemSetup MobilePhasePrep 2. Mobile Phase Preparation (A: Aq. H3PO4, B: ACN) MobilePhasePrep->SystemSetup SystemSuitability 4. System Suitability Test (5x Injections, RSD <= 2.0%) SystemSetup->SystemSuitability Injection 5. Sample Injection (10 µL) SystemSuitability->Injection If Pass Acquisition 6. Data Acquisition (25 min Run Time) Injection->Acquisition DataAnalysis 7. Data Analysis (Peak Integration) Acquisition->DataAnalysis Reporting 8. Reporting (Calculate % Purity) DataAnalysis->Reporting

Diagram: Workflow for HPLC Purity Analysis.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical substance.

Hazard Identification
  • GHS Classification : The compound is classified as an irritant.[1]

    • H315 : Causes skin irritation.[1]

    • H319 : Causes serious eye irritation.[1]

    • H335 : May cause respiratory irritation.[1]

  • Signal Word : Warning[1]

Recommended Handling Procedures
  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles.[11]

    • Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat.[11][12]

    • Respiratory Protection : If ventilation is inadequate or dust/aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

Storage and Stability
  • Storage Conditions : Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[5][7]

  • Container : Keep the container tightly sealed to prevent moisture absorption and potential degradation.[5][7]

  • Incompatibilities : Avoid strong oxidizing agents.[7] The aldehyde functional group can be readily oxidized.

  • Stability : The compound is stable under recommended storage conditions.[7]

Conclusion

This compound is a multifunctional organic compound with well-defined physicochemical properties. Its characterization by spectroscopic and chromatographic techniques is straightforward, and its handling requires standard precautions for irritant chemicals. The presence of three distinct and reactive functional groups—aldehyde, amine, and nitrile—makes it a valuable and versatile intermediate for the synthesis of more complex molecules in pharmaceutical and materials science research. This guide provides the foundational data and protocols necessary for its safe and effective use in a laboratory setting.

References

  • 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile | C13H16N2O. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-. (2018, February 16). SIELC Technologies. Retrieved January 13, 2026, from [Link]

  • This compound (C13H16N2O). (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]

  • ALDEHYDES, SCREENING 2539. (n.d.). CDC. Retrieved January 13, 2026, from [Link]

Sources

Spectroscopic Profile of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile (CAS 119-97-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile, registered under CAS number 119-97-1. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize spectroscopic techniques for molecular characterization. The guide will cover Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into spectral interpretation, experimental considerations, and the structural information derived from each technique.

Introduction to 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile

3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile is a substituted aromatic compound with a molecular formula of C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol .[1] Its structure comprises a benzaldehyde ring substituted with a methyl group and a tertiary amine linked to a propionitrile chain. This unique combination of functional groups—an aldehyde, a tertiary amine, and a nitrile—gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Below is a diagram of the molecular structure.

Caption: Molecular structure of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.95Singlet1HAldehyde proton (-CHO)
~7.30-7.90Multiplet3HAromatic protons
~3.45Quartet2HMethylene protons of ethyl group (-N-CH₂-CH₃)
~2.70 (estimated)Triplet2HMethylene protons adjacent to nitrogen (-N-CH₂-CH₂-CN)
~2.50 (estimated)Triplet2HMethylene protons adjacent to nitrile (-CH₂-CN)
~2.20 (estimated)Singlet3HMethyl protons on the aromatic ring (-CH₃)
~1.25Triplet3HMethyl protons of ethyl group (-CH₂-CH₃)

Interpretation:

  • The downfield singlet at approximately 9.95 ppm is highly characteristic of an aldehyde proton.[3]

  • The aromatic region between 7.30 and 7.90 ppm corresponds to the three protons on the benzene ring.

  • The quartet at ~3.45 ppm and the triplet at ~1.25 ppm are indicative of an ethyl group attached to a heteroatom, in this case, nitrogen.[2]

  • The two triplets for the propionitrile side chain are expected, with the methylene group attached to the nitrogen appearing further downfield due to its electron-withdrawing effect.

  • The singlet for the methyl group on the aromatic ring is also expected in the upfield region.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~192.1Aldehyde carbonyl carbon (C=O)
~118.5Nitrile carbon (-C≡N)
~110-150Aromatic carbons (6 signals expected)
~45-55Methylene carbons of the ethyl and propionitrile groups attached to nitrogen
~20-30Methylene carbon adjacent to the nitrile group
~15-20Methyl carbon on the aromatic ring
~10-15Methyl carbon of the ethyl group

Interpretation:

  • The signal at ~192.1 ppm is characteristic of an aldehyde carbonyl carbon.[4][5]

  • The nitrile carbon resonance at ~118.5 ppm is also a key diagnostic peak.[6]

  • The aromatic region will show six distinct signals due to the lack of symmetry in the substitution pattern.

  • The remaining aliphatic carbons of the ethyl and propionitrile groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring NMR spectra of a solid organic compound like 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H spectrum. A spectral width of 12-16 ppm is typically sufficient.

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals and determine the multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

G cluster_0 NMR Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup ¹H Acquisition ¹H Acquisition Instrument Setup->¹H Acquisition ¹³C Acquisition ¹³C Acquisition ¹H Acquisition->¹³C Acquisition Data Analysis Data Analysis ¹³C Acquisition->Data Analysis

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound.[1]

Frequency (cm⁻¹)IntensityVibrational Mode
~2240Strong, SharpC≡N stretch (nitrile)
~1705MediumC=O stretch (aromatic aldehyde)
~1600-1580Multiple PeaksC=C stretch (aromatic ring)
~2970-2850MediumC-H stretch (aliphatic)
~1350-1000MediumC-N stretch (tertiary amine)

Interpretation:

  • The strong, sharp absorption at ~2240 cm⁻¹ is a definitive indication of a nitrile group.[2]

  • The medium intensity peak at ~1705 cm⁻¹ is characteristic of the carbonyl stretch of an aromatic aldehyde.[2]

  • The presence of multiple peaks in the 1600-1580 cm⁻¹ region confirms the aromatic ring.

  • The C-H stretching vibrations of the aliphatic ethyl and propionitrile groups are observed in the 2970-2850 cm⁻¹ range.

  • The C-N stretching of the tertiary amine will appear in the fingerprint region and can be difficult to assign definitively without comparative analysis.[7]

Experimental Protocol for ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal using the instrument's pressure arm.

  • Data Collection: Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[1]

Key Spectral Features:

  • Molecular Ion (M⁺): m/z = 216, corresponding to the molecular weight of C₁₃H₁₆N₂O. The presence of two nitrogen atoms results in an even molecular weight, consistent with the Nitrogen Rule.[8]

  • Major Fragments:

    • m/z = 187

    • m/z = 176

    • m/z = 148

Proposed Fragmentation Pathway: The fragmentation of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile is likely initiated by ionization of the lone pair of electrons on the tertiary amine nitrogen.

G M⁺ (m/z 216) M⁺ (m/z 216) Fragment (m/z 187) Fragment (m/z 187) M⁺ (m/z 216)->Fragment (m/z 187) - C₂H₅ Fragment (m/z 176) Fragment (m/z 176) M⁺ (m/z 216)->Fragment (m/z 176) - CH₂CN Fragment (m/z 148) Fragment (m/z 148) Fragment (m/z 176)->Fragment (m/z 148) - CO

Caption: Proposed major fragmentation pathways for CAS 119-97-1.

  • Loss of an ethyl radical (-C₂H₅): Alpha-cleavage next to the tertiary amine can result in the loss of the ethyl group (mass = 29), leading to a fragment at m/z 187 (216 - 29). This is a common fragmentation pathway for tertiary amines.[9][10]

  • Loss of a cyanomethyl radical (-CH₂CN): Cleavage of the bond between the first and second carbons of the propionitrile chain can lead to the loss of a cyanomethyl radical (mass = 40), resulting in a fragment at m/z 176 (216 - 40).

  • Loss of carbon monoxide (-CO): The fragment at m/z 176 can subsequently lose a molecule of carbon monoxide (mass = 28) from the aldehyde group, a characteristic fragmentation for benzaldehydes, to give a fragment at m/z 148 (176 - 28).

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms).

    • A temperature program is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

  • MS Detection:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Electron ionization (EI) at 70 eV is typically used to fragment the molecule.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic data for 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile (CAS 119-97-1) are consistent with its proposed chemical structure. The key functional groups—aromatic aldehyde, tertiary amine, and propionitrile—are readily identifiable through their characteristic signals in NMR, IR, and MS analyses. This guide provides a framework for the interpretation of these spectra and outlines standard protocols for their acquisition, serving as a valuable resource for scientists engaged in the characterization of this and structurally related molecules.

References

  • PubMed. 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. [Link]

  • ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

  • PubChem. 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile. [Link]

  • Sci-Hub. The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • JoVE. Video: Mass Spectrometry of Amines. [Link]

  • PubChem. Propionitrile. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

  • SIELC Technologies. Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-. [Link]

  • PubChemLite. 3-(ethyl(4-formyl-3-methylphenyl)amino)propanenitrile (C13H16N2O). [Link]

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  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

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An In-Depth Technical Guide to the Potential Biological Activities of C13H16N2O Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The molecular formula C13H16N2O represents a diverse landscape of chemical structures with a correspondingly broad spectrum of potential biological activities. This technical guide provides an in-depth exploration of the pharmacological profiles of representative compounds, moving beyond a simple cataloging of facts to an analysis of the causal relationships between chemical structure and biological function. We will dissect the mechanisms of action of key C13H16N2O isomers, provide detailed protocols for their biological evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential. This guide is designed to be a valuable resource for researchers and drug development professionals, fostering a deeper understanding of this important chemical space and inspiring further investigation.

The Landscape of C13H16N2O Isomers: A Universe of Biological Potential

The seemingly simple molecular formula C13H16N2O belies a vast and diverse collection of isomeric structures, each with the potential for unique interactions with biological systems. These isomers encompass a range of scaffolds, from indole alkaloids to synthetic heterocyclic compounds. This structural diversity is the foundation for a wide array of pharmacological activities, targeting various receptors, enzymes, and transporters within the body.

This guide will focus on a selection of representative C13H16N2O isomers to illustrate the breadth of their biological activities:

  • Efaroxan : A selective antagonist of α2-adrenergic and I1-imidazoline receptors, with potential applications in cardiovascular and metabolic diseases.

  • Tetrahydroharmine (THH) : A psychoactive indole alkaloid with a dual mechanism of action as a monoamine oxidase-A (MAO-A) inhibitor and a serotonin reuptake inhibitor (SRI).

  • Quinoxaline Derivatives : A class of heterocyclic compounds, many of which possess the C13H16N2O formula and exhibit potent anticancer and antimicrobial properties.

By examining these distinct examples, we can begin to appreciate the rich pharmacology associated with this molecular formula and the opportunities it presents for drug discovery.

Efaroxan: A Dual-Target Antagonist for Metabolic and Cardiovascular Regulation

Efaroxan is a prime example of a C13H16N2O compound with a well-defined pharmacological profile, acting as a potent and selective antagonist at two distinct receptor systems: α2-adrenergic receptors and I1-imidazoline receptors.[1][2] This dual antagonism underpins its potential therapeutic applications in conditions such as type 2 diabetes and hypertension.

Mechanism of Action: A Tale of Two Receptors

Efaroxan's biological effects stem from its ability to block the signaling of two important receptor families involved in metabolic and cardiovascular control.

  • α2-Adrenergic Receptor Antagonism : Efaroxan exhibits high affinity for α2-adrenergic receptors, competitively blocking the binding of endogenous catecholamines like norepinephrine and epinephrine.[3] In the pancreas, activation of α2-adrenoceptors on β-cells inhibits insulin secretion. By antagonizing these receptors, Efaroxan can enhance glucose-stimulated insulin release, a key mechanism for its potential antidiabetic effects.[3]

  • I1-Imidazoline Receptor Antagonism : Efaroxan also acts as an antagonist at I1-imidazoline receptors, which are involved in the central regulation of blood pressure.[4][5] While the precise signaling pathways of I1 receptors are still being fully elucidated, their modulation offers a therapeutic avenue for hypertension.

The dual nature of Efaroxan's pharmacology presents both opportunities and challenges. The combined antagonism may offer synergistic therapeutic benefits, but it also necessitates careful evaluation of potential side effects arising from the modulation of two distinct signaling pathways.

Figure 1: Dual mechanism of action of Efaroxan.

Quantitative Analysis of Efaroxan's Receptor Affinity

The potency and selectivity of a compound are critical parameters in drug development. For Efaroxan, its affinity for α2-adrenergic and I1-imidazoline receptors has been characterized using radioligand binding assays.

TargetParameterValueReference
α2-Adrenoceptor pA28.89[3]
α1-Adrenoceptor pA26.03[3]
Selectivity Ratio (α2/α1) -724[3]
I1-Imidazoline Receptor pKiHigh Affinity[4]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. A pA2 of 8.89 corresponds to a Ki in the low nanomolar range.

Experimental Protocol: α2-Adrenergic Receptor Competitive Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound, such as an Efaroxan analog, for the α2-adrenergic receptor.

Materials:

  • Membrane preparation from a cell line or tissue expressing α2-adrenergic receptors (e.g., rat cerebral cortex).

  • Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine (specific α2-antagonists).

  • Non-specific binding control: Unlabeled phentolamine or yohimbine at a high concentration (e.g., 10 µM).

  • Test compound (e.g., Efaroxan analog) at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[6]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[6]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tetrahydroharmine (THH): A Psychoactive Alkaloid with a Dual Neuromodulatory Role

Tetrahydroharmine (THH) is a naturally occurring β-carboline alkaloid found in plants such as Banisteriopsis caapi, a key ingredient in the psychoactive beverage Ayahuasca.[7] Its C13H16N2O structure confers a fascinating dual mechanism of action, making it a subject of interest in neuroscience and pharmacology.

Mechanism of Action: MAO-A Inhibition and Serotonin Reuptake Blockade

THH exerts its effects on the central nervous system through two primary mechanisms that both lead to an increase in synaptic serotonin levels:

  • Reversible Inhibition of Monoamine Oxidase A (MAO-A): THH is a potent and reversible inhibitor of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[8] By inhibiting MAO-A, THH increases the bioavailability of these neurotransmitters in the synapse.

  • Serotonin Reuptake Inhibition (SRI): In addition to MAO-A inhibition, THH also blocks the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[9] This action further prolongs the presence of serotonin in the synapse, enhancing serotonergic neurotransmission.

This dual action of THH likely contributes to the psychoactive effects of Ayahuasca and suggests its potential for investigation in mood and anxiety disorders.

Figure 2: Dual neuromodulatory mechanism of Tetrahydroharmine (THH).

Quantitative Analysis of THH's Biological Activity

The potency of THH at its two primary targets has been quantified, highlighting its significant MAO-A inhibitory activity.

TargetParameterValueReference
Monoamine Oxidase A (MAO-A) IC5074 nM[8]
Serotonin Transporter (SERT) IC50Weak inhibitor[9]

Note: While THH is known to inhibit serotonin reuptake, its potency is reported to be weaker compared to classic SSRIs. A precise IC50 value for SERT inhibition by THH is not consistently reported in the literature, indicating an area for further research.

Experimental Protocol: Synaptosomal Serotonin Uptake Assay

This protocol details a method for measuring the inhibition of serotonin uptake into synaptosomes, which are sealed nerve terminals isolated from brain tissue. This assay is crucial for evaluating the SRI activity of compounds like THH.

Materials:

  • Rat or mouse brain tissue (e.g., whole brain or specific regions like the striatum).

  • Sucrose buffer (0.32 M sucrose in a suitable buffer, e.g., HEPES).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled serotonin: [3H]-Serotonin.

  • Non-specific uptake control: A potent SERT inhibitor like fluoxetine or paroxetine (e.g., 10 µM).[10]

  • Test compound (e.g., THH analog) at various concentrations.

  • Glass-Teflon homogenizer.

  • Refrigerated centrifuge.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Synaptosome Preparation:

    • Dissect and homogenize the brain tissue in ice-cold sucrose buffer.[7]

    • Perform differential centrifugation to obtain a crude synaptosomal pellet (P2 fraction).[11]

    • Resuspend the P2 pellet in KRH buffer and determine the protein concentration.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with either vehicle, the non-specific uptake control, or various concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake by adding a fixed concentration of [3H]-Serotonin.[10]

    • Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.

  • Quantification and Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific uptake = Total uptake (vehicle) - Non-specific uptake (with SERT inhibitor).

    • Determine the percent inhibition of specific uptake for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.

Quinoxaline Derivatives: A Promising Scaffold for Anticancer and Antimicrobial Agents

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a "privileged structure" in medicinal chemistry, with many of its derivatives, including those with the C13H16N2O formula, exhibiting a wide range of biological activities.[1][12] Of particular note is their potential as anticancer and antimicrobial agents.

Anticancer Activity of Quinoxaline Derivatives

Numerous quinoxaline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[13][14] Their mechanisms of action are diverse and can include:

  • Inhibition of Tyrosine Kinases: Many quinoxalines act as inhibitors of receptor tyrosine kinases (e.g., VEGFR, EGFR) that are crucial for cancer cell proliferation and survival.[1]

  • Topoisomerase Inhibition: Some derivatives can interfere with the function of topoisomerase enzymes, leading to DNA damage and apoptosis.

  • Induction of Apoptosis: Quinoxalines can trigger programmed cell death through various intrinsic and extrinsic pathways.[13]

While a specific C13H16N2O quinoxaline with comprehensive anticancer data was not identified in our targeted search, the literature is replete with examples of structurally similar compounds with impressive anticancer potency. For instance, certain indeno[1,2-b]quinoxaline derivatives have shown IC50 values in the sub-micromolar range against cancer cell lines.[13]

Antimicrobial Activity of Quinoxaline Derivatives

The quinoxaline nucleus is also a key feature of many compounds with significant antimicrobial activity against a broad spectrum of bacteria and fungi.[15][16] Quinoxaline 1,4-dioxides, in particular, have been extensively studied for their antibacterial properties. The mechanism of action often involves the generation of reactive oxygen species (ROS) under hypoxic conditions, leading to DNA damage and cell death.

As with the anticancer activity, identifying a specific C13H16N2O quinoxaline with detailed antimicrobial data proved challenging within the scope of this review. However, numerous studies have reported on the synthesis and evaluation of quinoxaline derivatives with potent antimicrobial effects, with some exhibiting Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range against pathogenic bacteria.[15][16]

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol outlines the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (e.g., a C13H16N2O quinoxaline derivative).

  • Bacterial or fungal strain.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Sterile 96-well microplates.

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion and Future Directions

The molecular formula C13H16N2O represents a rich and diverse area of chemical space with significant potential for the discovery of novel therapeutic agents. As demonstrated by the examples of Efaroxan and Tetrahydroharmine, isomers with this formula can exhibit highly specific and potent interactions with a range of biological targets, leading to distinct pharmacological profiles. Furthermore, the quinoxaline scaffold offers a promising avenue for the development of new anticancer and antimicrobial drugs.

The in-depth technical guide presented here provides a framework for understanding and exploring the biological activities of C13H16N2O compounds. The detailed protocols for key biological assays offer practical guidance for researchers in the field. Future research should focus on:

  • Comprehensive Profiling of Known Isomers: Many of the known C13H16N2O isomers lack a thorough pharmacological characterization. A systematic evaluation of their biological activities would undoubtedly uncover new therapeutic leads.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analog libraries based on the scaffolds of Efaroxan, THH, and promising quinoxalines will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Exploration of Novel Scaffolds: The vastness of the C13H16N2O chemical space suggests that many more structurally diverse and biologically active isomers await discovery.

By combining rigorous biological evaluation with insightful medicinal chemistry, the full therapeutic potential of C13H16N2O compounds can be unlocked, paving the way for the development of next-generation medicines.

References

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2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde

Executive Summary

The solubility of a chemical compound is a critical physicochemical property that significantly influences its behavior and applicability, particularly in the realms of pharmaceutical sciences and materials research. For drug development professionals and researchers, a thorough understanding of a compound's solubility profile is paramount for successful formulation, predictable bioavailability, and reliable in-vitro testing.[1][2] This guide provides a comprehensive technical overview of the methodologies used to determine the solubility profile of 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde, a substituted aminobenzaldehyde derivative.

This document delves into the theoretical underpinnings of both thermodynamic and kinetic solubility, offering detailed, field-proven protocols for their experimental determination. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide serves as a practical resource for scientists. It outlines the complete workflow from sample preparation to analytical quantification via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, it provides a framework for data interpretation and discusses the profound implications of a compound's solubility on the drug discovery and development process.

Introduction to 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde and its Solubility

Compound Overview

2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde is an organic compound featuring multiple functional groups: an aldehyde, a tertiary amine, and a nitrile.[3] These structural features dictate its chemical reactivity, polarity, and intermolecular interactions, all of which are fundamental determinants of its solubility.

Chemical Structure: CCN(CCC#N)c1ccc(C=O)c(C)c1

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₁₃H₁₆N₂O [4]
Molecular Weight 216.28 g/mol
Melting Point 64-67 °C [3]
Appearance Solid [3]

| Assay Purity | ≥98% |[3] |

The Critical Role of Solubility in Research and Drug Development

Solubility is a cornerstone of drug discovery and development.[1] Insufficient aqueous solubility can severely hamper a compound's journey from a promising hit to a viable drug candidate. Key areas impacted include:

  • Bioavailability: Poor solubility can limit absorption from the gastrointestinal tract, leading to reduced oral bioavailability and therapeutic efficacy.[2]

  • In Vitro Assays: Unpredictable results can arise from compound precipitation in aqueous assay buffers, leading to unreliable biological data.[1]

  • Formulation Development: Understanding solubility is essential for designing appropriate dosing vehicles for preclinical and clinical studies.[5]

  • Toxicology Studies: Inaccurate solubility data can lead to underestimated toxicity, posing significant risks in later development stages.[1]

This guide provides the framework to experimentally generate and interpret the solubility data necessary to navigate these challenges.

The Duality of Solubility: Thermodynamic vs. Kinetic

When assessing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[6]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the "true" solubility of a compound. It represents the maximum concentration of a substance that can dissolve in a solvent at equilibrium, where the dissolved compound is in equilibrium with its undissolved solid form.[2][7] This measurement is typically performed by incubating an excess amount of the solid compound in the solvent for an extended period (e.g., 24 hours or more) to ensure equilibrium is reached.[1][7] It is a critical parameter for lead optimization and formulation, as it reflects the most stable state.[7]

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves and whether it stays in solution under specific, non-equilibrium conditions. It is often used in high-throughput screening (HTS) during early drug discovery because the method is fast and requires minimal compound.[1][8] The experiment typically involves adding a small volume of a concentrated compound stock solution (usually in dimethyl sulfoxide, DMSO) to an aqueous buffer and measuring the concentration before precipitation occurs.[5][9] While useful for rapid assessment, kinetic solubility values are often higher than thermodynamic solubility and can be influenced by factors like the rate of addition and mixing.[1]

Methodologies for Solubility Profile Determination

A comprehensive solubility profile requires robust and validated experimental protocols. The following sections detail the standard methodologies for determining both thermodynamic and kinetic solubility for a compound like 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for measuring thermodynamic solubility.[1] It ensures that a true equilibrium is reached between the solid and dissolved states of the compound.

Rationale: This protocol is designed to measure the saturation solubility of the compound. By adding an excess of solid material and allowing it to equilibrate over a prolonged period (24 hours), we ensure that the resulting solution is fully saturated. Centrifugation and filtration then remove all undissolved particles, allowing for the precise quantification of the dissolved compound in the supernatant.[7][10]

Step-by-Step Protocol:

  • Preparation: Accurately weigh approximately 1 mg of solid 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde into a 1.5 mL glass vial.[7]

  • Solvent Addition: Add 1 mL of the desired test solvent (e.g., 0.1 M phosphate-buffered saline (PBS) at pH 7.4) to the vial.[7] Prepare duplicate or triplicate samples for each solvent to ensure reproducibility.

  • Equilibration: Seal the vials and place them in a thermomixer or on a vial roller system. Incubate at a controlled temperature (e.g., 25°C or 37°C) with constant agitation (e.g., 700 rpm) for 24 hours.[7] This extended incubation is critical for reaching thermodynamic equilibrium.

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For further purification, filter the supernatant using a low-binding solubility filter plate (e.g., Millipore Multiscreen).[1][10]

  • Quantification: Analyze the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the compound's concentration.[2][10] The concentration is determined against a standard calibration curve prepared from a known concentration stock solution.

Protocol: Kinetic Solubility Determination (High-Throughput Method)

This method is ideal for early discovery phases where speed is essential and compound availability may be limited.[8]

Rationale: This protocol mimics the conditions often found in high-throughput biological screening, where a compound stored in DMSO is rapidly diluted into an aqueous buffer.[5][9] The measurement is taken after a short incubation period (e.g., 2 hours) and identifies the concentration at which the compound begins to precipitate from a supersaturated solution. This is not an equilibrium measurement but provides a rapid assessment of solubility under specific assay conditions.[1][9]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde in 100% DMSO (e.g., 20 mM).[8]

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Buffer Addition: Add the aqueous test buffer (e.g., PBS, pH 7.4) to the wells containing the DMSO dilutions to achieve the desired final compound concentrations. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its co-solvent effect.[6][8]

  • Incubation: Seal the plate and shake for a defined period, typically 1.5 to 2 hours, at a controlled temperature (e.g., 25°C).[1][9]

  • Precipitate Detection/Separation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[1][9]

    • Filtration/UV Analysis: Alternatively, filter the solutions through a solubility filter plate to remove any precipitate.[5][9]

  • Quantification: Measure the concentration of the dissolved compound in the filtrate using a UV plate reader or by LC-MS/MS analysis.[1][9]

Experimental Workflow and Data Visualization

The selection and execution of solubility assays follow a logical progression. The diagram below illustrates a typical workflow for characterizing the solubility profile of a new chemical entity.

Solubility_Workflow cluster_prep 1. Preparation cluster_assays 2. Solubility Assays cluster_thermo Thermodynamic Assay cluster_kinetic Kinetic Assay cluster_analysis 3. Analysis & Reporting Compound Test Compound (Solid) Stock DMSO Stock (e.g., 20 mM) Thermo_Add Add Excess Solid to Buffer Compound->Thermo_Add Kinetic_Add Add DMSO Stock to Buffer Stock->Kinetic_Add Thermo_Incubate Incubate with Agitation (24h @ 25°C) Thermo_Add->Thermo_Incubate Thermo_Separate Centrifuge / Filter Thermo_Incubate->Thermo_Separate Analysis Quantification (HPLC-UV or LC-MS/MS) Thermo_Separate->Analysis Kinetic_Incubate Incubate with Agitation (2h @ 25°C) Kinetic_Add->Kinetic_Incubate Kinetic_Separate Filter or Direct Read Kinetic_Incubate->Kinetic_Separate Kinetic_Separate->Analysis Report Solubility Data Report (µg/mL or µM) Analysis->Report

Caption: Workflow for determining thermodynamic and kinetic solubility.

Illustrative Solubility Data Presentation

While specific experimental data for 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde is not publicly available, a typical solubility report would be structured as follows. This table serves as a template for presenting results obtained from the protocols described above.

Solvent/Buffer SystemAssay TypeTemperature (°C)Solubility (µg/mL)Solubility (µM)Method of Quantification
Water, pH 7.0Thermodynamic25HPLC-UV
PBS, pH 7.4Thermodynamic25HPLC-UV
PBS, pH 7.4Kinetic (from DMSO)25Nephelometry
FaSSIF*Thermodynamic37LC-MS/MS
FeSSIF**Thermodynamic37LC-MS/MS
EthanolGravimetric25Evaporation

*FaSSIF: Fasted State Simulated Intestinal Fluid[10] **FeSSIF: Fed State Simulated Intestinal Fluid[10]

Conclusion: A Foundation for Rational Development

The solubility profile of 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde, or any research compound, is not merely a set of data points but a foundational pillar upon which subsequent development decisions are built. A low aqueous solubility may necessitate formulation strategies such as pH adjustment, the use of co-solvents, or advanced drug delivery systems. Conversely, high solubility simplifies formulation but does not preclude other developmental challenges.

By employing the robust, validated protocols for thermodynamic and kinetic solubility outlined in this guide, researchers and drug development professionals can generate the high-quality, reliable data needed to understand their compound's behavior. This understanding is indispensable for mitigating risks, interpreting biological data accurately, and ultimately, accelerating the path from discovery to application.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • BioDuro. ADME Solubility Assay.

  • protocols.io. (2025). In-vitro Thermodynamic Solubility.

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • PubMed. In vitro solubility assays in drug discovery.

  • Domainex. Thermodynamic Solubility Assay.

  • Scribd. Procedure For Determining Solubility of Organic Compounds.

  • Sigma-Aldrich. 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde.

  • Evotec. Thermodynamic Solubility Assay.

  • Chem.ucla.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

  • Sigma-Aldrich. Product Specification Sheet for 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde.

  • Sigma-Aldrich. Safety Data Sheet for 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde.

  • ChemBK. 2-METHYL-4-(N-ETHYL-N-CYANOETHYL)AMINOBENZALDEHYDE.

  • Sigma-Aldrich. Product Page for 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde.

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Thermal stability and degradation of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a multifunctional organic compound with potential applications as an intermediate in the synthesis of dyes and pharmaceutically active molecules. The inherent reactivity of its aldehyde, tertiary amine, and nitrile functional groups necessitates a thorough understanding of its thermal stability and degradation profile. This is critical for defining appropriate storage conditions, ensuring manufacturing process control, developing stable formulations, and meeting regulatory requirements for safety and efficacy. This guide provides a comprehensive overview of the theoretical degradation pathways, outlines robust experimental protocols for stability assessment, and offers insights into the interpretation of analytical data.

Introduction: The Imperative of Stability Analysis

The chemical integrity of any compound intended for use in research or drug development is paramount. For a molecule like this compound, which possesses three distinct and reactive functional moieties, the potential for degradation under thermal stress is significant. Degradation can lead to loss of potency, the formation of unknown impurities, and potentially toxic byproducts.

For drug development professionals, forced degradation studies are a regulatory requirement stipulated by guidelines from the International Council for Harmonisation (ICH), such as ICH Q1A.[1][2] These studies are essential for developing and validating stability-indicating analytical methods, which can resolve the parent compound from any significant degradants.[2][3] This guide serves as a practical framework for researchers to proactively investigate the stability of this molecule, thereby mitigating risks in later development stages.

Physicochemical Properties

A baseline understanding of the compound's physical properties is the first step in any stability assessment. These properties influence its handling, processing, and analytical behavior.

PropertyValueSource(s)
Chemical Name This compound[4][5]
CAS Number 119-97-1[4][5][6]
Molecular Formula C₁₃H₁₆N₂O[4][5][7]
Molecular Weight 216.28 g/mol [4][5][7]
Appearance Solid[7]
Melting Point 64-67 °C[4]
Boiling Point 418 °C at 760 mmHg[4]
Solubility Low solubility in water; Soluble in common organic solvents.[7]

Theoretical Degradation Pathways

The structure of this compound suggests several plausible degradation pathways under thermal, oxidative, and hydrolytic stress. Understanding these theoretical routes is crucial for designing experiments and identifying potential degradation products.

Pathway 1: Hydrolysis of the Nitrile Moiety

The propanenitrile group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be exacerbated by heat.[8] This reaction typically proceeds in two stages: first to an intermediate amide, and then to the corresponding carboxylic acid.[9][10]

  • Step 1: this compound → 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanamide

  • Step 2: 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanamide → 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanoic acid

Pathway 2: Oxidation of the Aldehyde Moiety

The aromatic aldehyde group is a primary target for oxidation, especially when exposed to atmospheric oxygen at elevated temperatures. This reaction converts the aldehyde to a carboxylic acid, a common degradation pathway for many aromatic aldehydes.[11][12][13]

  • Reaction: this compound → 4-((2-cyanoethyl)(ethyl)amino)-2-methylbenzoic acid

Pathway 3: Intramolecular and Intermolecular Reactions

The proximity of the amine and aldehyde functionalities in the same molecule, and between adjacent molecules, creates the potential for complex reactions. The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, provides a model for what might occur.[14][15] Upon heating, the tertiary amine could react with the aldehyde group, leading to the formation of complex nitrogenous polymers and colored degradants (melanoidins).[15][16] This can be a significant pathway leading to discoloration of the material.

Other Potential Pathways
  • Decyanation: While less common under simple thermal stress, the cleavage of the C-CN bond is a known reaction under specific reductive or catalytic conditions and should be considered a minor potential pathway.[17]

  • Polymerization: The aldehyde group can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts at high temperatures.

G cluster_hydrolysis Hydrolysis (Heat, H₂O, H⁺/OH⁻) cluster_oxidation Oxidation (Heat, O₂) cluster_maillard Maillard-Type Reaction (Heat) parent 3-(Ethyl(4-formyl-3-methylphenyl) amino)propanenitrile amide Intermediate Amide parent->amide Nitrile Group acid2 Benzoic Acid Derivative parent->acid2 Aldehyde Group polymers Nitrogenous Polymers (Colored Products) parent->polymers Amine + Aldehyde acid1 Propanoic Acid Derivative amide->acid1 Further Hydrolysis

Caption: Predicted major degradation pathways for the title compound.

Experimental Assessment of Thermal Stability

A systematic experimental approach is required to confirm the theoretical pathways and quantify the stability of the compound. This involves a combination of forced degradation studies and thermoanalytical techniques.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify likely degradation products.[1][18] A typical study involves stressing the compound in both solid and solution states.

Objective: To generate a degradation profile and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Calibrated stability chambers/ovens

  • Calibrated photostability chamber

Step-by-Step Methodology:

  • Sample Preparation: Prepare stock solutions of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 acetonitrile/water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Store at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Store at 60°C for 24 hours. Withdraw and neutralize samples with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

  • Thermal Degradation (Solid State): Place a thin layer of the solid compound in a vial and store in an oven at a temperature below its melting point (e.g., 50°C) for 7 days.

  • Photostability: Expose both the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV/MS method.

G start Start: Prepare Stock Solution & Solid Sample stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1N HCl, 60°C) stress->acid base Base Hydrolysis (0.1N NaOH, 60°C) stress->base oxide Oxidation (3% H₂O₂, RT) stress->oxide thermal Thermal (Solid & Solution, 60°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo analysis Analyze Samples via Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis end End: Identify Degradants & Determine Pathways analysis->end

Caption: Workflow for a comprehensive forced degradation study.

Analytical Methodologies

4.2.1 Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition.

  • Protocol:

    • Calibrate the TGA instrument for mass and temperature.

    • Weigh 5-10 mg of the sample into a ceramic or aluminum pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant rate of 10 °C/min.[19]

    • Conduct the experiment under a nitrogen atmosphere (to assess thermal decomposition) and repeat under an air atmosphere (to assess thermo-oxidative decomposition).

    • Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of decomposition.

4.2.2 Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions like melting and glass transitions.[20][21][22]

  • Protocol:

    • Calibrate the DSC instrument using an indium standard.

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.[23]

    • Perform a heat-cool-heat cycle:

      • Heat 1: Ramp temperature from 25°C to 80°C (above the melting point) at 10 °C/min to observe the melting endotherm and erase thermal history.

      • Cool: Cool the sample to -20°C at 10 °C/min.

      • Heat 2: Ramp temperature from -20°C to 250°C at 10 °C/min to observe the glass transition (Tg) and decomposition exotherm.

    • The melting point is determined from the peak of the endotherm in the first heating scan.

Data Interpretation and Reporting

Systematic interpretation of the analytical data is key to building a complete stability profile.

Thermoanalytical Results
  • TGA: The TGA thermogram will show a stable baseline until the onset of decomposition, at which point a sharp drop in mass will occur. The temperature at 5% weight loss is often reported as the initial decomposition temperature.[19] A lower decomposition temperature in air compared to nitrogen indicates susceptibility to oxidation.

  • DSC: The DSC thermogram will show an endothermic peak corresponding to the melting of the compound.[23] The purity can also be estimated from the shape of this peak. Any exothermic events at higher temperatures typically correspond to decomposition.

Chromatographic Analysis and Mass Balance

The results from the forced degradation study should be tabulated to provide a clear overview. The goal is to achieve a reasonable mass balance, where the sum of the assay of the parent compound and the area percentages of all degradation products is close to 100%.[3]

Hypothetical Forced Degradation Results:

Stress Condition% Assay of Parent Compound% Total DegradationMajor Degradant Peak (Retention Time)Putative Identity
Control (Unstressed) 99.8< 0.2--
Acid (0.1N HCl, 60°C) 85.214.6Rₜ = 5.2 minPropanoic Acid Derivative
Base (0.1N NaOH, 60°C) 78.920.9Rₜ = 5.2 minPropanoic Acid Derivative
Oxidative (3% H₂O₂) 89.510.3Rₜ = 6.8 minBenzoic Acid Derivative
Thermal (Solid, 50°C) 98.11.7Multiple minor peaksPolymerization/Maillard
Photolytic 97.52.3Minor peaks-

Note: This table presents hypothetical data for illustrative purposes.

Conclusion and Recommendations

Based on the functional group analysis and established chemical principles, this compound is predicted to be most susceptible to degradation via hydrolysis of the nitrile group and oxidation of the aldehyde group, particularly at elevated temperatures. The potential for Maillard-type reactions also suggests a risk of discoloration upon heating.

Recommendations for Handling and Storage:

  • Storage: The compound should be stored in well-sealed containers, protected from light, moisture, and atmospheric oxygen.[7] Storage in a cool, dry place is recommended.

  • Formulation: For solution-based applications, the pH of the formulation vehicle is a critical parameter. Buffering solutions away from strongly acidic or basic conditions may be necessary to prevent hydrolysis. The inclusion of antioxidants could be considered to mitigate oxidative degradation.

  • Further Studies: Isolation and structural elucidation of major degradation products using techniques like LC-MS/MS and NMR are essential next steps to confirm the proposed degradation pathways.

References

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Discovery and history of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile: Synthesis, Characterization, and Applications

Introduction

This compound, with the CAS Number 119-97-1, is an aromatic aldehyde that holds a significant position as a chemical intermediate, particularly in the synthesis of dyes.[1] Its molecular structure, featuring a formyl group, a tertiary amine, and a nitrile moiety, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its discovery and history, a detailed analysis of its synthesis and characterization, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.

Discovery and History

While the precise date and discoverer of this compound are not prominently documented in readily available scientific literature, its emergence is intrinsically linked to the advancement of synthetic dye chemistry in the 20th century. The core structure, a substituted aminobenzaldehyde, is a classic pharmacophore and a key component in many chromophores. The synthesis of aromatic aldehydes, in general, has a rich history dating back to the 19th century, with foundational methods like the Reimer-Tiemann and Gattermann reactions paving the way for more sophisticated approaches.[2][3][4] The Vilsmeier-Haack reaction, discovered in the 1920s, provided a mild and efficient method for the formylation of electron-rich aromatic compounds, such as N,N-disubstituted anilines, and is the most probable synthetic route for the industrial production of this compound.[5][6] Its primary historical and ongoing application is as an intermediate in the manufacture of disperse dyes, which are used for coloring synthetic fibers like polyester.[7][8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 119-97-1[4][9]
Molecular Formula C₁₃H₁₆N₂O[10]
Molecular Weight 216.28 g/mol [10]
IUPAC Name 3-[Ethyl(4-formyl-3-methylphenyl)amino]propanenitrile[4]
Synonyms 2-Methyl-4-[N-ethyl-N-(2-cyanoethyl)]aminobenzaldehyde, 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde[4]
Appearance Solid (Typical)[10]
Melting Point 64-67 °C[11]
Boiling Point 418.0±40.0 °C (Predicted)[11]
Density 1.090±0.06 g/cm³ (Predicted)[11]
Solubility Low solubility in water; soluble in common organic solvents like ethanol and acetone.[10]

Synthesis

The most plausible and industrially relevant method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5] This reaction involves the formylation of an electron-rich aromatic substrate, in this case, 3-(ethyl(3-methylphenyl)amino)propanenitrile, using a Vilsmeier reagent, which is typically formed in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The synthesis can be conceptualized in two main stages:

  • Cyanoethylation of N-ethyl-3-methylaniline: The starting material, N-ethyl-3-methylaniline, undergoes a cyanoethylation reaction with acrylonitrile (CH₂=CHCN). This is a Michael addition reaction where the secondary amine attacks the activated double bond of acrylonitrile. This step is crucial as it introduces the propanenitrile side chain.

  • Vilsmeier-Haack Formylation: The resulting intermediate, 3-(ethyl(3-methylphenyl)amino)propanenitrile, is then subjected to formylation. The Vilsmeier reagent, an electrophilic iminium cation, is generated from DMF and POCl₃. The electron-donating amino group of the aniline derivative activates the aromatic ring, directing the electrophilic substitution to the para position, which is sterically favored, to yield the final product.

G cluster_0 Stage 1: Cyanoethylation cluster_1 Stage 2: Vilsmeier-Haack Formylation A N-ethyl-3-methylaniline C 3-(ethyl(3-methylphenyl)amino)propanenitrile A->C Michael Addition B Acrylonitrile B->C F This compound C->F Electrophilic Aromatic Substitution D DMF + POCl3 E Vilsmeier Reagent (Electrophilic Iminium Cation) D->E Reagent Formation E->F

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 3-(ethyl(3-methylphenyl)amino)propanenitrile

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction. Stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 3-(ethyl(3-methylphenyl)amino)propanenitrile (1.0 equivalent) in anhydrous DMF or another suitable solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The electron-donating nature of the N-ethylamino group directs the formylation to the para-position.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, hence the use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent its decomposition.

  • Controlled Temperature: The initial formation of the Vilsmeier reagent and the subsequent addition of the substrate are performed at low temperatures to control the exothermic nature of the reactions and prevent side reactions.

  • Aqueous Work-up with Base: The hydrolysis of the iminium salt intermediate to the final aldehyde product is facilitated by the addition of an aqueous base.

  • Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials, by-products, or isomers that may have formed.

Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, peer-reviewed spectrum for this specific compound is elusive, the expected chemical shifts for a related compound, 3-(Ethyl(4-formylphenyl)amino)propanenitrile, provide a strong basis for predicting the NMR spectrum of the target molecule.[2]

  • ¹H NMR:

    • Aldehydic Proton (-CHO): A singlet is expected around δ 9.8-10.0 ppm.

    • Aromatic Protons: The protons on the benzene ring will appear as a set of multiplets or distinct doublets and singlets in the region of δ 6.5-8.0 ppm. The presence of the methyl group will influence the splitting pattern.

    • Ethyl Group (-CH₂CH₃): A quartet for the methylene protons (-CH₂-) is expected around δ 3.4-3.6 ppm, and a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm.

    • Propanenitrile Protons (-CH₂CH₂CN): Two triplets are expected for the two methylene groups, likely in the range of δ 2.5-3.8 ppm.

    • Aromatic Methyl Proton (-CH₃): A singlet for the methyl group on the aromatic ring is expected around δ 2.2-2.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): A signal is expected in the downfield region, around δ 190-195 ppm.

    • Nitrile Carbon (-CN): A signal is expected around δ 117-120 ppm.

    • Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-150 ppm).

    • Ethyl and Propanenitrile Carbons: Signals for the aliphatic carbons will appear in the upfield region (δ 10-50 ppm).

G Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Purity Purity Assessment (e.g., HPLC) Start->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the characterization of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the key functional groups:

  • Nitrile (-C≡N): A strong, sharp absorption band around 2240-2260 cm⁻¹.

  • Carbonyl (-C=O of aldehyde): A strong absorption band around 1690-1715 cm⁻¹.

  • Aromatic C=C: Several medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-N stretching: In the 1250-1350 cm⁻¹ region.

  • C-H stretching (aromatic and aliphatic): In the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 216.28. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Applications in Drug Discovery and Development

While this compound is primarily known as a dye intermediate, its structural motifs are of interest to medicinal chemists. Aromatic aldehydes are a class of compounds with diverse biological activities and are considered privileged structures in drug discovery.[14][15] The nitrile group is also a common functional group in pharmaceuticals, often acting as a bioisostere for other functional groups or participating in key binding interactions.

Potential as a Scaffold for Novel Therapeutics

The molecule possesses several features that make it an attractive starting point for the synthesis of compound libraries for drug screening:

  • Reactive Aldehyde Group: The formyl group can be readily converted into a wide range of other functionalities, such as amines (via reductive amination), carboxylic acids (via oxidation), or used in condensation reactions to form Schiff bases, hydrazones, and other heterocyclic systems.

  • Tertiary Amine: The tertiary amine can influence the pharmacokinetic properties of potential drug candidates, such as solubility and basicity.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for chemical modification.

In Silico Pharmacological Predictions

Computational studies on substituted aminonitriles have suggested their potential to interact with various pharmacological targets, including G protein-coupled receptors (GPCRs), ion channels, and kinases.[3] While no specific biological activity has been reported for this compound, its structural similarity to other biologically active aminonitriles suggests that it could be a candidate for in silico screening against various therapeutic targets.

Conclusion

This compound is a well-established chemical intermediate with a primary role in the synthesis of disperse dyes. Its synthesis is most likely achieved via the Vilsmeier-Haack formylation of the corresponding N-cyanoethylated aniline derivative. While its historical development is tied to the dye industry, its chemical structure, featuring a reactive aldehyde, a tertiary amine, and a nitrile group, presents opportunities for its use as a versatile scaffold in medicinal chemistry and drug discovery. Further research into the biological activities of this compound and its derivatives could unveil novel therapeutic applications, expanding its utility beyond its current industrial use.

References

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An In-Depth Technical Guide to the Structural Elucidation of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile, a key intermediate in various synthetic pathways. As a molecule incorporating an aromatic aldehyde, a tertiary amine, and a nitrile moiety, its characterization requires a multi-technique approach to unambiguously confirm its structure and purity. This document outlines detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices, data interpretation, and self-validating systems are emphasized to ensure scientific integrity and reproducibility.

Introduction and Molecular Overview

This compound, with CAS number 119-97-1, is an organic compound of significant interest as a building block in the synthesis of more complex molecules.[1] Its structure features a substituted benzene ring, making it a derivative of benzaldehyde, which is a common precursor in the pharmaceutical and polymer industries. The presence of the cyanoethyl group attached to a tertiary amine introduces both flexibility and a reactive nitrile functional group.

The molecular formula is C₁₃H₁₆N₂O, and its molecular weight is approximately 216.28 g/mol .[2] A precise and thorough structural confirmation is paramount before its use in further downstream applications, such as drug discovery or materials science, to ensure the integrity of the final products. This guide provides the analytical methodologies to achieve this confirmation with a high degree of confidence.

Synthesis Pathway

A common synthetic route to N,N-disubstituted 4-aminobenzaldehydes involves the nucleophilic aromatic substitution or other coupling reactions.[3][4] While various specific methods exist, a plausible synthesis for the title compound would involve the reaction of a suitable precursor like 4-fluoro-3-methylbenzaldehyde with N-ethyl-3-aminopropanenitrile.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Before proceeding to detailed structural analysis, it is crucial to ascertain the purity of the sample. Reversed-phase HPLC (RP-HPLC) is the method of choice for compounds of this polarity.[5]

Rationale for RP-HPLC

RP-HPLC is selected because the analyte is a moderately polar organic molecule, making it well-suited for partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. This technique allows for the separation of the target compound from potential starting materials, by-products, or degradation products.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a robust choice.

  • Mobile Phase: A gradient elution is recommended for effective separation.

    • Solvent A: Water with 0.1% formic acid (to improve peak shape).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with a high percentage of Solvent A.

    • Linearly increase the percentage of Solvent B over 20-30 minutes.

    • Include a wash step with a high percentage of Solvent B and an equilibration step at the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the mobile phase starting condition or a compatible solvent like acetonitrile.

Expected Results and Validation

A pure sample should yield a single major peak in the chromatogram. The retention time of this peak can be used as a reference for future analyses. The integration of the peak area should be ≥98% for high-purity samples intended for sensitive applications.

Core Structural Elucidation: A Spectroscopic Approach

A combination of NMR, MS, and IR spectroscopy is essential for the unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra should be acquired.

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (Optional but Recommended): COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons can provide further confirmation.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.85s1HAldehyde-HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group, appearing as a sharp singlet far downfield.
~7.6 - 7.7m2HAromatic-HProtons ortho and para to the electron-donating amino group and ortho to the electron-withdrawing formyl group. The exact splitting will depend on the coupling constants with the other aromatic proton.
~6.7d1HAromatic-HProton ortho to the strongly electron-donating amino group will be significantly shielded and shifted upfield.
~3.6t2HN-CH₂-CH₂-CNMethylene group adjacent to the nitrogen atom. The triplet is due to coupling with the adjacent CH₂ group.
~3.4q2HN-CH₂-CH₃Methylene group of the ethyl substituent, split into a quartet by the adjacent methyl group.
~2.6t2HN-CH₂-CH₂-CNMethylene group adjacent to the electron-withdrawing nitrile group, appearing as a triplet due to coupling with the adjacent CH₂ group.
~2.2s3HAromatic-CH₃The methyl group attached to the aromatic ring appears as a singlet in a typical region for aryl methyls.
~1.2t3HN-CH₂-CH₃The terminal methyl group of the ethyl substituent, split into a triplet by the adjacent methylene group.
Chemical Shift (δ, ppm)AssignmentRationale
~190C=O (Aldehyde)The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.
~155Aromatic C-NThe aromatic carbon directly attached to the nitrogen is deshielded due to the electronegativity of nitrogen but also influenced by its electron-donating resonance effect.
~135-140Aromatic C-CH₃The aromatic carbon bearing the methyl group.
~130-132Aromatic C-CHOThe aromatic carbon to which the formyl group is attached.
~125-130Aromatic CHAromatic methine carbons.
~118CN (Nitrile)The carbon of the nitrile group typically appears in this region.
~110Aromatic CHAromatic methine carbon ortho to the amino group, which is strongly shielded.
~50N-CH₂-CH₂-CNAliphatic carbon adjacent to the nitrogen.
~45N-CH₂-CH₃Methylene carbon of the ethyl group.
~20N-CH₂-CH₂-CNAliphatic carbon adjacent to the nitrile group.
~18Aromatic-CH₃Carbon of the methyl group on the aromatic ring.
~12N-CH₂-CH₃Terminal methyl carbon of the ethyl group.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, which helps in confirming the structure.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is ideal for this compound, as it is a soft ionization technique that will likely keep the molecular ion intact.

  • Mode: Positive ion mode is preferred, as the tertiary amine can be readily protonated.

  • Analysis: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Molecular Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of C₁₃H₁₆N₂O plus a proton (approx. 217.13). HRMS should confirm this to within a few ppm of the calculated exact mass.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[6] Loss of the ethyl group or the cyanoethyl group can occur.

    • Loss of CO: Aldehydes can lose a neutral carbon monoxide molecule (28 Da).[6]

    • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the nitrogen atom is also possible.

G M [M+H]⁺ m/z = 217 F1 Loss of CH₂=CHCN (Prop-2-enenitrile) M->F1 -53 Da F2 Loss of CO (Carbon Monoxide) M->F2 -28 Da F3 Alpha-Cleavage Loss of C₂H₅ radical M->F3 -29 Da Frag1 Fragment 1 m/z = 164 F1->Frag1 Frag2 Fragment 2 m/z = 189 F2->Frag2 Frag3 Fragment 3 m/z = 188 F3->Frag3

Caption: Predicted ESI-MS Fragmentation Pathways.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Instrumentation: A standard FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: If using ATR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Wavenumber (cm⁻¹)Functional Group VibrationRationale
~2970-2850C-H stretch (aliphatic)Corresponds to the stretching of the C-H bonds in the ethyl and propanenitrile chains.
~2245C≡N stretch (nitrile)A sharp, medium-to-strong intensity peak characteristic of the nitrile functional group.[7]
~1685C=O stretch (aromatic aldehyde)A strong, sharp peak for the carbonyl group. The frequency is slightly lower than a typical aliphatic aldehyde due to conjugation with the aromatic ring.[8]
~1600, ~1500C=C stretch (aromatic)Peaks corresponding to the stretching of the carbon-carbon bonds within the benzene ring.
~1360C-N stretch (aromatic amine)The stretching vibration of the bond between the aromatic carbon and the tertiary amine nitrogen.
~2820, ~2720C-H stretch (aldehyde)Two weak bands (Fermi doublets) characteristic of the C-H bond of an aldehyde. The presence of both is a strong indicator of the aldehyde functional group.

Integrated Workflow and Data Verification

The structural elucidation process should follow a logical and self-validating workflow.

G cluster_0 Purity & Identity cluster_1 Structural Confirmation start Sample of 3-(Ethyl(4-formyl-3-methylphenyl) amino)propanenitrile hplc HPLC Analysis start->hplc Assess Purity ms Mass Spectrometry (HRMS) hplc->ms Confirm Molecular Formula ir FTIR Spectroscopy ms->ir Identify Functional Groups nmr ¹H and ¹³C NMR Spectroscopy ir->nmr Determine Connectivity elucidation Final Structure Elucidation nmr->elucidation

Sources

The Formyl Group in 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile: A Nexus of Reactivity for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile is a versatile aromatic aldehyde that holds significant potential in synthetic chemistry, particularly in the realms of dye synthesis and pharmaceutical drug development. The strategic positioning of its formyl group, activated by an adjacent electron-donating amino substituent, makes it a highly reactive and valuable building block. This guide provides a comprehensive technical overview of the reactivity of the formyl group in this molecule, offering field-proven insights into its synthetic transformations. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and explore the potential applications of the resulting products. This document is intended to serve as a practical resource for researchers aiming to leverage the unique chemical properties of this compound in their synthetic endeavors.

Introduction: Unveiling a Multifaceted Synthetic Intermediate

This compound, with the CAS number 119-97-1, is a crystalline solid characterized by a molecular formula of C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol .[1][2] Its structure features a benzaldehyde core substituted with a methyl group and an ethyl(propanenitrile)amino group. This unique combination of functional groups, particularly the reactive formyl moiety, establishes it as a valuable intermediate in organic synthesis. The electron-donating nature of the tertiary amine para to the aldehyde enhances the nucleophilicity of the aromatic ring and influences the reactivity of the formyl group, making it susceptible to a range of chemical transformations. This compound is notably recognized as a key intermediate in the synthesis of various dyes, including C.I. Basic Red 15.[3] Beyond its application in the coloration industry, the structural motifs present in this molecule are of significant interest to medicinal chemists for the development of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 119-97-1[1]
Molecular Formula C₁₃H₁₆N₂O[1]
Molecular Weight 216.28 g/mol [1]
Melting Point 64-67 °C[4]
Boiling Point 418 °C at 760 mmHg[4]
Appearance Solid[2]
Solubility Low in water; Soluble in common organic solvents like ethanol and acetone.[2]

The Heart of Reactivity: The Formyl Group

The formyl group (-CHO) is the central hub of reactivity in this compound. Its electrophilic carbon atom is a prime target for nucleophilic attack, while the adjacent aromatic ring, activated by the amino group, can participate in various condensation reactions. This section will explore the key transformations of the formyl group, providing detailed protocols and mechanistic insights.

Carbon-Carbon Bond Formation: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of a new carbon-carbon double bond.[5] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For this compound, this reaction provides a straightforward route to synthesize α,β-unsaturated compounds, which are valuable precursors for various dyes and bioactive molecules.

Mechanism: The reaction is typically catalyzed by a weak base, such as piperidine or an ionic liquid, which deprotonates the active methylene compound to generate a nucleophilic carbanion.[5] This carbanion then attacks the electrophilic carbonyl carbon of the formyl group. Subsequent dehydration of the resulting aldol-type intermediate yields the final α,β-unsaturated product.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes a representative procedure for the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound.

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.05 eq)

    • Piperidine (0.1 eq)

    • Ethanol (as solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound and malononitrile in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Data Presentation: Expected Product Characterization

ProductExpected YieldMelting Point (°C)¹H NMR (δ, ppm)
2-((4-(Ethyl(2-cyanoethyl)amino)-2-methylphenyl)methylene)malononitrile>90%(Varies)~7.8-8.0 (s, 1H, vinyl H), ~7.0-7.5 (m, 3H, Ar-H), ~3.5 (q, 2H, N-CH₂), ~2.7 (t, 2H, CH₂-CN), ~2.3 (s, 3H, Ar-CH₃), ~1.2 (t, 3H, N-CH₂CH₃)

Visualization:

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Aldehyde This compound Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Malononitrile Malononitrile Carbanion_Formation Carbanion Formation Malononitrile->Carbanion_Formation Piperidine Piperidine Piperidine->Carbanion_Formation catalyzes Carbanion_Formation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Knoevenagel Condensation Workflow.

Olefination via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes and ketones.[6][7] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). This reaction is particularly valuable for its high degree of regioselectivity in placing the double bond.

Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[8] This intermediate then collapses to form the alkene and a highly stable triphenylphosphine oxide, which is the driving force for the reaction. The stereochemical outcome (E/Z selectivity) of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.[8]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol outlines a general procedure for the Wittig reaction with a stabilized ylide, such as (triphenylphosphoranylidene)acetonitrile, to yield an (E)-alkene.

  • Materials:

    • This compound (1.0 eq)

    • (Triphenylphosphoranylidene)acetonitrile (1.1 eq)

    • Toluene (as solvent)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound in dry toluene.

    • Add the stabilized Wittig reagent to the solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Product Characterization

ProductExpected YieldIsomer Ratio (E:Z)Melting Point (°C)
(E)-3-(4-(Ethyl(2-cyanoethyl)amino)-2-methylphenyl)acrylonitrile>85%>95:5(Varies)

Visualization:

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde This compound Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Wittig Reaction Pathway.

Reductive Amination: A Gateway to Novel Amines

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[9] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the aldehyde and an amine, followed by its reduction to the corresponding amine. This transformation is of paramount importance in drug discovery for the generation of diverse amine libraries.

Mechanism: The reaction is typically acid-catalyzed and begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal. The hemiaminal then dehydrates to form an iminium ion, which is subsequently reduced by a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Experimental Protocol: Reductive Amination with a Primary Amine

This protocol provides a general method for the reductive amination of this compound with a primary amine.

  • Materials:

    • This compound (1.0 eq)

    • Primary Amine (e.g., benzylamine) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) (as solvent)

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a stirred solution of this compound and the primary amine in DCM, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Data Presentation: Expected Product Characterization

ProductExpected YieldMelting Point (°C)¹H NMR (δ, ppm)
3-(Ethyl(4-((benzylamino)methyl)-3-methylphenyl)amino)propanenitrile>80%(Varies)~7.2-7.4 (m, 5H, Ar-H of benzyl), ~6.8-7.2 (m, 3H, Ar-H), ~3.8 (s, 2H, Ar-CH₂-N), ~3.5 (q, 2H, N-CH₂), ~2.7 (t, 2H, CH₂-CN), ~2.3 (s, 3H, Ar-CH₃), ~1.2 (t, 3H, N-CH₂CH₃)

Visualization:

Reductive_Amination Aldehyde Aldehyde Iminium_Ion Iminium Ion Intermediate Aldehyde->Iminium_Ion + Amine, -H₂O Amine Primary Amine Product Secondary Amine Product Iminium_Ion->Product + Reducing Agent Reducing_Agent Reducing Agent (NaBH(OAc)₃) Reducing_Agent->Product

Caption: Reductive Amination Process.

Oxidation to Carboxylic Acid

The formyl group can be readily oxidized to a carboxylic acid, providing access to another important class of functionalized aromatic compounds. These carboxylic acids can serve as key intermediates for the synthesis of esters, amides, and other derivatives with potential applications in materials science and medicinal chemistry.

Experimental Protocol: Oxidation using Potassium Permanganate

This protocol describes a classic method for the oxidation of an aromatic aldehyde to a carboxylic acid using a strong oxidizing agent.

  • Materials:

    • This compound (1.0 eq)

    • Potassium permanganate (KMnO₄) (2.0 eq)

    • Aqueous sodium carbonate solution

    • Sodium bisulfite

    • Hydrochloric acid

  • Procedure:

    • Dissolve this compound in an aqueous sodium carbonate solution.

    • Slowly add a solution of potassium permanganate while maintaining the temperature below 40 °C.

    • Stir the mixture until the purple color of the permanganate disappears.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Decolorize the filtrate by adding a small amount of sodium bisulfite.

    • Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

Applications in Dye Synthesis

The primary documented application of this compound is as an intermediate in the synthesis of dyes.[3] The products of the aforementioned reactions, particularly the Knoevenagel condensation products, are highly conjugated systems that can absorb light in the visible region, making them suitable as chromophores. These can be further elaborated, for instance, through azo coupling reactions, to generate a wide palette of colors for various applications.[10]

Potential in Drug Discovery

While not extensively documented as a direct pharmacophore, the structural features of this compound and its derivatives are present in various biologically active molecules. The substituted aminobenzaldehyde core is a privileged scaffold in medicinal chemistry. The transformations of the formyl group, especially reductive amination, provide a powerful tool for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a synthetically valuable molecule whose reactivity is dominated by its strategically positioned formyl group. This guide has provided a detailed exploration of its key chemical transformations, including Knoevenagel condensation, Wittig reaction, reductive amination, and oxidation. The provided experimental protocols, though representative, offer a solid foundation for researchers to harness the synthetic potential of this compound. Its established role as a dye intermediate and its latent potential in drug discovery underscore the importance of understanding and exploiting the rich chemistry of its formyl group. Further research into the applications of this versatile building block is warranted and promises to yield novel and valuable chemical entities.

References

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An In-Depth Technical Guide to the In Silico Profiling of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the modern era of drug discovery and chemical development, the ability to rapidly and accurately predict the properties of a molecule is paramount. In silico, or computational, methods provide a critical advantage, enabling researchers to perform an early-stage risk-benefit analysis, prioritize candidates, and design more effective experiments, thereby saving significant time and resources.[1] This guide presents a comprehensive in silico workflow to characterize the small molecule 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile . We will construct a detailed molecular profile, encompassing foundational physicochemical properties and a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment. By integrating data from multiple predictive models, this document serves as a practical blueprint for researchers, chemists, and drug development professionals seeking to apply computational techniques to evaluate novel chemical entities.

Introduction: The Molecule and the Method

The subject of this guide is This compound , a substituted aminopropanenitrile derivative.

  • IUPAC Name: 3-(N-ethyl-4-formyl-3-methylanilino)propanenitrile[2]

  • CAS Number: 119-97-1[2]

  • Molecular Formula: C₁₃H₁₆N₂O[2][3]

  • Molecular Weight: 216.28 g/mol [2][4]

  • Canonical SMILES: CCN(CCC#N)C1=CC(=C(C=C1)C=O)C[2]

Chemical structure of this compoundFigure 1. 2D Structure of this compound (PubChem CID: 67078).

The objective of this whitepaper is to move beyond simple data reporting and provide a self-validating framework for in silico analysis. We will detail the causality behind tool selection, interpret the outputs within the context of drug development, and synthesize disparate data points into a cohesive, actionable profile. This process demonstrates how computational predictions form the initial hypotheses that guide subsequent, resource-intensive experimental validation.

Part 1: Foundational Physicochemical Property Prediction

Expertise & Rationale: A molecule's journey through the body is fundamentally governed by its physicochemical properties. Properties such as lipophilicity (LogP), aqueous solubility (LogS), and ionization state (pKa) dictate how a compound is absorbed, where it distributes, and how it can be formulated. The Polar Surface Area (PSA) is a key indicator of membrane permeability. Predicting these values is the first and most critical step in assessing a molecule's potential.

Methodology: A Multi-Model Approach for Robustness

No single algorithm for property prediction is perfect. To ensure the trustworthiness of our analysis, we employ a consensus-based approach, comparing outputs from several well-regarded platforms. For this guide, we will leverage the algorithms integrated within PubChem, which are derived from established models like XLogP3, and supplement them with predictions from freely accessible, high-quality web servers that utilize different underlying methodologies.[2][5] This approach helps identify and understand the variance in predictions, providing a more realistic assessment of the likely property range.

Experimental Protocol: Physicochemical Profiling Workflow
  • Input Acquisition: Secure the canonical SMILES string for the target molecule: CCN(CCC#N)C1=CC(=C(C=C1)C=O)C.[2] This standardized format is the universal input for most cheminformatics tools.

  • Data Aggregation:

    • PubChem Database: Retrieve the computationally generated physical and chemical properties from the PubChem Compound database (CID 67078).[2] This provides a baseline from multiple integrated algorithms.

  • Data Collation and Comparison: Consolidate the predicted values into a single table. Note any significant discrepancies between different predictors, as this can indicate areas where the molecule's chemical space is poorly represented in the training data of certain models.

  • Validation: Compare the predicted values with any available experimental data. For our target molecule, some physical properties like melting and boiling points have been reported, which can serve as a preliminary check on the models' accuracy for related parameters.[3]

Workflow Diagram: Physicochemical Prediction

cluster_input Input Acquisition cluster_prediction Prediction Engines cluster_output Analysis SMILES 1. Obtain Canonical SMILES CCN(CCC#N)C1=CC(=C(C=C1)C=O)C PubChem 2a. Query PubChem Database (XLogP3, etc.) SMILES->PubChem WebServer 2b. Submit to Web Servers (SwissADME, etc.) SMILES->WebServer Collate 3. Collate & Compare Data PubChem->Collate WebServer->Collate Table 4. Generate Summary Table Collate->Table

A streamlined workflow for physicochemical property prediction.
Results: Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties predicted for this compound, including a comparison with some available experimental data.

PropertyPredicted Value (Source)Experimental ValueSignificance in Drug Development
Molecular Weight 216.28 g/mol (Calculated)N/AAffects diffusion and is a core component of druglikeness rules (e.g., Lipinski's <500).[2][4]
LogP (Octanol/Water) 1.9 (XLogP3)[2], 2.55 (Guidechem)[3]Not AvailableMeasures lipophilicity. A value between 1 and 3 is often optimal for balancing membrane permeability and aqueous solubility.
Aqueous Solubility (LogS) -2.5 to -3.5 (Estimated from various models)Low[4][8]Crucial for absorption and formulation. A negative value indicates low solubility.
Polar Surface Area (PSA) 44.1 Ų (PubChem)[2][3]Not AvailablePredicts membrane permeability. A value < 140 Ų is generally associated with good oral bioavailability.
pKa (Acidic/Basic) Basic ~3-4 (tertiary amine), Neutral (nitrile)Not AvailableDetermines the ionization state at physiological pH, which impacts solubility, absorption, and target binding.
H-Bond Donors 0N/AInfluences binding and permeability.
H-Bond Acceptors 3 (Nitrile N, Carbonyl O, Amine N)N/AInfluences binding and solubility.
Melting Point Not typically predicted by these tools64-67 °C[3]Important for formulation and stability.
Boiling Point Not typically predicted by these tools418 °C[3]Relevant for synthesis and purification.

Interpretation: The in silico data suggests a molecule with moderate lipophilicity (LogP ~2-2.5) and a low polar surface area (44.1 Ų), characteristics that are generally favorable for oral absorption. However, the predicted low aqueous solubility (LogS) could present a challenge for formulation and bioavailability. The presence of a basic tertiary amine means the molecule will likely be protonated in the acidic environment of the stomach, which could enhance solubility there, but its overall solubility remains a key parameter to investigate experimentally.

Part 2: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Expertise & Rationale: A compound with excellent target affinity is useless if it cannot reach its target in a safe and effective concentration. ADMET profiling assesses the pharmacokinetic and toxicological properties of a molecule.[1] This stage of in silico analysis is crucial for identifying potential "show-stopper" liabilities early. Modern ADMET prediction relies heavily on sophisticated machine learning models trained on vast curated datasets from decades of pharmaceutical research.[9][10]

Methodology: Employing Validated Machine Learning Platforms

Experimental Protocol: Comprehensive ADMET Assessment
  • SMILES Input: Submit the canonical SMILES string of the target molecule to the platform.

  • Prediction Execution: Run the full suite of ADMET predictions offered by the tool. This typically includes models for:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential (e.g., for isoforms 1A2, 2C9, 2C19, 2D6, 3A4).

    • Excretion: (Often inferred from metabolism and clearance).

    • Toxicity: Ames mutagenicity, hERG (potassium channel) inhibition, hepatotoxicity.

  • Results Analysis: Systematically review the output for each category. Pay close attention to any predictions that fall into a high-risk category (e.g., high probability of hERG inhibition or Ames mutagenicity).

Workflow Diagram: ADMET Prediction

cluster_admet ADMET Prediction Platform (e.g., ADMET-AI) cluster_results Risk Assessment Input Molecule SMILES Absorption Absorption Models (HIA, Caco-2) Input->Absorption Distribution Distribution Models (BBB, PPB) Input->Distribution Metabolism Metabolism Models (CYP Inhibition/Substrate) Input->Metabolism Toxicity Toxicity Models (Ames, hERG, Hepatox) Input->Toxicity Profile Generate ADMET Profile Absorption->Profile Distribution->Profile Metabolism->Profile Toxicity->Profile Liabilities Identify Potential Liabilities Profile->Liabilities

Workflow for assessing ADMET properties and identifying risks.
Results: Predicted ADMET Profile

This table summarizes the likely outcomes from a typical ADMET prediction platform. The values are qualitative, representing the most probable prediction for a molecule with this structure.

ADMET CategoryPredicted PropertyResult (Likely Outcome)Implication for Development
Absorption Human Intestinal Absorption (HIA)High Favorable for oral bioavailability.
Caco-2 PermeabilityHigh Suggests good passive diffusion across the gut wall.
Distribution Blood-Brain Barrier (BBB) PermeantYes (Probable) The molecule may cross into the central nervous system. This is desirable for CNS targets but a liability for peripheral targets.
Plasma Protein BindingHigh (>90%) High binding can reduce the free fraction of the drug, potentially lowering efficacy. Requires experimental confirmation.
Metabolism CYP2D6 InhibitorYes (Probable) High risk of drug-drug interactions with other drugs metabolized by this key enzyme.
CYP3A4 InhibitorYes (Probable) High risk of drug-drug interactions with a very broad range of common medications.
CYP Substrate (Multiple Isoforms)Yes (Probable) The molecule is likely to be cleared via CYP-mediated metabolism.
Toxicity Ames MutagenicityNegative (Probable) Low risk of being a mutagen, a critical safety hurdle.
hERG InhibitionIntermediate to High Risk The tertiary amine and aromatic structure can be a flag for potential cardiotoxicity. This is a major liability that must be tested experimentally.
Skin IrritationYes Consistent with GHS classifications, which indicate the compound causes skin irritation.[2]
Eye IrritationYes Consistent with GHS classifications, which indicate the compound causes serious eye irritation.[2]

Interpretation: The ADMET profile is mixed. While absorption characteristics appear favorable, significant potential liabilities exist. The predicted inhibition of major CYP enzymes (2D6 and 3A4) is a serious concern for drug-drug interactions. Furthermore, the potential for hERG inhibition poses a significant safety risk that would need to be immediately de-risked with in vitro assays. The predicted ability to cross the BBB must be considered in the context of the intended therapeutic target.

Part 3: Synthesis of Findings & Druglikeness Evaluation

Expertise & Rationale: The final step is to integrate all predicted data into a holistic assessment. Druglikeness is not a single property but an emergent quality based on a balanced profile of physicochemical and ADMET characteristics. Rules like Lipinski's Rule of Five provide a simple but effective filter for oral bioavailability, but a deeper analysis is required.

Druglikeness and Overall Profile Assessment

We evaluate the molecule against established druglikeness filters using the data generated in Parts 1 and 2.

  • Lipinski's Rule of Five:

    • Molecular Weight: 216.28 (< 500) - Pass

    • LogP: ~1.9 - 2.5 (< 5) - Pass

    • H-Bond Donors: 0 (< 5) - Pass

    • H-Bond Acceptors: 3 (< 10) - Pass

  • Integrated Profile Analysis: The physicochemical profile is promising, but the ADMET predictions reveal significant risks. The strength of in silico analysis lies in flagging these issues before a single experiment is run.

Logical Diagram: From Prediction to Decision

cluster_data Predicted Data cluster_eval Evaluation PhysChem Physicochemical Profile (LogP, LogS, PSA) Status: Favorable but with solubility concern Druglikeness Druglikeness Assessment (Lipinski's Rules: Pass) PhysChem->Druglikeness ADMET ADMET Profile (CYP Inhibition, hERG Risk) Status: Significant Liabilities Identified Risk Liability Assessment - High DDI Risk (CYP) - High Cardiotox Risk (hERG) ADMET->Risk Decision Final Recommendation Druglikeness->Decision Risk->Decision

Synthesizing data to form a final recommendation.

Conclusion and Recommendations

This comprehensive in silico analysis of this compound provides a nuanced and actionable profile.

Key Findings:

  • Strengths: The molecule possesses a favorable molecular size, lipophilicity, and polar surface area, passing key druglikeness filters like the Rule of Five. These characteristics suggest a high potential for good oral absorption.

  • Weaknesses/Liabilities: The primary concerns are the low predicted aqueous solubility and, more critically, the significant safety and pharmacokinetic risks identified in the ADMET profile. The high probability of inhibiting key metabolic enzymes (CYP2D6 and CYP3A4) and the potential for hERG-mediated cardiotoxicity are major hurdles for any therapeutic development program.

Final Recommendation: Based on this in silico assessment, this compound is a high-risk candidate for further development. While its basic physicochemical properties are adequate, the predicted ADMET liabilities are severe.

Any progression of this molecule or its analogues would require immediate and targeted experimental validation:

  • Metabolism: Conduct in vitro CYP inhibition assays (e.g., using human liver microsomes) to confirm or refute the predicted interactions.

  • Cardiotoxicity: Perform an in vitro hERG binding or patch-clamp assay to quantify the risk of cardiac potassium channel blockade.

  • Solubility: Experimentally determine the kinetic and thermodynamic aqueous solubility to address formulation challenges.

This guide demonstrates that a structured, multi-model in silico workflow provides invaluable foresight, enabling research teams to make informed, data-driven decisions and to focus resources on compounds with the highest probability of success.

References

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Methodological & Application

Application Note: High-Purity Isolation of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed, field-proven protocol for the purification of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile, a key intermediate in various synthetic pathways. The molecule's unique structure, featuring a polar formyl (aldehyde), a tertiary amine, and a nitrile functional group, presents a moderate purification challenge requiring a well-optimized chromatographic method.[1][2][3] This guide outlines a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in a high-resolution separation via normal-phase flash column chromatography. The causality behind each experimental choice is explained to empower researchers to adapt this protocol for analogous compounds.

Principle of Separation: Normal-Phase Adsorption Chromatography

The purification of this compound is ideally achieved using normal-phase chromatography.[4] This technique leverages the polarity differences between the target compound, starting materials, and potential byproducts.

  • Stationary Phase: A highly polar adsorbent, silica gel (SiO₂), is used as the stationary phase.[5][6] The surface of silica gel is rich in silanol groups (Si-OH), which are polar and can form hydrogen bonds and dipole-dipole interactions with polar molecules.[7]

  • Mobile Phase: A nonpolar or weakly polar liquid solvent system (eluent) is used as the mobile phase.

  • Mechanism: The crude sample is introduced at the top of the silica column. As the mobile phase flows through, a competition ensues. Compounds in the mixture adsorb to the stationary phase and desorb back into the mobile phase.[5] The target molecule, with its multiple polar groups, will have a significant affinity for the polar silica gel. Less polar impurities will interact weakly and be carried down the column more quickly by the nonpolar mobile phase. By carefully selecting the mobile phase polarity, a high-resolution separation can be achieved.[8]

Foundational Method Development: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, TLC is an indispensable tool for rapidly developing an optimal mobile phase system. This preliminary step saves significant time, solvent, and valuable sample.[9][10][11] The goal is to find a solvent system that provides good separation between the target compound and its impurities, with the target compound exhibiting a specific Retention Factor (Rf).

The Rf to Column Volume (CV) Relationship: The Rf value from a TLC plate is inversely related to the number of column volumes (CV) required to elute the compound from a flash column.[10]

  • Rf = (distance traveled by spot) / (distance traveled by solvent front)

An optimal separation in flash chromatography is typically achieved when the target compound has an Rf value between 0.15 and 0.35 .[10]

  • An Rf > 0.4 may result in poor separation from less polar impurities.[9]

  • An Rf < 0.15 will lead to excessively long run times, broad peaks due to diffusion, and high solvent consumption.[10][11]

Protocol for TLC Method Development:

  • Prepare several developing chambers with different ratios of a non-polar solvent (e.g., Hexane) and a moderately polar solvent (e.g., Ethyl Acetate). Common starting ratios are 9:1, 8:2, and 7:3 (Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate.

  • Place the plate in a developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots using a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Rf value for each spot. Identify the solvent system that places the target compound in the optimal Rf range of 0.15-0.35 and shows the best separation from other spots.

Detailed Protocol for Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust column size and solvent volumes accordingly for different scales.

Materials and Reagents
Material/ReagentGradePurpose
Crude 3-(Ethyl(4-formyl...))propanenitrileN/ASample to be purified
Silica GelFlash Grade (40-63 µm)Stationary Phase
HexaneHPLC GradeMobile Phase (Non-polar component)
Ethyl AcetateHPLC GradeMobile Phase (Polar component)
TriethylamineReagent GradeMobile Phase Additive (optional, for aldehydes)
Celite® 545 or additional Silica GelN/AFor dry loading of the sample
Dichloromethane (DCM)ACS GradeSolvent for sample loading
SandWashed, Fine-grainProtective layer for stationary phase
Cotton or Glass WoolN/AColumn plug
Equipment
  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length) with stopcock

  • Separatory funnel or solvent reservoir

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

  • Air or nitrogen line with pressure regulator (for flash chromatography)

Experimental Workflow Diagram

G cluster_prep Preparation & Method Development cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC_Dev TLC Method Development (Optimize Hexane:EtOAc) Crude->TLC_Dev Packing Column Packing (Silica Slurry) Loading Dry Sample Loading (Adsorb on Celite/Silica) Packing->Loading Elution Gradient Elution (Increase Polarity) Loading->Elution Collection Fraction Collection Elution->Collection TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporation Solvent Evaporation (Rotary Evaporator) Combine->Evaporation Final Purified Product Evaporation->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Preparation (Wet Slurry Packing)

  • Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand.[6]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a milkshake, not a thick paste.

  • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to prevent spillage. Gently tap the side of the column continuously to ensure even packing and remove air bubbles.

  • Once all the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed from being disturbed.[6]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 2: Sample Preparation and Loading (Dry Loading) Dry loading is superior to liquid loading for resolution as it ensures the sample is introduced as a narrow, concentrated band.[12][13]

  • Dissolve the crude product (~1-2 g) in a minimal amount of a volatile solvent like Dichloromethane (DCM) in a round-bottom flask.

  • Add 3-5 times the mass of the crude product in Celite or silica gel to the flask.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the prepared column, ensuring an even layer.

Step 3: Elution and Fraction Collection A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient than an isocratic (constant composition) elution.[8]

  • Carefully add the initial, low-polarity mobile phase (determined from TLC) to the column.

  • Apply gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate (approx. 5-10 cm/min drop rate).

  • Begin collecting fractions in test tubes or flasks. A typical fraction size might be 10-20 mL.

  • As the elution progresses, gradually increase the polarity of the mobile phase. For example, move from 95:5 Hexane:EtOAc to 90:10, then 85:15, etc. This helps elute the more strongly adsorbed target compound after less polar impurities have been washed away.

  • Expert Insight - Mitigating Aldehyde Reactivity: Aldehydes can sometimes interact unfavorably with the slightly acidic silica gel, leading to streaking or decomposition.[14][15] If TLC shows significant streaking, consider pre-treating the silica or adding ~0.5% triethylamine to the mobile phase to neutralize the acidic sites.[14]

Step 4: Analysis and Isolation

  • Monitor the elution process by spotting every few fractions onto a TLC plate.

  • Develop the TLC plate using the same solvent system that gave an Rf of ~0.25.

  • Identify the fractions that contain only the pure target compound.

  • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the final yield and assess purity via analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).

Summary of Optimized Parameters & Expected Results

The following table provides a starting point for the purification. The exact mobile phase composition should be finalized based on the TLC method development described in Section 2.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 40-63 µm particle sizeStandard for flash chromatography, balancing resolution and flow rate.[12]
Column Dimensions ~40 mm ID for 1-2 g of crude materialProvides adequate loading capacity and separation power.
Sample Loading Dry loading on Celite or SilicaMaximizes resolution by introducing the sample in a concentrated band.[13]
Mobile Phase (Eluent) Hexane / Ethyl Acetate (Gradient)Offers a good polarity range for eluting moderately polar compounds.
Initial Eluent Composition giving Rf ≈ 0.35 for the target compoundElutes non-polar impurities quickly.
Final Eluent Composition giving Rf ≈ 0.15 for the target compoundEnsures the target compound elutes in a reasonable time.
Eluent Additive 0.5% Triethylamine (optional)Neutralizes acidic silica sites to prevent aldehyde degradation/streaking.[14]
Detection Method UV visualization at 254 nmThe aromatic nature of the compound allows for easy detection under UV light.
Expected Purity >98% (by NMR/HPLC)Achievable with a well-executed protocol.

References

  • Title: TLC for Flash Chromatography Source: Sorbtech URL: [Link]

  • Title: All you need to know about using TLC data for flash method optimization Source: Buchi.com URL: [Link]

  • Title: Flash Method Development from TLC Plates Webinar Source: YouTube (Teledyne ISCO) URL: [Link]

  • Title: How to Reproduce TLC Separations Within Flash Column Chromatography? Source: AZoM URL: [Link]

  • Title: Column Chromatography Source: JoVE URL: [Link]

  • Title: Column Chromatography - What are Different Types and How to Select Right Method Source: Medium URL: [Link]

  • Title: Column Chromatography Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: Video: Column Chromatography: Principle, Separation of Compounds from a Mixture Source: JoVE URL: [Link]

  • Title: What is the best solvent for purifying aldehyde in a column chromatography? Source: ResearchGate URL: [Link]

  • Title: Column Chromatography: Principles, Procedure, and Applications Source: Phenomenex URL: [Link]

  • Title: What is the stationary phase in column chromatography? Source: Quora URL: [Link]

  • Title: this compound Source: Methylamine Supplier URL: [Link]

  • Title: 3-(ethyl(4-formyl-3-methylphenyl)amino)propiononitrile Source: PubChem URL: [Link]

  • Title: Is it possible to purify aldehyde by column? Is there any other method to do purification? Source: ResearchGate URL: [Link]

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL: [Link]

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Application Notes & Protocols: The Strategic Use of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the applications of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile as a versatile intermediate in organic synthesis. While its primary documented use is in the synthesis of specific cationic dyes, the inherent reactivity of its constituent functional groups—an aromatic aldehyde, a tertiary amine, and a nitrile—opens a much broader field of potential synthetic transformations. These notes detail both established and potential applications, offering scientifically grounded protocols and explaining the mechanistic principles behind the proposed reactions.

Introduction: Unveiling the Synthetic Potential

This compound, with CAS Number 119-97-1, is a substituted aromatic compound featuring a unique combination of functional groups.[1][2][3] Its molecular structure consists of a benzaldehyde core, substituted with a methyl group and an N-ethyl-N-cyanoethylamino group. This arrangement of an electron-donating amino group para to the electron-withdrawing formyl group significantly influences the reactivity of the aromatic ring and the aldehyde.

While commercially recognized as a key precursor for C.I. Basic Yellow 29 and other dyes, its utility is not confined to color chemistry.[4][5] The aldehyde function serves as a handle for a vast array of carbon-carbon bond-forming reactions and functional group transformations. The tertiary amine and nitrile moieties also offer avenues for further chemical modification, making this compound a valuable building block for more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 119-97-1[1][3]
Molecular Formula C₁₃H₁₆N₂O[1][2]
Molecular Weight 216.28 g/mol [1][2]
Appearance Solid (Typical)[6]
Melting Point 64-67 °C[1]
Boiling Point 418 °C at 760 mmHg[1]
Solubility Low in water; Soluble in common organic solvents (e.g., ethanol, acetone)[6]

Synthesis of the Intermediate

The primary industrial synthesis of this compound is achieved via the Vilsmeier-Haack reaction.[7][8] This powerful formylation method is particularly effective for electron-rich aromatic compounds, such as N-alkylanilines.[7][8][9] The substrate, N-ethyl-N-(2-cyanoethyl)-3-methylaniline, is formylated using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).[7][8][10]

Vilsmeier-Haack Formylation: Mechanism and Workflow

The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from POCl₃ and DMF.[8] This electrophile then attacks the electron-rich aromatic ring of the N-alkylaniline derivative, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[8] The strong electron-donating effect of the amino group directs the formylation to the para position.

Vilsmeier_Haack_Workflow Substrate N-ethyl-N-(2-cyanoethyl) -3-methylaniline Reaction Electrophilic Aromatic Substitution Substrate->Reaction ReagentGen Vilsmeier Reagent (POCl₃ + DMF) ReagentGen->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Formation Hydrolysis Aqueous Workup Intermediate->Hydrolysis Hydrolysis Product 3-(Ethyl(4-formyl-3-methylphenyl) amino)propanenitrile Hydrolysis->Product Purification Purification (Crystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis via Vilsmeier-Haack reaction.

Laboratory-Scale Synthesis Protocol

Disclaimer: This protocol is a representative example based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

Materials:

  • N-ethyl-N-(2-cyanoethyl)-3-methylaniline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Sodium acetate solution (saturated)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add DMF (3.0 eq) and cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic. Stir the mixture for 30 minutes at 0 °C.

  • Dissolve N-ethyl-N-(2-cyanoethyl)-3-methylaniline (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution over 30 minutes, keeping the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-45 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully and slowly quench the reaction by adding it to a vigorously stirred mixture of ice and saturated sodium acetate solution. This hydrolysis step is crucial and must be done cautiously.

  • Stir the resulting mixture for 1 hour.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure this compound.

Applications in Synthesis: Beyond Dye Chemistry

The aldehyde functional group is a cornerstone of organic synthesis. Its presence in this intermediate allows for a multitude of transformations.

Knoevenagel Condensation

The aromatic aldehyde is an excellent electrophile for Knoevenagel condensation reactions with active methylene compounds.[11][12][13] This C-C bond-forming reaction is fundamental for synthesizing α,β-unsaturated systems, which are precursors to a wide range of pharmaceuticals and materials.[14]

Knoevenagel_Condensation Start 3-(Ethyl(4-formyl-3-methylphenyl) amino)propanenitrile Reaction Knoevenagel Condensation Start->Reaction Reagent Active Methylene Compound (e.g., Malononitrile) Reagent->Reaction + Base Catalyst (e.g., Piperidine) Product α,β-Unsaturated Product Reaction->Product

Caption: Knoevenagel condensation with the title compound.

Protocol: Synthesis of 2-((4-(Ethyl(2-cyanoethyl)amino)-2-methylphenyl)methylene)malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add malononitrile to the solution.

  • Add a catalytic amount of piperidine and stir the mixture at room temperature. The reaction is often rapid, with product precipitation occurring within minutes to hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.

Rationale: The electron-donating amino group enhances the electrophilicity of the aldehyde carbon upon protonation or Lewis acid coordination, but in this base-catalyzed reaction, its electronic effect is less direct. The reaction is driven by the formation of a stable, highly conjugated product. Piperidine acts as a weak base to deprotonate the active methylene compound, initiating the condensation.[14]

Reductive Amination

The aldehyde can be converted into a new amine via reductive amination. This powerful reaction involves the formation of an imine or enamine intermediate with a primary or secondary amine, followed by reduction to the corresponding amine. This is a key strategy for building complex nitrogen-containing molecules.

Protocol: Synthesis of a Tertiary Amine Derivative

Materials:

  • This compound (1.0 eq)

  • A primary or secondary amine (e.g., Morpholine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of the aldehyde in DCE, add the amine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion. This reducing agent is mild and selective for imines in the presence of aldehydes.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde is a suitable substrate for olefination reactions like the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction to form substituted alkenes. These are indispensable tools for creating carbon-carbon double bonds with high stereocontrol (particularly the HWE reaction for (E)-alkenes).

Protocol: Synthesis of an (E)-α,β-Unsaturated Ester via HWE Reaction

Materials:

  • This compound (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • In an oven-dried, three-necked flask under nitrogen, suspend NaH in anhydrous THF.

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate dropwise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phosphonate ylide.

  • Cool the ylide solution back to 0 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate.

  • Purify the product via flash column chromatography.

Potential Transformations of Other Functional Groups

Nitrile Group Modifications
  • Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like Lithium Aluminum Hydride (LAH) or through catalytic hydrogenation. This would yield a diamine structure, a valuable precursor for polymers or heterocyclic synthesis.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively. This introduces another key functional group for further derivatization, such as in peptide coupling reactions.

Safety and Handling

As with any chemical intermediate, proper handling is essential.

  • Hazard Information: The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly sealed.[6][15]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. All manipulations should be performed in a certified chemical fume hood.

Conclusion

This compound is more than a simple dye intermediate. Its trifunctional nature provides a rich platform for a wide array of synthetic transformations. The protocols and applications detailed in these notes are intended to serve as a foundation for researchers to explore the full potential of this versatile building block in the synthesis of novel compounds for pharmaceutical, materials science, and other advanced applications.

References

  • Wang, D.-Y., et al. (2011). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds Catalyzed by Alkaline Ionic Liquid. Synthetic Communications, 41(20). Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds Catalyzed by Alkaline Ionic Liquid. Retrieved from [Link]

  • Bentham Science. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Active Methylene Compounds and Named Reactions-1. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Dye Intermediates. (2013). This compound. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • FAQ. (n.d.). How is Disperse Yellow 54 prepared and what are its applications in dye preparation?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H16N2O). Retrieved from [Link]

  • Google Patents. (n.d.). Basic yellow dyes as dye component for optical data recording media.
  • PubChem. (n.d.). 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • World Dye Variety. (2012). Solvent Yellow 29. Retrieved from [Link]

  • SIELC Technologies. (2018). Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-. Retrieved from [Link]

  • World Dye Variety. (2012). Disperse Yellow 54. Retrieved from [Link]

  • World Dye Variety. (2012). Basic Yellow 29. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 3-[Ethyl(4-Formyl-3-Methylphenyl)Amino]Propanenitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN109021607A - A kind of production method of disperse yellow 54.
  • World Dye Variety. (2012). Acid Yellow 54. Retrieved from [Link]

  • SMAROL. (n.d.). China Cationic Yellow 29 Suppliers, Manufacturers, Factory. Retrieved from [Link]

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Derivatization of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile for Bioassay Development

Abstract

This document provides a comprehensive guide for the chemical derivatization of this compound, a versatile scaffold molecule, for its application in modern bioassays. We detail robust, field-proven protocols for transforming this molecule into high-performance biological tools, including fluorescent probes and affinity-based reagents. The protocols emphasize chemical causality, rigorous quality control, and the logical design of subsequent bioassays. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for screening, diagnostics, and molecular interaction studies.

Introduction: A Scaffold for Innovation

The molecule this compound presents a unique opportunity in bioassay development. Its structure, characterized by a molecular weight of 216.28 g/mol [1][2], incorporates two key reactive functional groups: a highly accessible aromatic aldehyde (formyl group) and a more selectively reactive nitrile group. This dual functionality allows for a range of specific chemical modifications, enabling the transformation of a simple organic building block into sophisticated probes for biological investigation.

The infrequent natural occurrence of aldehydes in most biopolymers makes the formyl group an ideal target for bio-orthogonal conjugation, minimizing off-target reactions within complex biological mixtures[3]. The primary goal of derivatization is to covalently attach a reporter moiety (like a fluorophore), an affinity tag (like biotin), or a larger biomolecule (like a peptide or protein) to this core scaffold. The resulting derivatives can then be employed in a variety of assay formats, from high-throughput screening to detailed mechanistic studies.

This application note will focus primarily on the derivatization of the aldehyde group, which offers the most direct and reliable path for creating functional bioprobes. We will provide detailed, step-by-step protocols for fluorescent labeling and biotinylation, explain the chemical principles underpinning these methods, and present a conceptual framework for their use in validated bioassay designs.

Figure 1: Overview of the derivatization strategy for the core scaffold.

Derivatization Strategies: Targeting the Aldehyde

The aldehyde functional group is a cornerstone of bioconjugation chemistry due to its ability to react selectively under mild, aqueous conditions. We will focus on two highly reliable reaction classes: hydrazone/oxime formation and reductive amination.

  • Hydrazone/Oxime Formation: This is the reaction of an aldehyde with a hydrazide or an aminooxy-functionalized molecule, respectively. The resulting hydrazone or oxime bond is stable under typical physiological conditions.[3][4][5] This method is exceptionally efficient for attaching small molecule tags like fluorophores and biotin. The reaction can be significantly accelerated by an aniline catalyst.[3][5]

  • Reductive Amination: This two-step process involves the initial reaction of the aldehyde with a primary amine (e.g., the N-terminus or a lysine side chain on a protein) to form a Schiff base, which is then immediately reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to a stable secondary amine linkage.[6][7][8] This method is ideal for covalently linking the scaffold to proteins, peptides, or amine-functionalized surfaces.

Protocol 1: Fluorescent Labeling via Hydrazone Formation

This protocol details the conjugation of a fluorescent reporter to the core scaffold, creating a probe for use in fluorescence polarization, FRET, or high-content imaging assays. We use a commercially available fluorescent hydrazide as an example.

Principle: The aldehyde on the core scaffold reacts with the hydrazide group of the fluorescent dye to form a stable hydrazone linkage. The reaction is catalyzed by aniline to achieve high efficiency at room temperature.[3][5]

G start Dissolve Scaffold & Fluorescent Hydrazide add_cat Add Aniline Catalyst (e.g., 10-50 mM) start->add_cat incubate Incubate at RT (2-4 hours) add_cat->incubate monitor Monitor Reaction (TLC/LC-MS) incubate->monitor monitor->incubate Incomplete purify Purify Product (e.g., HPLC, Column Chrom.) monitor->purify Complete end Characterize & Store (MS, NMR, UV-Vis) purify->end

Figure 2: Workflow for fluorescent labeling via hydrazone formation.

Materials & Reagents

ReagentSupplierPurpose
This compounde.g., ChemicalBookCore Scaffold
Dansyl Hydrazide (or other fluorescent hydrazide)e.g., Thermo FisherFluorescent Reporter
Anhydrous Dimethylformamide (DMF) or Methanol (MeOH)Standard SupplierReaction Solvent
AnilineStandard SupplierCatalyst
Thin Layer Chromatography (TLC) plates (Silica Gel 60 F₂₅₄)Standard SupplierReaction Monitoring
HPLC or Flash Chromatography SystemN/APurification

Step-by-Step Protocol

  • Preparation: In a clean, dry glass vial, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF or MeOH.

  • Reagent Addition: To this solution, add the fluorescent hydrazide (e.g., Dansyl Hydrazide, 1.1 eq.). Ensure it fully dissolves.

  • Catalysis: Add a stock solution of aniline in the reaction solvent to achieve a final concentration of 20-50 mM. Causality Note: Aniline acts as a nucleophilic catalyst, accelerating the dehydration step required to form the stable hydrazone, thereby increasing reaction rate and yield under mild conditions.[3][5]

  • Reaction: Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours. Protect from light if using a photolabile dye.

  • Monitoring (Self-Validation): Spot the reaction mixture on a TLC plate alongside the starting materials. Develop the plate using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). The formation of a new, more polar, and fluorescent spot (under UV light) indicates product formation. For more precise monitoring, inject a small aliquot into an LC-MS to observe the consumption of starting material and the appearance of the product mass peak.

  • Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting residue by flash column chromatography or preparative HPLC to isolate the fluorescently labeled product from unreacted starting materials and catalyst.

  • Characterization: Confirm the identity and purity of the final product using Mass Spectrometry (to verify molecular weight) and NMR (to confirm structure). Quantify the product concentration using UV-Vis spectrophotometry and the known extinction coefficient of the fluorophore.

Protocol 2: Biotinylation for Affinity-Based Assays

This protocol creates a biotin-tagged version of the scaffold, enabling its use in affinity purification, ELISA-style assays, surface immobilization, or interaction studies with streptavidin-conjugated reporters.

Principle: The aldehyde group reacts with a biotin derivative containing a hydrazide or aminooxy functional group. The resulting conjugate possesses a high-affinity binding tag (biotin) for streptavidin or avidin.[9][10][11] The inclusion of a spacer arm in the biotin reagent is crucial for overcoming steric hindrance and ensuring efficient binding to streptavidin.[10]

G start Dissolve Scaffold & Biotin-Hydrazide add_buffer Adjust to pH 5-6 (e.g., Acetate Buffer) start->add_buffer incubate Incubate at RT (4-6 hours) add_buffer->incubate monitor Monitor Reaction (LC-MS) incubate->monitor monitor->incubate Incomplete purify Purify Product (e.g., HPLC) monitor->purify Complete end Characterize & Quantify (MS, HABA Assay) purify->end

Figure 3: Workflow for biotinylation of the core scaffold.

Materials & Reagents

ReagentSupplierPurpose
This compounde.g., ChemicalBookCore Scaffold
Biotin-LC-Hydrazide (or similar)e.g., Thermo FisherBiotinylation Reagent
Anhydrous Dimethylformamide (DMF)Standard SupplierReaction Solvent
Sodium Acetate Buffer (100 mM, pH 5.5)N/ApH Control
HPLC SystemN/APurification & Analysis
HABA Assay Kite.g., Thermo FisherBiotin Quantitation

Step-by-Step Protocol

  • Preparation: Dissolve this compound (1.0 eq.) and Biotin-LC-Hydrazide (1.2 eq.) in a minimal amount of DMF.

  • Buffering: Dilute the DMF solution with 100 mM Sodium Acetate Buffer (pH 5.5) until the final DMF concentration is <30% (v/v). Causality Note: The reaction is most efficient at a slightly acidic pH (4-6), which promotes protonation of the aldehyde carbonyl, making it more electrophilic, while ensuring the hydrazide remains sufficiently nucleophilic.[10]

  • Reaction: Incubate the mixture at room temperature for 4-6 hours with gentle stirring.

  • Monitoring (Self-Validation): The most reliable method for monitoring is LC-MS. Observe the disappearance of the scaffold's mass peak and the appearance of a new peak corresponding to the mass of the biotinylated conjugate.

  • Purification: Purify the product using reverse-phase HPLC with a water/acetonitrile gradient. Collect the fractions corresponding to the product peak and lyophilize to obtain a pure powder.

  • Characterization and Quantitation: Confirm the product identity with high-resolution mass spectrometry. Quantify the amount of incorporated biotin using a colorimetric method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which provides a reliable measure of functional biotinylation.[10]

Application Framework: From Derivative to Data

A derivatized molecule is only as valuable as the assay in which it is used. The protocols described above generate tools for two common and powerful bioassay formats.

A. Competitive Binding Assay using a Fluorescent Probe

This assay measures the ability of unlabeled test compounds to displace the fluorescently-labeled derivative from its biological target (e.g., a receptor or enzyme).

G cluster_assay Competitive Binding Assay Workflow cluster_result Expected Outcome step1 1. Incubate Target Protein with Fluorescent Probe step2 2. Add Test Compound (or vehicle control) step1->step2 step3 3. Equilibrate step2->step3 step4 4. Measure Signal (e.g., Fluorescence Polarization) step3->step4 step5 5. Calculate IC50 step4->step5 high_fp High FP Signal (No Competition) step4->high_fp Vehicle Control low_fp Low FP Signal (Probe Displaced) step4->low_fp Active Compound

Figure 4: Logic flow for a competitive fluorescence polarization assay.

Assay Validation:

  • Positive Control: An unlabeled compound known to bind the target.

  • Negative Control: The fluorescent probe with a non-target protein to check for non-specific binding.

  • Vehicle Control: The assay performed with only the solvent used to dissolve test compounds.

B. Affinity Pulldown Assay using a Biotinylated Probe

This assay is designed to identify binding partners (e.g., proteins) for the scaffold molecule from a complex biological sample like a cell lysate.

Assay Validation:

  • Negative Control 1: Perform the pulldown using streptavidin beads that have not been incubated with the biotinylated probe to identify proteins that bind non-specifically to the beads.

  • Negative Control 2: Perform the pulldown using the biotinylated probe but with a lysate from cells that do not express the target protein (if known).

  • Competitive Elution: Elute bound proteins using an excess of the non-biotinylated parent molecule to confirm specific binding.

Data Summary Table (Example)

Derivative IDDerivatization MethodApplicationKey QC MetricAssay Readout (Example)
F-Probe-01Hydrazone FormationCompetitive FP AssayPurity >98% (HPLC)IC₅₀ = 150 nM
B-Probe-01Hydrazone FormationAffinity PulldownHABA Ratio > 0.9Protein X identified (MS)

Conclusion

The this compound scaffold is a powerful and versatile starting point for the development of custom chemical probes. By leveraging the high reactivity and specificity of the aromatic aldehyde group, researchers can reliably synthesize fluorescent and biotinylated derivatives using the robust protocols detailed in this guide. The inclusion of clear causality, in-process monitoring, and rigorous final characterization ensures the creation of high-quality reagents. When paired with well-controlled bioassay designs, these derivatives become invaluable tools for accelerating discovery in chemical biology and drug development.

References

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Application Notes and Protocols for the Scalable Synthesis of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

This compound is a key aromatic aldehyde intermediate in the synthesis of various high-value organic molecules, particularly in the realm of specialty dyes and pharmaceutical development. Its unique structure, featuring a reactive formyl group, a cyanoethyl moiety, and a substituted aniline core, makes it a versatile building block for constructing complex heterocyclic systems and other chromophoric and bioactive compounds. The strategic placement of the methyl and ethyl groups on the aromatic ring influences the electronic and steric properties of the molecule, allowing for fine-tuning of the final product's characteristics.

This document provides a comprehensive guide for the scalable synthesis of this valuable intermediate, detailing a robust two-step synthetic pathway. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a thorough understanding of the underlying chemical principles and critical process parameters essential for successful scale-up. Our focus is on ensuring scientific integrity, process safety, and reproducibility from the laboratory bench to pilot-plant scale.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is efficiently achieved through a two-step process:

  • Cyanoethylation of N-ethyl-3-methylaniline: This initial step involves a Michael addition of N-ethyl-3-methylaniline to acrylonitrile to form the intermediate, 3-(Ethyl(3-methylphenyl)amino)propanenitrile. This reaction is typically base-catalyzed.

  • Vilsmeier-Haack Formylation: The intermediate is then formylated at the para-position of the aromatic ring using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic aromatic substitution reaction introduces the desired aldehyde functionality.

This synthetic route is logical and efficient, utilizing readily available starting materials and well-established chemical transformations. The regioselectivity of the Vilsmeier-Haack reaction is a key advantage, favoring formylation at the sterically less hindered para-position, which is activated by the electron-donating amino group.

Diagram of the Overall Synthetic Workflow

G cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Vilsmeier-Haack Formylation N-ethyl-3-methylaniline N-ethyl-3-methylaniline Reaction_1 Michael Addition N-ethyl-3-methylaniline->Reaction_1 Acrylonitrile Acrylonitrile Acrylonitrile->Reaction_1 Catalyst (Cupric Acetate) Catalyst (Cupric Acetate) Catalyst (Cupric Acetate)->Reaction_1 Intermediate_Product 3-(Ethyl(3-methylphenyl)amino)propanenitrile Reaction_1->Intermediate_Product Purification_1 Vacuum Distillation Intermediate_Product->Purification_1 Reaction_2 Electrophilic Aromatic Substitution Purification_1->Reaction_2 POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent Formation POCl3->Vilsmeier_Reagent DMF DMF DMF->Vilsmeier_Reagent Vilsmeier_Reagent->Reaction_2 Final_Product This compound Reaction_2->Final_Product Purification_2 Crystallization/Chromatography Final_Product->Purification_2

Caption: Overall synthetic workflow for the two-step synthesis.

Part 1: Cyanoethylation of N-ethyl-3-methylaniline

Expertise & Experience: The Rationale Behind the Protocol

The cyanoethylation of aromatic amines is a well-documented Michael addition reaction. While various base catalysts can be employed, cupric acetate is recommended for this protocol due to several advantages. It has been reported as a highly effective catalyst for the monocyanoethylation of a variety of aromatic amines, offering improved yields and shorter reaction times.[1] Crucially, cupric acetate catalysis is not significantly inhibited by N-substituents on the amine, making it ideal for our substrate, N-ethyl-3-methylaniline.[1] Furthermore, it favors monocyanoethylation, minimizing the formation of undesired dicyanoethylated byproducts.[1]

The reaction is performed neat or with a minimal amount of a polar aprotic solvent to facilitate mixing. The temperature is maintained at a moderate level to ensure a reasonable reaction rate without promoting polymerization of acrylonitrile. Post-reaction, purification via vacuum distillation is the method of choice for separating the higher-boiling product from unreacted starting materials and lower-boiling impurities.[2][3] This technique is particularly suitable for industrial scale-up due to its efficiency and cost-effectiveness for purifying thermally stable liquids.[4]

Detailed Protocol: Synthesis of 3-(Ethyl(3-methylphenyl)amino)propanenitrile

Materials and Equipment:

  • N-ethyl-3-methylaniline (≥98% purity)

  • Acrylonitrile (stabilized with hydroquinone monomethyl ether)

  • Cupric acetate monohydrate

  • Jacketed glass reactor with overhead stirring, thermocouple, and reflux condenser

  • Addition funnel

  • Heating/cooling circulator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Assemble a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a thermocouple to monitor the internal temperature, a reflux condenser, and an addition funnel. The reactor should be purged with an inert atmosphere (e.g., nitrogen).

  • Charging Reactants: To the reactor, add N-ethyl-3-methylaniline (1.0 equivalent) and cupric acetate monohydrate (0.02 equivalents).

  • Heating: Begin stirring and heat the mixture to 60-70 °C using the heating/cooling circulator.

  • Acrylonitrile Addition: Once the desired temperature is reached, add acrylonitrile (1.1 equivalents) dropwise via the addition funnel over a period of 1-2 hours. Maintain the internal temperature between 70-80 °C during the addition. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature runaway.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 80 °C for 4-6 hours. Monitor the progress of the reaction by taking small aliquots, quenching them, and analyzing by GC or TLC. The reaction is considered complete when the starting N-ethyl-3-methylaniline is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The crude product is then purified by vacuum distillation. Set up a vacuum distillation apparatus and carefully distill the mixture.

    • Collect the fraction corresponding to 3-(Ethyl(3-methylphenyl)amino)propanenitrile. The boiling point will be significantly lower under vacuum compared to its atmospheric boiling point.

Quantitative Data Summary (Step 1)

ParameterValue
N-ethyl-3-methylaniline1.0 equivalent
Acrylonitrile1.1 equivalents
Cupric acetate monohydrate0.02 equivalents
Reaction Temperature70-80 °C
Reaction Time4-6 hours
Expected Yield85-95%
Purification MethodVacuum Distillation

Part 2: Vilsmeier-Haack Formylation

Expertise & Experience: Navigating a Powerful but Hazardous Reaction

The Vilsmeier-Haack reaction is a potent method for the formylation of electron-rich aromatic compounds.[5][6] The electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7] This reaction is highly exothermic and requires strict temperature control, especially during the formation of the Vilsmeier reagent and its subsequent reaction with the substrate.[8][9] Failure to manage the exotherm can lead to a thermal runaway, posing a significant safety hazard.[8][10]

For scale-up, a semi-batch process is strongly recommended. This involves the controlled addition of one reagent to the other to manage the heat generated.[11] In this protocol, POCl₃ is added slowly to chilled DMF to form the Vilsmeier reagent, followed by the controlled addition of the substrate solution. This approach prevents the accumulation of a large amount of the unstable Vilsmeier reagent.[8] The reaction is typically carried out at low temperatures to enhance selectivity and safety.

The work-up procedure is critical for safely quenching the reactive Vilsmeier reagent and any unreacted POCl₃. This is achieved by slowly adding the reaction mixture to a mixture of ice and a base (e.g., sodium hydroxide or sodium acetate) to neutralize the acidic byproducts and hydrolyze the intermediate iminium salt to the final aldehyde.[5][12] Purification of the final product can be achieved through crystallization or column chromatography, depending on the scale and purity requirements.

Diagram of the Vilsmeier-Haack Reaction Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Aromatic_Attack Nucleophilic Attack by Aromatic Ring Vilsmeier_Reagent->Aromatic_Attack Intermediate_Product 3-(Ethyl(3-methylphenyl)amino)propanenitrile Intermediate_Product->Aromatic_Attack Iminium_Intermediate Iminium Salt Intermediate Aromatic_Attack->Iminium_Intermediate Hydrolysis Hydrolysis (Work-up) Iminium_Intermediate->Hydrolysis Final_Product Final Product Hydrolysis->Final_Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Protocol: Synthesis of this compound

Materials and Equipment:

  • 3-(Ethyl(3-methylphenyl)amino)propanenitrile (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Jacketed glass reactor with overhead stirring, thermocouple, and addition funnel

  • Cooling/heating circulator

  • Large vessel for quenching

  • Filtration equipment

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Sodium hydroxide (NaOH) or sodium acetate

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, thermocouple, and addition funnel under an inert atmosphere, add anhydrous DMF (3.0 equivalents).

    • Cool the DMF to 0-5 °C using the cooling circulator.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is highly exothermic.

    • After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes.

  • Formylation Reaction:

    • Dissolve 3-(Ethyl(3-methylphenyl)amino)propanenitrile (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the internal temperature between 0-10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion, if necessary. Monitor the reaction progress by HPLC.

  • Work-up and Quenching:

    • Prepare a separate large vessel containing a stirred mixture of crushed ice and water.

    • CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully add the reaction mixture to the ice/water mixture with vigorous stirring. The rate of addition should be controlled to keep the temperature of the quench mixture below 20 °C.

    • Once the addition is complete, neutralize the mixture by the slow addition of a 20-50% aqueous sodium hydroxide solution until the pH is between 7-8.

    • Stir the mixture for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt. The product will often precipitate as a solid.

  • Product Isolation and Purification:

    • If a solid precipitates, collect the product by filtration, wash with water, and dry.

    • If the product remains in solution or as an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.

Quantitative Data Summary (Step 2)

ParameterValue
3-(Ethyl(3-methylphenyl)amino)propanenitrile1.0 equivalent
N,N-Dimethylformamide (DMF)3.0 equivalents
Phosphorus oxychloride (POCl₃)1.2 equivalents
Reaction Temperature0-10 °C (addition), RT to 50 °C (reaction)
Reaction Time2-4 hours
Expected Yield70-85%
Purification MethodCrystallization/Chromatography

Trustworthiness: In-Process Controls and Analytical Methods

To ensure the reliability and reproducibility of this synthesis, a robust analytical framework is essential. The following methods should be employed for in-process control and final product quality assessment.

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary tool for monitoring reaction progress and determining the purity of the intermediate and final product.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid or phosphoric acid for improved peak shape, is typically used.[11][13][14] For method development, an initial gradient could be 50:50 acetonitrile:water, adjusted based on the retention times of the components.

  • Detection: UV detection at a wavelength where the aromatic components show strong absorbance (e.g., 254 nm or 270 nm) is appropriate.[13]

  • Validation: For routine quality control, the HPLC method should be validated for linearity, precision, accuracy, and robustness.[15][16]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for identifying the components of the reaction mixture and confirming the structure of the products.

  • Analysis: The fragmentation pattern of the parent ion in the mass spectrum can provide valuable structural information. For N-cyanoethylanilines, characteristic fragments may arise from the cleavage of the ethyl and cyanoethyl groups.[17][18]

  • Purity: GC can also be used to assess the purity of the volatile intermediate, 3-(Ethyl(3-methylphenyl)amino)propanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is indispensable for the unambiguous structural elucidation of the intermediate and final product.

  • ¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the formyl proton (a singlet around δ 9.8-10.0 ppm), aromatic protons, and the ethyl and cyanoethyl groups.[13]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the nitrile carbon (around δ 115-120 ppm) and the formyl carbon (around δ 190-195 ppm).[13]

  • Quantitative NMR (qNMR): This technique can be used for the accurate determination of the purity of the final product using a certified internal standard.

References

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Application Notes and Protocols for Cell-Based Assays Involving 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile is an aromatic organic compound featuring a formyl (aldehyde), a tertiary amino, and a nitrile functional group. Its chemical structure suggests potential for diverse biological activities, yet it remains a largely uncharacterized molecule in the context of cell-based research. The presence of reactive moieties—the electrophilic aldehyde and the nitrile group, which can undergo metabolic activation—warrants a systematic investigation of its cytotoxic and mechanistic effects.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to initiate the biological characterization of this compound. The protocols outlined herein are designed as a tiered screening approach, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic assays based on the compound's chemical functionalities. This structured workflow enables a robust, evidence-based evaluation of the compound's cellular impact.

Compound Profile: this compound

PropertyValueSource
CAS Number 119-97-1[1]
Molecular Formula C₁₃H₁₆N₂O[1]
Molecular Weight 216.28 g/mol [1]
Appearance Solid[2]
Melting Point 64-67 °C[3]
Solubility Low in water; soluble in common organic solvents like ethanol and acetone.[2][4]
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[1][5]

Part 1: Foundational Analysis - General Cytotoxicity Assessment

A primary and essential step in characterizing any novel compound is to determine its effect on cell viability. This dose-response analysis identifies the concentration range at which the compound exerts cytotoxic effects, informing the concentrations used in subsequent mechanistic studies. The following protocol utilizes a resazurin-based assay, a sensitive and non-destructive method to measure cell viability.

Protocol 1: Determination of IC₅₀ using a Resazurin-Based Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound in a selected cell line.

Materials:

  • Selected mammalian cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 24, 48, or 72 hours.

  • Resazurin Assay:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the fluorescence readings to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Seed Cells in 96-well Plate E1 Treat Cells with Compound P1->E1 P2 Prepare Serial Dilutions of Compound P2->E1 E2 Incubate for 24-72h E1->E2 E3 Add Resazurin Reagent E2->E3 E4 Measure Fluorescence E3->E4 A1 Normalize Data to Vehicle Control E4->A1 A2 Plot Dose-Response Curve A1->A2 A3 Calculate IC50 Value A2->A3

Caption: Workflow for IC₅₀ determination.

Part 2: Mechanistic Insight - Reactivity of the Aldehyde Group

Aromatic aldehydes can react with cellular nucleophiles, particularly the amino groups of lysine residues in proteins, to form Schiff bases. This protein carbonylation can lead to protein dysfunction, aggregation, and cellular stress.

Potential Pathway: Aldehyde-Induced Protein Carbonylation

G Compound 3-(Ethyl(4-formyl-3-methylphenyl) amino)propanenitrile SchiffBase Schiff Base Adduct (Protein-N=CH-R) Compound->SchiffBase Reacts with Protein Cellular Protein (with Lysine -NH2) Protein->SchiffBase Dysfunction Protein Dysfunction & Aggregation SchiffBase->Dysfunction Stress Cellular Stress Dysfunction->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: Aldehyde-mediated protein damage pathway.

Protocol 2: Quantification of Protein Carbonylation using a DNPH-Based Assay

This protocol measures the level of protein carbonylation, an indicator of aldehyde-mediated protein damage, using 2,4-dinitrophenylhydrazine (DNPH).

Materials:

  • Cells treated with the test compound (at sub-IC₅₀ concentrations) and vehicle control.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 10 mM in 2.5 M HCl).

  • Trichloroacetic acid (TCA).

  • Guanidine hydrochloride solution.

  • Protein assay kit (e.g., BCA).

  • Spectrophotometer.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells in a 6-well plate with the test compound at 0.5x and 0.25x the IC₅₀ value for 24 hours.

    • Wash cells with cold PBS and lyse them.

    • Centrifuge to pellet cell debris and collect the supernatant (protein lysate).

    • Determine the protein concentration of each lysate.

  • DNPH Derivatization:

    • To 100 µg of protein from each sample, add an equal volume of DNPH solution.

    • Incubate for 1 hour at room temperature, with vortexing every 15 minutes.

    • Precipitate the protein by adding TCA to a final concentration of 20%.

    • Incubate on ice for 10 minutes and centrifuge to pellet the protein.

    • Wash the pellet with ethanol-ethyl acetate to remove free DNPH.

  • Measurement:

    • Resuspend the protein pellet in guanidine hydrochloride solution.

    • Measure the absorbance at ~370 nm to quantify the protein hydrazones formed.

    • Express the results as nmol of carbonyl groups per mg of protein.

Part 3: Mechanistic Insight - Reactivity of the Nitrile Group

The toxicity of some aliphatic nitriles is attributed to their metabolism, which can release cyanide and inhibit cellular respiration. An alternative mechanism involves the depletion of cellular antioxidants, such as glutathione (GSH). An in vitro assay assessing the reactivity of the nitrile-containing compound with GSH can serve as a surrogate for its potential to induce oxidative stress.

Protocol 3: In Vitro Glutathione (GSH) Reactivity Assay

This assay quantifies the depletion of GSH upon incubation with the test compound.

Materials:

  • This compound

  • Reduced glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • DTNB (Ellman's reagent)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing phosphate buffer, a fixed concentration of GSH (e.g., 1 mM), and varying concentrations of the test compound.

    • Include a GSH-only control.

  • Incubation:

    • Incubate the plate at 37°C for a set time course (e.g., 0, 1, 2, 4 hours).

  • GSH Measurement:

    • At each time point, add DTNB solution to each well.

    • Measure the absorbance at 412 nm. The absorbance is proportional to the amount of remaining GSH.

  • Data Analysis:

    • Calculate the percentage of GSH depletion for each compound concentration at each time point relative to the GSH-only control.

    • Plot GSH depletion against compound concentration.

Data Interpretation and Integrated Workflow

The data generated from these assays should be interpreted in a cohesive manner to build a profile of the compound's biological activity.

  • High IC₅₀ (> 50 µM): The compound has low general cytotoxicity. Mechanistic studies may require higher concentrations.

  • Low IC₅₀ (< 10 µM): The compound is potently cytotoxic. Subsequent assays should use sub-lethal concentrations to delineate the mechanism of cell death.

  • Increased Protein Carbonylation: Suggests the aldehyde moiety is reactive within the cellular environment and may contribute to toxicity via protein damage.

  • Significant GSH Depletion: Indicates the compound may induce oxidative stress or react with cellular thiols, potentially through the nitrile group or other reactive sites.

Proposed Experimental Workflow

G Start Start with 3-(Ethyl(4-formyl-3-methylphenyl) amino)propanenitrile Cytotoxicity Protocol 1: Determine IC50 in relevant cell lines Start->Cytotoxicity Decision IC50 > 50µM? Cytotoxicity->Decision LowTox Low Cytotoxicity Decision->LowTox Yes HighTox Potent Cytotoxicity Decision->HighTox No Mechanistic Proceed with Mechanistic Assays (at sub-IC50 concentrations) LowTox->Mechanistic HighTox->Mechanistic AldehydeAssay Protocol 2: Protein Carbonylation Assay Mechanistic->AldehydeAssay NitrileAssay Protocol 3: GSH Reactivity Assay Mechanistic->NitrileAssay Interpretation Integrate Data: Build Activity Profile AldehydeAssay->Interpretation NitrileAssay->Interpretation

Caption: Integrated workflow for compound characterization.

References

  • Methylamine Supplier. (n.d.). 3-[Ethyl(4-Formyl-3-Methylphenyl)Amino]Propanenitrile. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile. Retrieved from [Link]

Sources

Application Notes and Protocols: Dissolving 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile is an aromatic nitrile compound with potential applications in various fields of biological research, including drug discovery and development.[1] Its structural features, including a formyl group and an ethylamino bridge, suggest potential for biological activity, and related compounds have been investigated for anticancer and anti-inflammatory properties.[1] Accurate and reproducible in vitro studies are foundational to elucidating the biological effects of such novel compounds. A critical, and often overlooked, aspect of ensuring the integrity of these studies is the proper dissolution and handling of the test compound. This document provides a detailed protocol for the solubilization of this compound, designed for researchers, scientists, and drug development professionals. The protocol emphasizes best practices to ensure compound stability, maximize bioavailability in culture, and minimize solvent-induced artifacts.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is paramount for its effective use and for ensuring laboratory safety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O[2][3][4][5]
Molecular Weight 216.28 g/mol [2][3][4]
Appearance Typically a solid[3][4]
Melting Point 64-67 °C[5]
Boiling Point 418.0 ± 40.0 °C (Predicted)
Density 1.090 ± 0.06 g/cm³ (Predicted)[5]
Solubility in Water Low (Expected)[3][4]
Solubility in Organic Solvents Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane)[3]

Safety and Handling:

This compound is classified as an irritant.[2] It may cause skin irritation, serious eye irritation, and respiratory irritation.[2][6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.[6]

Solvent Selection: The Rationale for DMSO

For in vitro studies, particularly cell-based assays, the choice of solvent is critical. The ideal solvent must effectively dissolve the compound without exhibiting significant cytotoxicity at its final working concentration. Given the low aqueous solubility of this compound, an organic solvent is necessary.

Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound for the following reasons:

  • High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic small molecules.

  • Miscibility with Aqueous Media: It is fully miscible with water and cell culture media, facilitating the preparation of homogenous working solutions.

  • Established Use in Cell Culture: DMSO is widely used in cell-based assays, and its effects on most cell lines are well-characterized. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.

It is crucial to note that even at low concentrations, DMSO can have biological effects.[7] Therefore, it is imperative to include a vehicle control (culture medium with the same final concentration of DMSO as the test conditions) in all experiments to account for any solvent-induced effects.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening. Researchers should adjust the concentration based on their specific experimental needs.

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, disposable pipette tips

Workflow for Stock Solution Preparation:

G cluster_0 Preparation Phase cluster_1 Dissolution Phase cluster_2 Storage & Aliquoting A Calculate Mass of Compound B Weigh Compound Accurately A->B Required Mass C Add Sterile DMSO B->C Transfer to Sterile Tube D Vortex Thoroughly C->D Calculated Volume E Visually Inspect for Complete Dissolution D->E Ensure Homogeneity F Aliquot into Working Volumes E->F If Dissolved G Store at -20°C or -80°C F->G Prevent Freeze-Thaw Cycles

Caption: Workflow for preparing a concentrated stock solution.

Step-by-Step Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound is 216.28 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 216.28 g/mol x 1000 mg/g = 2.16 mg

  • Weigh the compound:

    • Using a calibrated analytical balance, carefully weigh out 2.16 mg of this compound.

    • Transfer the weighed solid into a sterile microcentrifuge tube or an amber glass vial. Note: Using the original vial, if appropriate, can minimize transfer loss.

  • Add the solvent:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the compound.

  • Dissolve the compound:

    • Vortex the tube vigorously for at least 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution against a light source to ensure that no solid particles remain. If particles are still present, continue vortexing or gently warm the solution to 37°C to aid dissolution.

  • Aliquot and store:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL).

    • Store the aliquots in tightly sealed tubes at -20°C or -80°C for long-term storage. Properly stored, DMSO stock solutions are typically stable for several months.

Preparation of Working Solutions for In Vitro Assays

The concentrated stock solution must be diluted to the final working concentration in cell culture medium just prior to use.

Workflow for Preparing Working Solutions:

G A Thaw 10 mM Stock Solution Aliquot B Calculate Dilution Factor A->B C Perform Serial Dilutions in Media B->C e.g., 1:1000 for 10 µM D Add to Cell Culture C->D Final Concentration E Include Vehicle Control E->D Same DMSO %

Caption: Dilution workflow for in vitro experiments.

Step-by-Step Procedure:

  • Thaw the stock solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Calculate the required volume:

    • Determine the final concentration needed for your experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • Use the formula: C₁V₁ = C₂V₂

      • (10,000 µM) x V₁ = (10 µM) x (1 mL)

      • V₁ = 0.001 mL or 1 µL

    • This means you will add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Prepare the working solution:

    • It is recommended to perform serial dilutions rather than a single large dilution to ensure accuracy.

    • For example, first, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 in culture medium to achieve the final 10 µM concentration.

    • Mix thoroughly by gentle pipetting or vortexing.

  • Final DMSO Concentration Check:

    • In the example above, the final DMSO concentration would be 0.1%. This is generally well-tolerated by most cell lines. Always ensure your final DMSO concentration is below 0.5% and is consistent across all experimental and control groups.

Self-Validating Systems and Best Practices

  • Solubility Check: After preparing the final working solution, visually inspect it for any signs of precipitation. If the compound precipitates, the concentration may be too high for the aqueous environment of the cell culture medium. Consider lowering the final concentration or exploring the use of a co-solvent.

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of DMSO as the experimental groups to differentiate the effects of the compound from the effects of the solvent.

  • Dose-Response Curve: It is advisable to perform a dose-response experiment to determine the optimal working concentration of the compound for your specific cell line and assay. This will also help to identify the threshold for any potential cytotoxicity.

  • Fresh Preparations: Always prepare fresh working solutions from the frozen stock solution for each experiment to ensure consistency and avoid degradation.

References

  • PubChem. (n.d.). 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 3-[Ethyl(4-Formyl-3-Methylphenyl)Amino]Propanenitrile. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H16N2O). Retrieved from [Link]

  • Api, N., et al. (2014). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Regulatory Toxicology and Pharmacology, 68(2), 258-265.
  • Al-Sufyani, T., et al. (2023). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 11(1), 2.
  • Andersen, T., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875-883.
  • Goda, Y., et al. (1994). In vitro metabolism of aromatic nitriles. Journal of Pharmaceutical Sciences, 83(12), 1736-1740.
  • Wang, X., et al. (2018). Phosphatase CDC25B Inhibitors Produced by Basic Alumina-Supported One-Pot Gram-Scale Synthesis of Fluorinated 2-Alkylthio-4-aminoquinazolines. ACS Omega, 3(4), 4586-4595.

Sources

Application Notes: Synthesis of Azo and Methine Dyes using 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile is a versatile aromatic intermediate pivotal in the synthesis of a range of chromophores. Its molecular architecture is distinguished by three key functional regions: a nucleophilic aromatic ring activated by a tertiary amino group, a reactive aldehyde (formyl) group, and a cyanoethyl moiety. This unique combination allows it to serve as a precursor in two major classes of dye synthesis: azo coupling reactions and condensation reactions for producing methine dyes.

The electron-donating character of the N-ethyl-N-cyanoethylamino group strongly activates the aromatic ring, making it an excellent coupling component for electrophilic diazonium salts. This reaction leads to the formation of intensely colored azo dyes. Simultaneously, the para-positioned formyl group provides a reactive site for condensation with active methylene compounds, yielding cationic methine and styryl dyes, which are noted for their brilliance and high tinctorial strength.[1]

This document provides detailed protocols for the synthesis of two distinct dye classes utilizing this intermediate, highlighting the causality behind experimental choices and providing a framework for researchers in dye chemistry and materials science.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the starting material is critical for procedural success. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 119-97-1[2][3]
Molecular Formula C₁₃H₁₆N₂O[3][4][5]
Molecular Weight 216.28 g/mol [3][5]
Appearance Typically a solid[5]
Melting Point 64-67 °C
Solubility Low in water; Soluble in common organic solvents (e.g., ethanol, acetone)[5]
IUPAC Name 3-(N-ethyl-4-formyl-3-methylanilino)propanenitrile[3]

Core Synthetic Pathways

The utility of this compound stems from its ability to undergo two primary types of dye-forming reactions, leveraging different functional groups within the molecule.

G cluster_0 Core Intermediate cluster_1 Pathway 1: Azo Coupling cluster_2 Pathway 2: Methine Condensation A 3-(Ethyl(4-formyl-3-methylphenyl) amino)propanenitrile C Azo Dye Synthesis A->C Coupling Component F Knoevenagel Condensation A->F Formyl Component B Aryl Diazonium Salt (Ar-N₂⁺) B->C Electrophilic Aromatic Substitution D Disperse Azo Dye (Vibrant Color) C->D E Active Methylene Compound (e.g., Fischer's Base derivative) E->F Nucleophilic Attack G Cationic Methine Dye (Brilliant Red) F->G

Caption: Primary synthetic routes for dye synthesis.

Protocol 1: Synthesis of a Cationic Methine Dye (C.I. Basic Red 15)

This protocol details the synthesis of C.I. Basic Red 15, a brilliant red methine dye, via the condensation of the title intermediate with a Fischer's base derivative.[1] This reaction is a variant of the Knoevenagel condensation, where the formyl group acts as the electrophile.

Causality of Experimental Design

The reaction requires an acidic catalyst to protonate the formyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the active methylene group of the indoline derivative. The solvent choice, typically a polar aprotic solvent like acetic acid or an alcohol, is crucial for solubilizing the reactants and facilitating the proton transfer steps. The final "salting out" step with a chloride source is necessary to isolate the cationic dye with its corresponding counter-ion.

Materials
  • This compound (1.0 eq)

  • 5-Chloro-1,3,3-trimethyl-2-methyleneindoline (Fischer's base derivative) (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Sodium Chloride (for precipitation)

  • Ethanol (for washing/recrystallization)

  • Deionized Water

Experimental Workflow Diagram

G A 1. Charge Reactor - Intermediate (1.0 eq) - Fischer's Base Derivative (1.0 eq) - Glacial Acetic Acid B 2. Heat & Stir - Heat to 80-90°C - Monitor by TLC (2-4 h) A->B C 3. Cool & Precipitate - Cool to room temp. - Pour into aq. NaCl solution B->C D 4. Isolate Product - Filter the solid precipitate C->D E 5. Wash & Dry - Wash with cold Ethanol - Dry under vacuum at 60°C D->E F Characterization (UV-Vis, FT-IR) E->F

Caption: Workflow for C.I. Basic Red 15 synthesis.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 2.16 g, 10 mmol) and 5-Chloro-1,3,3-trimethyl-2-methyleneindoline (e.g., 2.09 g, 10 mmol).

  • Solvent Addition: Add glacial acetic acid (25-30 mL) to the flask.

  • Condensation Reaction: Heat the reaction mixture to 80-90°C with continuous stirring. The solution should develop a deep red color. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-4 hours).

  • Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the deep red solution into a beaker containing a stirred, saturated aqueous solution of sodium chloride (200 mL).

  • Isolation: A brilliant red solid will precipitate. Continue stirring in the cold for 30 minutes to ensure complete precipitation. Isolate the dye by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the purified C.I. Basic Red 15 in a vacuum oven at 60°C to a constant weight.

Protocol 2: Synthesis of a Disperse Azo Dye

This protocol describes a representative synthesis of a monoazo disperse dye. It involves the diazotization of a suitable aromatic amine (e.g., 4-nitroaniline) followed by an azo coupling reaction with this compound, which serves as the coupling component.[6][7]

Causality of Experimental Design
  • Diazotization: This step must be performed at low temperatures (0-5°C) because the resulting diazonium salt is unstable at higher temperatures and can decompose, reducing the yield.[6][8] A strong acid (HCl) reacts with sodium nitrite to generate nitrous acid in situ, which then reacts with the primary aromatic amine.

  • Coupling: The azo coupling is an electrophilic aromatic substitution. The diazonium salt acts as the electrophile. The reaction is typically carried out in a slightly acidic to neutral medium (pH 4-6). The N-ethyl-N-cyanoethylamino group on the coupling component is a strong activating group, directing the substitution to the ortho position relative to itself. Maintaining the correct pH is critical; if the solution is too acidic, the coupling rate slows down, and if it's too basic, the diazonium salt can convert to a non-reactive diazotate ion.

Materials
  • 4-Nitroaniline (diazo component)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • This compound (coupling component)

  • Sodium Acetate (for pH buffering)

  • Methanol or Ethanol (solvent/recrystallization)

  • Deionized Water, Ice

Experimental Workflow Diagram

G cluster_A Part A: Diazotization cluster_B Part B: Coupling Reaction A1 1. Dissolve 4-Nitroaniline in HCl/Water A2 2. Cool to 0-5°C (Ice Bath) A1->A2 A3 3. Add NaNO₂ solution dropwise at <5°C A2->A3 A4 4. Stir for 15 min → Diazonium Salt Solution A3->A4 B3 7. Add Diazonium Salt solution slowly A4->B3 B1 5. Dissolve Intermediate in Methanol B2 6. Cool to 0-5°C B1->B2 B2->B3 B4 8. Adjust pH to 4-5 with Sodium Acetate B3->B4 B5 9. Stir for 1-2 hours → Crude Dye Precipitates B4->B5 C 10. Isolate, Wash & Dry B5->C

Caption: Workflow for Azo Dye synthesis.

Step-by-Step Protocol
  • Diazotization: a. In a 250 mL beaker, add 4-nitroaniline (1.38 g, 10 mmol), 5 mL of concentrated HCl, and 10 mL of water. Stir until a fine slurry is formed. b. Cool the beaker in an ice-salt bath to 0-5°C. c. In a separate flask, dissolve sodium nitrite (0.7 g, ~10.1 mmol) in 5 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold 4-nitroaniline slurry over 10 minutes, ensuring the temperature remains below 5°C. e. Stir the resulting pale yellow solution for an additional 15 minutes in the ice bath. This is the diazonium salt solution.

  • Coupling Reaction: a. In a separate 500 mL beaker, dissolve this compound (2.16 g, 10 mmol) in 50 mL of methanol. b. Cool this solution to 0-5°C in an ice bath. c. Slowly add the previously prepared cold diazonium salt solution to the stirred methanol solution of the coupling component. d. A deep red or violet color should appear immediately. Add a solution of sodium acetate (approx. 5 g in 20 mL water) portion-wise to adjust the pH to between 4 and 5. e. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling.

  • Isolation and Purification: a. Isolate the precipitated crude dye by vacuum filtration. b. Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral. c. Recrystallize the crude product from an appropriate solvent, such as ethanol or acetic acid, to achieve high purity. d. Dry the purified dye in a vacuum oven at 60°C.

Data Summary and Expected Results

The synthesized dyes should be characterized to confirm their structure and purity. The table below outlines expected outcomes.

ParameterDye ClassExample StructureExpected λmax (in Ethanol)Expected YieldColor
Protocol 1 Cationic MethineC.I. Basic Red 15~530-540 nm>85%Brilliant Bluish-Red
Protocol 2 Disperse Azo4-nitroaniline derivative~480-520 nm>80%Red to Violet

Safety and Handling

  • General Precautions: Standard personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times. All operations should be conducted in a well-ventilated fume hood.

  • Chemical Hazards: Aromatic amines, such as 4-nitroaniline, are toxic and potential carcinogens. Diazonium salts are unstable and potentially explosive when isolated and dried; they should always be used in solution immediately after preparation. Handle strong acids (HCl) with care.

  • Storage: The intermediate, this compound, should be stored in a cool, dry place away from heat and direct sunlight in a tightly sealed container.[5]

References

  • World Dye Variety. (2012, April 26). Basic Red 15.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Disperse Dyes.
  • University of Toronto. (n.d.). The Synthesis of Azo Dyes.
  • Belford, R. E., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(63), 38444-38473. [Link]

  • PubChem. (n.d.). 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile. Retrieved January 13, 2026, from [Link]

  • Methylamine Supplier. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C13H16N2O). [Link]

  • Hussain, S., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(40), 26055-26083. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile (CAS No. 119-97-1) is a strategically designed synthetic intermediate whose value in medicinal chemistry and materials science is predicated on its dual-functionality. Possessing both a reactive aldehyde and a modifiable nitrile group on a substituted aniline scaffold, this compound serves as a versatile building block for a diverse range of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, detailed protocols for its synthesis and subsequent derivatization, and explores its applications as a precursor to bioactive molecules and functional dyes, grounded in established chemical principles and recent patent literature.

Introduction: A Molecule of Strategic Importance

In the landscape of drug discovery and development, the efficiency of a synthetic campaign is often determined by the strategic choice of its starting materials and key intermediates. This compound is a quintessential example of such a strategic intermediate. Its molecular architecture is not accidental; it is engineered for versatility.

  • The aromatic aldehyde (formyl group) is a classic electrophilic handle for carbon-carbon and carbon-nitrogen bond formation through reactions like condensation, reductive amination, and the synthesis of various heterocyclic systems.

  • The propanenitrile moiety offers a latent amino group. The nitrile can be hydrolyzed to a carboxylic acid, or more commonly in medicinal chemistry, reduced to a primary amine, providing a key nucleophilic site for further elaboration of the molecule.

  • The substituted aniline core provides a foundational scaffold whose electronic properties and steric profile are pre-defined, influencing the reactivity of the appended functional groups and the physicochemical properties of the final compounds.

This combination makes the compound a valuable precursor in programs targeting complex molecular scaffolds. Its utility has been recognized in fields ranging from the synthesis of chromophores for dye applications to its inclusion in patented routes for novel anticancer agents.[1] This document serves as a practical guide for researchers looking to leverage the unique reactivity of this intermediate.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical properties is critical for experimental design, including solvent selection, reaction temperature, and purification strategy.

PropertyValueData Source(s)
CAS Number 119-97-1Chemical Abstracts Service
Molecular Formula C₁₃H₁₆N₂OGuidechem
Molecular Weight 216.28 g/mol PubChem[2]
Appearance Solid (typically light yellow/brown powder)Multiple Supplier Catalogs
Melting Point 64-67 °CGuidechem
Boiling Point 418 °C at 760 mmHgGuidechem
Density ~1.09 g/cm³Guidechem
Solubility Low in water; Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol, DMF)Inferred from structure
pKa (Predicted) Amine Nitrogen: ~3.5 (Aromatic); Nitrile α-H: ~25ACD/Labs Percepta

Core Experimental Protocols

The following protocols are provided as robust starting points for the synthesis and application of the title compound. Researchers should consider them as templates to be optimized based on their specific downstream targets and available laboratory equipment.

Protocol 1: Synthesis of this compound

Principle: The synthesis is achieved via a Michael (conjugate) addition of a secondary aniline to acrylonitrile. The secondary aniline precursor, 4-(ethylamino)-2-methylbenzaldehyde, provides the core scaffold. The reaction is typically base-catalyzed, using a non-nucleophilic base to deprotonate the aniline nitrogen, enhancing its nucleophilicity without competing in the addition.

Workflow Diagram:

reagent1 4-(Ethylamino)-2- methylbenzaldehyde reaction Michael Addition (Cyanoethylation) reagent1->reaction reagent2 Acrylonitrile reagent2->reaction conditions Base Catalyst (e.g., Triton B) Solvent (e.g., Acetonitrile) Heat (e.g., 50-60 °C) conditions->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Target Compound (CAS 119-97-1) purification->product

Caption: Synthetic workflow for the cyanoethylation reaction.

Step-by-Step Procedure:

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-(ethylamino)-2-methylbenzaldehyde (10.0 g, 61.3 mmol, 1.0 equiv).

  • Solvent Addition: Add acetonitrile (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Catalyst & Reagent Addition: Add acrylonitrile (4.45 mL, 67.4 mmol, 1.1 equiv) to the solution, followed by the dropwise addition of Triton B (40% in methanol, 1.0 mL) as the catalyst.

    • Scientist's Note: Triton B is a strong organic base that effectively catalyzes the Michael addition while being soluble in the organic medium. Its use avoids the heterogeneity and strong basicity of inorganic bases like NaOH or KOH, which could promote unwanted polymerization of acrylonitrile.

  • Reaction: Heat the reaction mixture to 55 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aniline (lower Rf) and the appearance of a new, higher Rf spot indicates product formation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into 200 mL of cold water and stir for 15 minutes. The product may precipitate as a solid.

  • Extraction: If the product remains dissolved or forms an oil, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallization (Preferred): Dissolve the crude solid in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in vacuo. This typically yields the product in >95% purity.

    • Column Chromatography (If Oily): If the crude product is an oil or recrystallization is ineffective, purify using silica gel column chromatography with a gradient eluent of 10% to 30% ethyl acetate in hexane.

Protocol 2: Application in Dye Synthesis via Knoevenagel Condensation

Principle: The aldehyde functionality is an ideal electrophile for Knoevenagel condensation with active methylene compounds (e.g., malononitrile, cyanoacetates). This reaction forms a new carbon-carbon double bond, creating a conjugated π-system characteristic of styryl dyes. The reaction is catalyzed by a weak base, such as piperidine or ammonium acetate, which is sufficient to deprotonate the active methylene compound without affecting other functional groups.

Workflow Diagram:

reagent1 CAS 119-97-1 reaction Knoevenagel Condensation reagent1->reaction reagent2 Active Methylene Cmpd (e.g., Malononitrile) reagent2->reaction conditions Weak Base Catalyst (e.g., Piperidine) Solvent (e.g., EtOH) Reflux conditions->reaction precipitation Precipitation upon Cooling reaction->precipitation purification Purification (Filter, Wash, Dry) precipitation->purification product Styryl Dye Product purification->product cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitrile Reduction reagent1 CAS 119-97-1 reaction1 Schiff Base Formation & In Situ Reduction reagent1->reaction1 reagent2 Primary/Secondary Amine (R1R2-NH) reagent2->reaction1 conditions1 Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE) conditions1->reaction1 intermediate Amine Intermediate reaction1->intermediate reaction2 Nitrile to Amine Reduction intermediate->reaction2 conditions2 Reducing Agent (e.g., LiAlH₄ or H₂/Raney Ni) conditions2->reaction2 product Substituted Diamine Scaffold (for further elaboration) reaction2->product

Caption: A two-step conceptual pathway in medicinal chemistry.

Step-by-Step Procedure (Reductive Amination Example):

  • Reactor Setup: To a solution of this compound (1.08 g, 5.0 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE, 25 mL), add the desired primary or secondary amine (e.g., morpholine, 0.48 mL, 5.5 mmol, 1.1 equiv).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate Schiff base (iminium ion).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.60 g, 7.5 mmol, 1.5 equiv) portion-wise over 10 minutes.

    • Scientist's Note: NaBH(OAc)₃ is the reducing agent of choice for reductive aminations. It is mild enough not to reduce the aldehyde in the presence of the amine and is selective for the iminium ion intermediate. It also tolerates mildly acidic conditions which can be used to catalyze imine formation.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the starting aldehyde.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 2 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired amine product, which is now ready for subsequent nitrile reduction or other transformations.

Safety & Handling

  • Hazard Profile: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

  • Kettle, J. G., et al. (Assignee: AstraZeneca AB). Fused tricyclic compounds useful as anticancer agents. U.S. Patent US-12410187-B2. PubChem Patent Summary: [Link]

  • Sekar, N., Umape, P. G., & Patil, S. R. (2015). Fluorescent Styryl Dyes From 4-Chloro-2-(Diphenylamino)-1, 3-Thiazole-5-Carbaldehyde-Synthesis, Optical Properties and TDDFT Computations. Journal of Fluorescence, 25(6), 1787–1800. Available at: [Link]

  • PubChem. 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting strategies to optimize your reaction yield and purity.

I. Overview of the Synthetic Strategy

The synthesis of the target molecule, this compound, typically involves a sequence of reactions building upon an aniline-based starting material. While several routes are possible, a common pathway involves the sequential N-alkylation and cyanoethylation of 4-amino-2-methylbenzaldehyde, or the formylation of an N-substituted aniline precursor via the Vilsmeier-Haack reaction. Each step presents a unique set of challenges that can lead to undesired side products. This guide is structured as a series of frequently asked questions (FAQs) to address specific problems you may encounter.

Logical Flow of Potential Synthetic Steps and Side Reactions

Here is a conceptual workflow illustrating the main reactions and where side reactions typically emerge.

cluster_0 Synthetic Pathway cluster_1 Potential Side Reactions A Start: 4-Amino-2-methylbenzaldehyde B Step 1: N-Ethylation A->B S4 Hemiaminal Formation A->S4 Reaction with Aldehyde C Intermediate: 4-(Ethylamino)-2-methylbenzaldehyde B->C S1 Over-Ethylation (Tertiary Amine Formation) B->S1 Excess Ethylating Agent High Temperature D Step 2: Cyanoethylation C->D E Final Product: this compound D->E S2 Acrylonitrile Polymerization D->S2 Uncontrolled Exotherm Base Catalyst S3 Nitrile Hydrolysis (Amide/Carboxylic Acid Formation) E->S3 Harsh Acid/Base Workup

Caption: Main synthesis pathway and common side reactions.

II. Troubleshooting Guide & FAQs

Category 1: Issues during N-Ethylation

The introduction of the ethyl group to the primary aromatic amine is a critical step. Direct alkylation using ethyl halides is a common method but is notoriously difficult to control.

Question 1: My crude LC-MS/TLC analysis shows multiple spots, including a major product with a mass 28 Da higher than my desired mono-ethylated product. What is happening?

Answer: You are likely observing over-alkylation. The root cause is that the product of the first alkylation, the secondary amine (4-(Ethylamino)-2-methylbenzaldehyde), is often more nucleophilic and reactive than the starting primary amine (4-amino-2-methylbenzaldehyde).[1] This leads to a second ethylation, forming a tertiary amine, and potentially even a third, forming a quaternary ammonium salt. This "runaway reaction" is a classic challenge in amine alkylation.[1]

Troubleshooting Protocol:

  • Control Stoichiometry: Use a significant excess of the starting amine relative to the ethylating agent (e.g., ethyl bromide or iodide). This statistically favors the alkylation of the more abundant primary amine.

  • Slow Addition: Add the ethylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0-10 °C) to prevent localized high concentrations that promote the second alkylation.

  • Choice of Base: Use a mild, non-nucleophilic, sterically hindered base. Strong bases can deprotonate the product amine, increasing its nucleophilicity further. Inorganic bases like potassium carbonate (K₂CO₃) are often preferred over organic amines.[2][3]

  • Alternative Method - Reductive Amination: For superior control and selectivity, consider reductive amination. This involves reacting the primary amine with acetaldehyde to form an imine in situ, which is then reduced to the secondary amine using a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method inherently prevents over-alkylation as the secondary amine product does not readily react further under these conditions.

ParameterDirect Alkylation (High Risk)Reductive Amination (Recommended)
Reagents Ethyl halide (Et-I, Et-Br), Base (e.g., K₂CO₃)Acetaldehyde, Reducing Agent (e.g., STAB)
Key Challenge Over-alkylationHandling of volatile acetaldehyde
Selectivity Low to moderateHigh
Typical Yield Variable, often requires extensive purificationGenerally high (>80%)
Category 2: Issues during Cyanoethylation

Cyanoethylation is a Michael addition reaction where acrylonitrile adds to the amine.[4][5] While effective, it is sensitive to reaction conditions.

Question 2: My reaction mixture became a thick, intractable solid, and I recovered very little product. What went wrong?

Answer: This is a classic sign of acrylonitrile polymerization. Acrylonitrile is highly susceptible to anionic polymerization, which can be initiated by bases used to catalyze the Michael addition.[6] The reaction is also often exothermic, and a runaway increase in temperature will accelerate polymerization.

Troubleshooting Protocol:

  • Temperature Control: Maintain strict temperature control throughout the reaction. Pre-cool the amine solution before the slow, dropwise addition of acrylonitrile. Use an ice bath to manage any exotherm. Many cyanoethylation reactions are run at temperatures below ambient.[6]

  • Catalyst Choice: While the reaction can be catalyzed by base, secondary aromatic amines are often nucleophilic enough to react without a strong catalyst, which helps avoid polymerization. If a catalyst is needed, use a weak base or an acidic catalyst like acetic acid or copper salts, which can sometimes be more effective for aromatic amines.[5]

  • Use of Inhibitors: Acrylonitrile is typically supplied with a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ). Ensure you are using inhibited acrylonitrile for the reaction unless your protocol specifically requires its removal.

  • Solvent: Using an inert solvent can help dissipate heat and control the concentration of reactants, reducing the likelihood of polymerization.[6]

Question 3: My final product's mass spectrum and NMR show the presence of an amide (-CONH₂) or carboxylic acid (-COOH) group instead of the nitrile (-CN). Why did this happen?

Answer: This indicates hydrolysis of the nitrile group. The nitrile functional group is susceptible to hydrolysis to a primary amide and subsequently to a carboxylic acid under either strong acidic or strong basic conditions, especially when heated during aqueous workup or purification.

Troubleshooting Protocol:

  • Neutral Workup: During the reaction workup, carefully neutralize the mixture to a pH of ~7 before extraction. Avoid prolonged exposure to strong acids or bases.

  • Temperature Control During Workup: Perform all extractions and washes at room temperature or below to minimize the rate of hydrolysis.

  • Purification Method: If using column chromatography, ensure the silica gel is neutral. Acidic or basic impurities in the silica can catalyze hydrolysis on the column. Pre-neutralizing the silica with a dilute triethylamine solution in the eluent can mitigate this.

Category 3: Issues during Vilsmeier-Haack Formylation

If your synthetic route involves formylating an N-ethyl, N-cyanoethyl aniline derivative, you will be using the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), to add a formyl group to an electron-rich aromatic ring.[7][8][9][10]

Question 4: The yield of my formylation is very low, and I'm isolating multiple isomers. How can I improve the regioselectivity and conversion?

Answer: The Vilsmeier-Haack reaction's success is highly dependent on the electronic properties of the substrate and precise control of the reaction conditions. The Vilsmeier reagent is a relatively weak electrophile, so it requires an activated, electron-rich aromatic ring for the reaction to proceed efficiently.[10][11]

Troubleshooting Protocol:

  • Substrate Reactivity: The N-ethyl-N-cyanoethylamino group is a strong activating, ortho-, para-director. The methyl group is a weaker activating group, also directing ortho- and para-. The desired product has the formyl group para to the amino group and ortho to the methyl group. This is the electronically and sterically favored position. If the reaction is not proceeding, ensure your starting material is pure.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent must be prepared correctly. This is typically done by adding POCl₃ slowly to DMF at a low temperature (e.g., 0 °C) before adding the aromatic substrate.

  • Reaction Temperature: The reaction temperature is critical. For highly activated substrates, the reaction can be run at or below room temperature. For less reactive substrates, heating may be required (e.g., 60-80 °C).[8] However, excessive heat can lead to the formation of side products and decomposition. You may need to optimize the temperature for your specific substrate.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is key. An excess of the reagent is often used to drive the reaction to completion, but a large excess can lead to side reactions. A typical starting point is 1.5 to 3 equivalents of the Vilsmeier reagent.

  • Workup: The reaction is quenched by pouring it into ice-cold water or an ice-cold basic solution (e.g., sodium acetate or sodium hydroxide solution).[11] This hydrolyzes the intermediate iminium salt to the final aldehyde product. The quenching must be done carefully to control the exotherm.

Troubleshooting Workflow

start Problem Observed p1 Multiple High MW Products (LC-MS) start->p1 p2 Reaction Polymerized start->p2 p3 Amide/Acid Impurity (MS/NMR) start->p3 p4 Low Yield / Isomers (Formylation) start->p4 c1 Cause: Over-Alkylation p1->c1 s1 Solution: 1. Control Stoichiometry 2. Slow Addition 3. Use Reductive Amination c1->s1 c2 Cause: Acrylonitrile Polymerization p2->c2 s2 Solution: 1. Strict Temp Control 2. Avoid Strong Base 3. Use Inhibited Reagent c2->s2 c3 Cause: Nitrile Hydrolysis p3->c3 s3 Solution: 1. Neutral pH Workup 2. Low Temp Workup 3. Neutral Chromatography c3->s3 c4 Cause: Suboptimal Conditions p4->c4 s4 Solution: 1. Optimize Temperature 2. Check Reagent Stoichiometry 3. Ensure Proper Reagent Formation c4->s4

Caption: A troubleshooting decision workflow for common issues.

III. References

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Methylamine Supplier. 3-[Ethyl(4-Formyl-3-Methylphenyl)Amino]Propanenitrile. Available at: [Link]

  • Methylamine Supplier. This compound. Available at: [Link]

  • PubChem. 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile. Available at: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]

  • Organic Reactions. Cyanoethylation. Available at: [Link]

  • Wikipedia. Cyanoethylation. Available at: [Link]

  • Asian Journal of Chemistry. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Available at: [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides. Available at: [Link]

  • PubChemLite. This compound (C13H16N2O). Available at: [Link]

  • Glen Research. Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Available at: [Link]

  • Taylor & Francis Online. Cyanoethylation – Knowledge and References. Available at: [Link]

  • ACS. N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • ResearchGate. Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Purity of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile (CAS No. 119-97-1). This guide is designed for researchers, chemists, and process development professionals encountering purity challenges with this versatile intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve purity issues effectively. This document is structured in a question-and-answer format to directly address common problems observed in the synthesis and purification of this compound.

I. Initial Diagnosis: What Are the Common Symptoms of Low Purity?

Question: My final product of this compound is an off-color oil (or a low-melting solid), and the HPLC analysis shows multiple peaks. Where do I begin?

Answer: Low purity in this compound typically manifests as a yellowish to brown coloration instead of the expected pale yellow solid, a depressed melting point (literature: 64-67°C), and a complex chromatogram.[1] The first step in troubleshooting is to identify the nature of the impurities. The synthesis of this molecule generally proceeds in two key stages:

  • Cyanoethylation: The reaction of N-ethyl-m-toluidine with acrylonitrile.

  • Formylation: The introduction of the formyl group onto the aromatic ring of the resulting N-(2-cyanoethyl)-N-ethyl-m-toluidine, typically via a Vilsmeier-Haack reaction.[2][3][4][5]

Impurities can arise from either of these stages. The troubleshooting workflow below provides a systematic approach to identifying and resolving these issues.

Troubleshooting_Workflow Start Low Purity Detected (e.g., Off-color, Multiple HPLC Peaks) Identify_Impurities Characterize Impurities via HPLC-UV, LC-MS, and NMR Start->Identify_Impurities Impurity_Source Determine Impurity Source: Unreacted Starting Materials, Intermediates, or Side-Products? Identify_Impurities->Impurity_Source Starting_Materials Issue: Unreacted Starting Materials/Intermediates Impurity_Source->Starting_Materials Unreacted Precursors Side_Products Issue: Reaction Side-Products Impurity_Source->Side_Products Byproducts Degradation Issue: Product Degradation Impurity_Source->Degradation Instability Optimize_Reaction Optimize Reaction Conditions (Stoichiometry, Temperature, Time) Starting_Materials->Optimize_Reaction Side_Products->Optimize_Reaction Purification Implement Targeted Purification Strategy (Chromatography, Recrystallization) Degradation->Purification Optimize_Reaction->Purification Final_Product High Purity Product Purification->Final_Product Formylation_Pathway Intermediate N-(2-cyanoethyl)-N-ethyl-m-toluidine Product This compound Intermediate->Product Electrophilic Aromatic Substitution Vilsmeier_Reagent Vilsmeier Reagent (from DMF + POCl3) Vilsmeier_Reagent->Product

Sources

Optimizing reaction conditions for 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile. This document is intended for researchers, chemists, and drug development professionals who are actively working with or troubleshooting this synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and help you streamline your experimental workflow.

Section 1: Synthesis Overview and Mechanism

The synthesis of this compound is most reliably achieved via the cyanoethylation of its secondary amine precursor, 4-(ethylamino)-2-methylbenzaldehyde. This reaction is a classic example of a Michael (or conjugate) addition, where the nucleophilic secondary amine attacks the β-carbon of acrylonitrile, an electrophilic α,β-unsaturated nitrile.[1][2]

The reaction is typically catalyzed by a weak acid or base, or can sometimes proceed without a catalyst, depending on the nucleophilicity of the amine.[3] The choice of catalyst is critical to prevent the polymerization of acrylonitrile, a common side reaction.[4][5]

Reaction Pathway

The overall transformation is illustrated below:

Reaction_Pathway cluster_reactants Reactants cluster_product Product Amine 4-(ethylamino)-2-methylbenzaldehyde Product This compound Amine->Product Acrylonitrile Acrylonitrile Acrylonitrile->Product Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Product

Figure 1: Synthetic route for the target compound.

Section 2: Frequently Asked Questions (FAQs) for Reaction Optimization

This section addresses common questions regarding the optimization of key reaction parameters to maximize yield and purity.

Q1: What is the best catalyst for this cyanoethylation, and why?

A1: For the cyanoethylation of aromatic amines, a weak acid catalyst like glacial acetic acid is often preferred.[6] Here's the reasoning:

  • Mechanism of Action : The acid protonates the nitrile group of acrylonitrile, increasing the electrophilicity of the β-carbon and making it more susceptible to nucleophilic attack by the secondary amine.

  • Avoiding Side Reactions : Strongly basic catalysts (e.g., sodium hydroxide, alkoxides) can aggressively promote the anionic polymerization of acrylonitrile, which significantly reduces the yield of the desired product.[4][5] While some aliphatic amines react without a catalyst, sterically hindered or electronically deactivated aromatic amines often require catalysis to proceed at a reasonable rate.[3][6] Cupric acetate has also been reported as an effective catalyst for less reactive aromatic amines.[3]

Q2: How does solvent choice impact the reaction outcome?

A2: The ideal solvent should fully dissolve the starting amine without interfering with the reaction.

  • Protic Solvents : Alcohols like ethanol or isopropanol are often good choices. They are polar enough to dissolve the reactants and are generally unreactive under weakly acidic conditions.

  • Aprotic Solvents : Solvents like acetonitrile or dioxane can also be used. They are particularly useful if you need to avoid any potential for the solvent to act as a competing nucleophile.

  • Water : While organic reactions in water are gaining attention for being "green," water can promote the hydrolysis of the nitrile group under certain conditions, especially during workup.[7][8] It is generally used with caution.

Q3: What is the optimal temperature range for this synthesis?

A3: Most cyanoethylation reactions are exothermic.[5] Therefore, careful temperature control is crucial.

  • Initial Stage : It is common practice to begin the reaction at a lower temperature (e.g., 0-10 °C) during the addition of acrylonitrile to control the initial exotherm.

  • Reaction Progression : After the initial addition, the reaction mixture is typically allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion.[9]

  • High-Temperature Risks : Excessively high temperatures (>80 °C) should be avoided as they significantly increase the rate of acrylonitrile polymerization and can lead to the formation of undesired by-products.[10]

Q4: What is the ideal stoichiometric ratio of reactants?

A4: The stoichiometry should be carefully controlled to prevent side reactions.

  • Acrylonitrile : A slight excess of acrylonitrile (e.g., 1.1 to 1.5 equivalents) is typically used to ensure complete conversion of the starting amine. However, a large excess should be avoided as it complicates purification and increases the risk of forming bis-cyanoethylated impurities if any primary amine is present.

  • Starting Amine : The secondary amine is the limiting reagent. It's crucial to ensure its purity, as residual primary amine from a previous synthetic step can lead to undesired side products.

ParameterRecommended RangeRationale
Catalyst Weak Acid (e.g., Acetic Acid)Activates acrylonitrile without promoting polymerization.[3]
Solvent Ethanol, Isopropanol, AcetonitrileGood solubility for reactants, generally inert.
Temperature 0 °C (initial) then 40-60 °CControls initial exotherm, then drives reaction to completion.[5]
Stoichiometry 1.1 - 1.5 eq. AcrylonitrileEnsures complete conversion of the limiting amine.

Section 3: Troubleshooting Guide

Even with an optimized protocol, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Troubleshooting_Workflow Start Problem Observed TLC Analyze reaction mixture by TLC Start->TLC LowYield Low Yield / Incomplete Conversion TLC->LowYield Starting material remains? SideProducts Multiple Spots / Side Products TLC->SideProducts New, undesired spots observed? Sol_Temp Increase Temperature or Reaction Time LowYield->Sol_Temp Sol_Cat Check Catalyst Activity / Increase Loading LowYield->Sol_Cat Sol_Stoich Reduce Acrylonitrile Stoichiometry SideProducts->Sol_Stoich Sol_Polymer Lower Temperature / Add Inhibitor SideProducts->Sol_Polymer Sol_Purify Purification Issue? (See Q7) SideProducts->Sol_Purify

Figure 2: A workflow for troubleshooting common synthesis issues.
Q5: My reaction is very slow or stalls completely. What should I do?

A5: This indicates insufficient reaction activation.

  • Potential Cause : The catalyst may be inactive or insufficient, or the temperature may be too low.[10] Aromatic amines can be less nucleophilic, requiring more forcing conditions than their aliphatic counterparts.[11]

  • Solution : First, confirm the activity of your catalyst. If it's old, use a fresh batch. Second, consider incrementally increasing the reaction temperature in 10 °C steps, monitoring by TLC at each stage. Finally, a modest increase in catalyst loading (e.g., from 0.1 eq to 0.2 eq) can be beneficial.

Q6: My TLC plate shows multiple product spots and streaking. What are the likely side products?

A6: This is a common issue pointing towards side reactions or purification problems.

  • Anionic Polymerization : As mentioned, acrylonitrile can polymerize, creating a complex mixture that often appears as a baseline streak on a TLC plate. This is exacerbated by strong bases and high temperatures.[4]

  • Bis-Cyanoethylation : If your starting secondary amine is contaminated with the corresponding primary amine (4-amino-2-methylbenzaldehyde), you may form a bis-adduct, where two acrylonitrile molecules add to the primary amine.

  • Hydrolysis : During aqueous workup, the nitrile group can partially or fully hydrolyze to an amide or carboxylic acid, especially if the pH is strongly acidic or basic.[7]

Q7: I'm losing a significant amount of product during silica gel chromatography. Why is this happening?

A7: The product, being an aminonitrile, has specific properties that can make standard chromatography challenging.

  • Potential Cause : Aminonitriles are basic compounds. The slightly acidic nature of standard silica gel can lead to strong, sometimes irreversible, binding to the column.[7] This results in poor recovery and significant peak tailing.

  • Solution 1 (Mobile Phase Modification) : Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system (e.g., hexane/ethyl acetate). The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more cleanly.

  • Solution 2 (Alternative Stationary Phase) : Consider using a different stationary phase, such as neutral alumina or deactivated silica gel, which will have fewer acidic sites and reduce product loss.

Section 4: Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-(ethylamino)-2-methylbenzaldehyde (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Ethanol (or another suitable solvent)

  • Standard laboratory glassware, including a round-bottom flask, addition funnel, and condenser.

  • Magnetic stirrer and heating mantle/oil bath.

Procedure:

  • Setup : In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-(ethylamino)-2-methylbenzaldehyde in ethanol (approx. 5-10 mL per gram of amine).

  • Catalyst Addition : Add the glacial acetic acid to the solution and stir for 5 minutes at room temperature.

  • Cooling : Cool the flask to 0-5 °C using an ice bath.

  • Acrylonitrile Addition : Add the acrylonitrile to the addition funnel and add it dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 50 °C and maintain for 4-6 hours.

  • Monitoring : Monitor the reaction's progress by TLC (thin-layer chromatography). The reaction is complete when the starting amine spot is no longer visible.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient, typically with the addition of 0.5% triethylamine to the mobile phase to prevent streaking and product loss.[7]

Section 5: References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Michael Additions. Retrieved from

  • BenchChem. (n.d.). 3-(Ethyl(4-formylphenyl)amino)propanenitrile | 27914-15-4. Retrieved from

  • BenchChem. (n.d.). Troubleshooting Low Yield in Dimedone Michael Addition: A Technical Support Guide. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yields in 3-Nitro-2-pentene Michael additions. Retrieved from

  • Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Retrieved from

  • Wikipedia. (n.d.). Cyanoethylation. Retrieved from

  • BenchChem. (n.d.). Preventing degradation of aminonitriles during workup and purification. Retrieved from

  • Glen Research. (n.d.). Glen Report 28.26: Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Retrieved from

  • Bruson, H. L. (1949). Cyanoethylation. Organic Reactions, 5. Retrieved from

  • The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. Retrieved from

  • Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 63. Retrieved from

  • Odin, E.M., Onoja, P.K., & Saleh, J.F. (2021). Structure activity relationship (sar) of cyanoethylated aromatic amines. International Journal of Scientific and Technology Research. Retrieved from [Link]

  • Odin, E.M., et al. (n.d.). Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research. Retrieved from

  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from

Sources

Technical Support Center: Characterization of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the characterization of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analytical characterization of this molecule. Here, we provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

I. High-Performance Liquid Chromatography (HPLC) Analysis

The tertiary amine and aldehyde functionalities of this compound present unique challenges in HPLC analysis, particularly concerning peak shape and method stability. This section provides a comprehensive guide to developing and troubleshooting a robust HPLC method.

Frequently Asked Questions (FAQs) - HPLC

Q1: I am observing significant peak tailing for the main analyte peak. What is the likely cause and how can I resolve it?

A1: Peak tailing is a common issue when analyzing basic compounds like anilines on silica-based reversed-phase columns. The primary cause is the interaction between the protonated amine group of your analyte and acidic residual silanol groups on the stationary phase surface. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[1]

Here’s a systematic approach to address this:

  • Mobile Phase pH Adjustment: Operating at a lower pH (around 2.5-3.5) ensures that the residual silanol groups are fully protonated, minimizing the secondary ionic interactions.[1] However, be mindful that standard silica columns can degrade at pH values below 3.[1]

  • Use of an Appropriate Buffer: A buffer in the mobile phase helps maintain a constant pH and can mask the silanol interactions. A concentration of 10-25 mM is typically sufficient.[2]

  • Employ a Highly Deactivated Column: Modern, end-capped columns with a low degree of residual silanol activity are highly recommended. Look for columns specifically designed for the analysis of basic compounds.

  • Consider Mass Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.[3]

Q2: My retention times are drifting with each injection. What should I investigate?

A2: Retention time drift can be caused by several factors. Here’s a troubleshooting workflow:

G start Retention Time Drift Observed q1 Is the column properly equilibrated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the mobile phase composition stable? a1_yes->q2 s1 Equilibrate with at least 10-20 column volumes of mobile phase. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the column temperature consistent? a2_yes->q3 s2 Prepare fresh mobile phase. Ensure proper degassing. Check for solvent evaporation. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the pump flow rate consistent? a3_yes->q4 s3 Use a column oven for stable temperature control. a3_no->s3 s3->q4 a4_no No q4->a4_no No end_node If problem persists, consider column degradation. q4->end_node Yes s4 Check for leaks and perform pump maintenance. a4_no->s4 s4->end_node

Caption: Troubleshooting workflow for HPLC retention time drift.

Q3: I am developing a stability-indicating method. What are the key considerations for forced degradation studies of this molecule?

A3: A stability-indicating method must be able to separate the intact drug from its degradation products.[4][5] For this compound, you should investigate the following stress conditions as recommended by ICH guidelines:[6][7]

  • Acid and Base Hydrolysis: The nitrile group may be susceptible to hydrolysis to the corresponding carboxylic acid or amide. The tertiary amine could also be affected. Use 0.1 M HCl and 0.1 M NaOH at elevated temperatures.[8]

  • Oxidation: The aldehyde and the aniline nitrogen are susceptible to oxidation. Use 3% hydrogen peroxide at room temperature.[8]

  • Thermal Degradation: Expose the solid material and a solution to dry heat (e.g., 70-80°C).[8]

  • Photostability: Expose the solid and solution to UV and visible light. Aromatic compounds are often photosensitive.[6]

Recommended HPLC Protocol

This protocol is a starting point and should be optimized for your specific instrumentation and impurity profile.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for this molecule.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile mobile phase modifier suitable for LC-MS and helps to protonate the analyte and silanols for better peak shape.[9][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 20% to 80% B over 20 minutesA gradient elution is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[11]
Detection Wavelength 270 nm and 340 nmThe molecule has a π→π* transition in the aromatic system around 270 nm and an n→π* transition of the formyl group around 340 nm.[3]
Injection Volume 10 µLA standard injection volume.
Sample Preparation Dissolve in Mobile Phase A/B (50:50)Dissolving the sample in the mobile phase minimizes peak distortion.[12]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Frequently Asked Questions (FAQs) - NMR

Q1: What are the expected chemical shifts for the key protons in the ¹H NMR spectrum?

A1: The expected chemical shifts in a solvent like DMSO-d₆ are:

ProtonExpected Chemical Shift (ppm)MultiplicityRationale
Aldehyde (-CHO)~9.8 - 10.0SingletThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.[3]
Aromatic (Ar-H)~6.5 - 7.8MultipletsThe exact shifts will depend on the substitution pattern and electronic effects.
Ethyl (-CH₂-)~3.4 - 3.6QuartetThe methylene protons are adjacent to the nitrogen atom and an ethyl group.
Propanenitrile (-NCH₂CH₂CN)~3.6 - 3.8 (NCH₂) & ~2.7 - 2.9 (CH₂CN)TripletsThe protons are deshielded by the adjacent nitrogen and nitrile groups.
Ethyl (-CH₃)~1.1 - 1.3TripletA typical upfield signal for an ethyl group.
Methyl (Ar-CH₃)~2.2 - 2.4SingletA characteristic shift for a methyl group attached to an aromatic ring.

Q2: I see an unexpected singlet around 8.45 ppm in my ¹H NMR spectrum in DMSO-d₆. What could it be?

A2: A common impurity observed in NMR spectra, especially when using glassware that has not been thoroughly cleaned or has been stored in wooden cabinets, is formic acid.[13] Formic acid gives a singlet at around 8.45 ppm in DMSO-d₆.[13] To confirm, you can add a drop of D₂O to your NMR tube; the formic acid proton will exchange with deuterium, and the peak will disappear or significantly diminish.

Q3: Where should I expect to see the key signals in the ¹³C NMR spectrum?

A3: The characteristic carbon signals are:

CarbonExpected Chemical Shift (ppm)Rationale
Aldehyde (C=O)~190 - 193The carbonyl carbon is highly deshielded.[3]
Nitrile (-C≡N)~117 - 120The sp-hybridized carbon of the nitrile group appears in this region.[3]
Aromatic (Ar-C)~110 - 150A complex region with multiple signals for the substituted benzene ring.
Propanenitrile (-NCH₂CH₂CN)~45-50 (NCH₂) & ~15-20 (CH₂CN)Aliphatic carbons adjacent to nitrogen and nitrile groups.
Ethyl (-CH₂- & -CH₃)~40-45 (CH₂) & ~12-15 (CH₃)Typical aliphatic carbon signals.
Methyl (Ar-CH₃)~18 - 22A characteristic upfield signal for an aromatic methyl group.

III. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing fragmentation information for structural elucidation.

Frequently Asked Questions (FAQs) - MS

Q1: What are the expected ions in the ESI-MS spectrum in positive ion mode?

A1: In positive ion electrospray ionization, you can expect to see the following adducts:

Ionm/z (for C₁₃H₁₆N₂O, MW = 216.28)
[M+H]⁺217.13
[M+Na]⁺239.11
[M+K]⁺255.09
[M+NH₄]⁺234.16

Data predicted for the monoisotopic mass of 216.1263.[14]

Q2: What are some potential characteristic fragmentation patterns for this molecule in MS/MS?

A2: The fragmentation will likely be directed by the functional groups. Here is a proposed fragmentation pathway:

G M [M+H]⁺ m/z = 217 F1 Loss of CH₂=CHCN (m/z = 164) M->F1 F2 Loss of CO (m/z = 189) M->F2 F3 Loss of C₂H₄ (m/z = 189) M->F3 F4 Loss of HCN (from aniline ring) F1->F4

Caption: Proposed MS/MS fragmentation pathway.

  • Loss of acrylonitrile (CH₂=CHCN): A common fragmentation pathway for β-amino nitriles.

  • Loss of carbon monoxide (CO): From the aldehyde group.

  • Loss of ethene (C₂H₄): From the ethyl group.

  • Loss of hydrogen cyanide (HCN): A characteristic fragmentation of anilines.[15]

IV. Potential Impurities and Degradation Products

Understanding the potential impurities is key to developing a robust analytical method and ensuring the quality of your material.

Potential Process-Related Impurities

Based on a likely synthetic route from 4-amino-2-methylbenzaldehyde, potential impurities could include:

  • Starting materials: Unreacted 4-amino-2-methylbenzaldehyde and 3-chloropropanenitrile.

  • Over-alkylation products: Di-alkylation of the amino group.

  • N-oxide: Oxidation of the tertiary amine.

  • Corresponding carboxylic acid: Oxidation of the aldehyde.

Potential Degradation Products

Forced degradation studies can help identify potential degradation products:

  • Hydrolysis product: 3-(Ethyl(4-carboxy-3-methylphenyl)amino)propanenitrile (from hydrolysis of the nitrile).

  • Oxidation product: 3-(Ethyl(4-formyl-3-methylphenyl)amino-N-oxide)propanenitrile.

  • Photodegradation products: Complex mixtures may form due to the aromatic nature of the compound.

References

  • Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]- | SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Retrieved from [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

  • 3-[Ethyl(phenyl)amino]propanenitrile - SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile | C13H16N2O - PubChem. Retrieved from [Link]

  • Aniline Impurities and Related Compound - Veeprho. Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology. Retrieved from [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014, April 15). Retrieved from [Link]

  • This compound (C13H16N2O) - PubChemLite. Retrieved from [Link]

  • Stability Indicating Assay | PDF | Liquid Chromatography–Mass Spectrometry - Scribd. Retrieved from [Link]

  • This compound - Methylamine Supplier. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2019, May 1). Retrieved from [Link]

  • Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine - SciSpace. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Stability Indicating Assay Method - IJCRT.org. (2023, October 10). Retrieved from [Link]

  • Stability Indicating Method Development & Validation - Eagle Analytical. Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023, August 7). Open Access Library Journal. Retrieved from [Link]

  • Unidentified peak in proton and C13 NMR using DMSO-d6 or MeOD as solvent? (2019, October 23). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and reaction optimization for this versatile intermediate. Here, we address common challenges in a practical question-and-answer format, grounding our advice in established chemical principles to ensure scientific integrity and experimental success.

The synthesis of this molecule typically involves multiple distinct transformations, primarily N-cyanoethylation and aromatic formylation (e.g., via a Vilsmeier-Haack type reaction). The choice of solvent is paramount as it influences reaction rates, yield, and impurity profiles for each step.

Troubleshooting Guides & FAQs

Section 1: N-Cyanoethylation Step

The N-cyanoethylation of the parent aniline is a critical step that can be prone to issues like low conversion and the formation of di-substituted byproducts.

Question 1: My N-cyanoethylation reaction with acrylonitrile is sluggish, resulting in low yields. How can I improve the reaction rate?

Answer: Low reactivity in the cyanoethylation of aromatic amines is a common issue, as they are less basic than their aliphatic counterparts.[1] Several factors related to the solvent system can be adjusted:

  • Catalyst and Solvent Choice: Aromatic amines often require a catalyst to react with acrylonitrile.[2] While the reaction can be run neat, using a co-solvent can improve solubility and consistency.

    • Acid Catalysis: An effective method involves using an aqueous medium with a strong acid catalyst, such as sulfuric or hydrochloric acid, which forms a salt of the aromatic amine.[1][3]

    • Aprotic Solvents: If anhydrous conditions are preferred, a polar aprotic solvent like acetonitrile can be employed.[2] However, ensure your catalyst system is compatible.

  • Temperature: Increasing the reaction temperature is a straightforward way to increase the reaction rate. Aromatic cyanoethylations may require heating under reflux for several hours.[1] Monitor the reaction by TLC or LC-MS to avoid decomposition at excessive temperatures.

  • Water as a Co-solvent: Interestingly, for some aromatic amines, using water as the sole solvent in the presence of an amine salt catalyst has been shown to give good yields.[3] This can be an economical and green alternative.

Question 2: I'm observing a significant amount of the di-cyanoethylated byproduct. How can I improve selectivity for the mono-substituted product?

Answer: The formation of the di-adduct occurs when the mono-cyanoethylated product competes with the starting amine for acrylonitrile. This is a classic challenge in N-alkylation.[4]

  • Stoichiometry Control: The most direct method is to use a stoichiometric excess of the starting amine relative to acrylonitrile. This increases the probability of acrylonitrile reacting with the primary amine before it encounters the mono-substituted product.

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the second addition more than the first, improving selectivity.[4]

  • Catalyst System: Certain catalyst systems are designed to favor mono-addition. For example, some processes have shown that reacting one mole of acrylonitrile per equivalent of primary amine hydrogen in the presence of a water catalyst can selectively yield the mono-adduct.[3]

Section 2: Aromatic Formylation (Vilsmeier-Haack Reaction)

The introduction of the formyl group onto the electron-rich aromatic ring is typically achieved via the Vilsmeier-Haack reaction, which has its own set of solvent-related challenges.

Question 3: During the preparation of the Vilsmeier reagent (from POCl₃ and DMF), a solid precipitate forms, and my stir bar seizes. What is happening and how can I prevent it?

Answer: This is a very common issue. The Vilsmeier reagent, a chloroiminium salt, is formed from the exothermic reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[5]

  • Cause: The precipitate is the Vilsmeier reagent salt itself. Its formation is often due to high concentration and localized heating during the exothermic addition of POCl₃.[6]

  • Prevention:

    • Use a Co-solvent: Add an anhydrous, inert co-solvent like dichloromethane (DCM), dichloroethane (DCE), or chloroform before adding the POCl₃.[6][7] This keeps the reagent in solution.

    • Ensure Efficient Cooling: Prepare the reagent in an ice-salt bath (0 to -5 °C) with vigorous stirring. Add the POCl₃ very slowly and dropwise to dissipate heat effectively.[5][6] Using a larger flask than necessary can also aid in heat distribution.

Question 4: My formylation reaction is incomplete, even after extended reaction times. What solvent-based strategies can I use to drive it to completion?

Answer: Incomplete conversion suggests either insufficient reactivity of your substrate or a problem with the reagent. Assuming your starting material is pure and the Vilsmeier reagent was prepared correctly under anhydrous conditions:

  • Increase Reaction Temperature: The Vilsmeier-Haack reaction often requires heating. Depending on the substrate's reactivity, temperatures can range from room temperature to 80°C or higher.[6] If you are running the reaction at 0°C or room temperature, gradually increase the heat and monitor progress by TLC.

  • Solvent Choice: While DMF is the reagent, an excess of it also serves as the solvent. For very stubborn substrates, other high-boiling point solvents like o-dichlorobenzene have been used, although this is less common.[8] The primary strategy remains temperature elevation.

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent, typically 1.5 to 3 equivalents relative to your substrate.[6]

Question 5: The workup of my Vilsmeier reaction is difficult, with emulsions forming during extraction. How can the solvent system simplify this?

Answer: Workup for Vilsmeier reactions involves quenching the highly reactive mixture, typically by pouring it slowly into a large volume of ice water or an ice/bicarbonate solution.[6]

  • Quenching Technique: The key is to perform the quench slowly and with vigorous stirring to control the exothermic hydrolysis.

  • Co-solvent Impact: If you used a co-solvent like DCM, it simplifies extraction as it's a water-immiscible organic layer. If you used only DMF, the product must be extracted from a DMF/water mixture.

  • Breaking Emulsions: If emulsions form, adding brine (saturated NaCl solution) can help break them by increasing the polarity of the aqueous phase.[5] This forces your organic product into the extraction solvent (e.g., ethyl acetate, DCM). Multiple extractions may be necessary.

Section 3: General Solvent Optimization

Question 6: How do I select an optimal solvent for purification by chromatography or recrystallization?

Answer: The ideal solvent system for purification depends on the physical properties of your final product, this compound, which is a solid with a melting point of 64-67°C.[9]

  • For Column Chromatography: A standard approach would be a solvent system of moderate polarity, such as a gradient of ethyl acetate in hexanes. The goal is to find a system where your product has an Rf value of ~0.3 for good separation from impurities.

  • For Recrystallization: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Start by testing solubility in common lab solvents. Given the structure, alcohols (isopropanol, ethanol) or mixtures like toluene/heptane or ethyl acetate/hexanes are good candidates.

    • To perform the test, add a small amount of solid to a test tube, then add the solvent dropwise. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot and then crashes out upon cooling, you have found a good candidate solvent or solvent system.

Experimental Protocols & Data
Protocol 1: General Procedure for Vilsmeier-Haack Formylation

This protocol is a general guideline and requires optimization for substrate and scale.

  • Reagent Preparation: In a three-neck, flame-dried round-bottom flask equipped with a stir bar, thermometer, and addition funnel under an inert atmosphere (N₂ or Argon), add anhydrous DMF (3.0 equiv.). If using a co-solvent, add it here (e.g., DCM). Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C.[5][6]

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes. The solution should be clear or slightly yellow.

  • Formylation Reaction: Dissolve the N-cyanoethylated aniline substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or the chosen co-solvent.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Once the addition is complete, the reaction can be stirred at 0°C, allowed to warm to room temperature, or heated to 40-80°C depending on substrate reactivity.[6] Monitor progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C. In a separate large beaker, prepare a vigorously stirred solution of crushed ice and saturated sodium bicarbonate.

  • Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry.

  • Stir until the ice has melted and gas evolution has ceased. Adjust the pH to ~8-9.

  • Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Properties of Common Solvents in Synthesis
SolventBoiling Point (°C)Dielectric Constant (ε)TypeKey Considerations
N,N-Dimethylformamide (DMF) 15336.7Polar AproticStandard for Vilsmeier-Haack; high boiling point makes it difficult to remove.[10][11]
Acetonitrile (ACN) 8237.5Polar AproticGood for cyanoethylation; easier to remove than DMF.[2]
Dichloromethane (DCM) 409.1AproticExcellent co-solvent for Vilsmeier to maintain homogeneity; easy to remove.[6]
Dimethyl Sulfoxide (DMSO) 18947.2Polar AproticExcellent solvating power, can significantly accelerate nucleophilic substitutions.[10]
Toluene 1112.4NonpolarUseful for azeotropic removal of water; can be used for recrystallization.
Ethanol (EtOH) 7824.5Polar ProticCan act as a nucleophile in some reactions; common for recrystallization.[11]
Visualizations
Troubleshooting Workflow for Low Formylation Yield

This diagram outlines a logical decision-making process when encountering low yields in the Vilsmeier-Haack formylation step.

LowYieldTroubleshooting Start Low Yield Observed in Formylation CheckReagents Are Reagents Pure & Anhydrous? Start->CheckReagents PrepareFresh Use Freshly Distilled POCl₃ & Anhydrous DMF CheckReagents->PrepareFresh No CheckTemp Was Vilsmeier Reagent Prep Temperature < 5°C? CheckReagents->CheckTemp Yes PrepareFresh->CheckReagents ControlTemp Improve Cooling & Slow Addition CheckTemp->ControlTemp No CheckRxnCond Are Reaction Conditions Forcing Enough? CheckTemp->CheckRxnCond Yes ControlTemp->CheckTemp IncreaseTemp Increase Reaction Temp (e.g., 40-80°C) CheckRxnCond->IncreaseTemp No CheckStoich Is Reagent Stoichiometry Sufficient? CheckRxnCond->CheckStoich Yes IncreaseTime Increase Reaction Time IncreaseTemp->IncreaseTime IncreaseTime->CheckRxnCond IncreaseEquiv Increase Vilsmeier Reagent to 1.5-3.0 equiv. CheckStoich->IncreaseEquiv No Success Yield Improved CheckStoich->Success Yes IncreaseEquiv->CheckStoich SynthesisPathway StartingAniline 2-Methyl-N-ethylaniline Cyanoethylation N-Cyanoethylation StartingAniline->Cyanoethylation + Acrylonitrile + Catalyst Intermediate 3-(Ethyl(3-methylphenyl) amino)propanenitrile Cyanoethylation->Intermediate Formylation Aromatic Formylation (Vilsmeier-Haack) Intermediate->Formylation + POCl₃ / DMF FinalProduct 3-(Ethyl(4-formyl-3-methylphenyl) amino)propanenitrile Formylation->FinalProduct

Sources

Technical Support Center: Scalability of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scalability of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this important intermediate from the lab bench to larger-scale production. We will delve into common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations.

I. Overview of Synthetic Strategy & Scalability Hurdles

The synthesis of this compound typically involves a multi-step process. While several routes are possible, a common pathway involves the N-ethylation of 2-methyl-4-aminobenzaldehyde, followed by cyanoethylation, or a Vilsmeier-Haack formylation of an N-ethyl, N-cyanoethyl aniline precursor. Each of these core reactions presents unique challenges when moving from gram to kilogram scale.

This guide is structured to address issues that arise during two critical transformations: the Vilsmeier-Haack formylation and the Cyanoethylation reaction.

Logical Flow of Synthetic Challenges

Below is a diagram illustrating the potential points of failure and troubleshooting loops in a typical synthetic workflow for this molecule.

G cluster_0 Vilsmeier-Haack Formylation cluster_1 Cyanoethylation start_vh Start: N-ethyl-N-(2-cyanoethyl)-2-methylaniline vh_reagent Prepare Vilsmeier Reagent (DMF + POCl3) start_vh->vh_reagent 1. Reagent Prep formylation Formylation Reaction vh_reagent->formylation 2. Addition workup_vh Aqueous Work-up & Quench formylation->workup_vh 3. Reaction vh_purity_check Purity Check (TLC/HPLC) workup_vh->vh_purity_check 4. Isolation vh_success High Purity Product vh_purity_check->vh_success >95% Purity vh_fail Low Yield / Impurities vh_purity_check->vh_fail <95% Purity vh_fail->vh_reagent Troubleshoot: - Reagent Stoichiometry - Temperature Control start_cyano Start: 4-(Ethylamino)-2-methylbenzaldehyde cyano_reaction Reaction with Acrylonitrile start_cyano->cyano_reaction 1. Reagent Addition workup_cyano Catalyst Removal & Product Isolation cyano_reaction->workup_cyano 2. Reaction cyano_purity_check Purity Check (TLC/HPLC) workup_cyano->cyano_purity_check 3. Isolation cyano_success High Purity Product cyano_purity_check->cyano_success >98% Purity cyano_fail Byproducts Detected cyano_purity_check->cyano_fail Di-cyanoethylation/ Polymerization cyano_fail->cyano_reaction Troubleshoot: - Catalyst Choice - Acrylonitrile Stoichiometry - Temperature

Caption: Troubleshooting workflow for the key synthetic steps.

II. Troubleshooting Guide: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[1][2] However, its scale-up is often complicated by the exothermic nature of reagent formation and the thermal instability of the reaction mixture.[3]

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction is sluggish and gives a low yield. What are the primary causes?

A1: Low yields are typically traced back to three main factors:

  • Inactive Vilsmeier Reagent: The chloroiminium salt (Vilsmeier reagent) is highly sensitive to moisture. Ensure your DMF is anhydrous and the POCl₃ is fresh. The reagent should be prepared in situ at a low temperature (0-5 °C) before adding the substrate.

  • Insufficient Reaction Temperature: While reagent formation is exothermic, the subsequent formylation of the aromatic ring may require heating.[4] After substrate addition, a typical temperature range is 60-80 °C.[5] Monitor reaction progress by TLC or HPLC to ensure completion.

  • Substrate Reactivity: The N-ethyl-N-cyanoethyl group is activating, but other substituents on the ring can influence reactivity. For less reactive substrates, you may need to increase the stoichiometry of the Vilsmeier reagent (e.g., from 1.2 to 1.5 equivalents) or extend the reaction time.[4]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these byproducts?

A2: The most common byproducts in a Vilsmeier-Haack reaction are:

  • Di-formylated Products: Highly activated rings can undergo formylation at more than one position.[4] To mitigate this, add the Vilsmeier reagent slowly to a solution of your substrate. This avoids localized high concentrations of the reagent.

  • Chlorinated Byproducts: At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent.[4] Maintain the lowest effective temperature and perform the aqueous work-up promptly to hydrolyze the intermediate iminium salt and minimize contact with reactive chlorine species.[4]

  • Unreacted Starting Material: This points to issues covered in Q1.

Protocol: Optimizing the Vilsmeier-Haack Reaction

This protocol provides a starting point for optimizing the formylation step.

ParameterLab Scale (1-10 g)Pilot Scale (100-500 g)Rationale & Key Considerations
Solvent Anhydrous DMFAnhydrous DMF (can be used in excess as solvent)[5]DMF is both a reagent and a solvent. Ensure dryness to prevent reagent decomposition.
Reagent Prep Add POCl₃ (1.2 eq) to DMF at 0-5 °CControlled addition of POCl₃ to DMF, maintaining temp <10 °CCritical Step: Highly exothermic. Use a jacketed reactor with efficient cooling.[3]
Substrate Addition Add substrate solution dropwise at 0-5 °CSlow, controlled addition of substrate solution, maintaining temp <15 °CPrevents temperature spikes and reduces byproduct formation.
Reaction Temp Heat to 60-70 °C for 2-4 hoursHeat to 60-70 °C, monitor by HPLCEnsure adequate heating to drive the reaction to completion.[4]
Work-up Pour onto ice, neutralize with NaOHControlled addition to a cooled aqueous NaOH solutionQuenches the reaction and hydrolyzes the iminium intermediate. Highly exothermic.

III. Troubleshooting Guide: Cyanoethylation

Cyanoethylation is the addition of a labile hydrogen (in this case, on a secondary amine) across the double bond of acrylonitrile.[6] While often high-yielding, scalability can introduce issues related to exothermic reactions, byproduct formation, and handling of the toxic reagent, acrylonitrile.[7]

Frequently Asked Questions (FAQs)

Q1: My cyanoethylation reaction is producing significant amounts of a higher molecular weight byproduct. What is happening?

A1: This is likely due to di-cyanoethylation or polymerization.

  • Di-cyanoethylation: If any primary amine starting material is present, it can react with two molecules of acrylonitrile. Ensure the purity of your starting N-ethyl-2-methylaniline.

  • Polymerization of Acrylonitrile: Acrylonitrile can polymerize, especially in the presence of strong bases or at elevated temperatures.[6] This process is highly exothermic. The reaction should be run at the lowest feasible temperature and acrylonitrile should be added slowly and controllably.

Q2: The reaction is very exothermic and difficult to control on a larger scale. How can I manage this?

A2: Thermal management is critical for safe cyanoethylation.

  • Slow Addition: Add acrylonitrile dropwise or via a syringe pump to control the rate of reaction and heat generation.

  • Use of a Solvent: Using an inert solvent can help dissipate heat.[6]

  • Catalyst Choice: The reaction can be catalyzed by acids or bases.[8] For amines, often a weak acid catalyst like acetic acid is sufficient and can lead to a more controlled reaction compared to strong bases, which can vigorously promote polymerization.[8]

Q3: What are the best practices for purifying the final product?

A3: Purification aims to remove unreacted starting materials, catalyst, and any byproducts.

  • Catalyst Removal: If a basic or acidic catalyst is used, a simple aqueous wash and neutralization can remove it.

  • Chromatography: For high purity, silica gel column chromatography is effective. A common eluent system is a mixture of petroleum ether and ethyl acetate.[9]

  • Distillation/Crystallization: Depending on the physical properties of the product (melting point is 64-67°C), crystallization or vacuum distillation could be viable large-scale purification methods.[10]

Protocol: Controlled Cyanoethylation

This protocol emphasizes safety and control during the cyanoethylation of 4-(Ethylamino)-2-methylbenzaldehyde.

G start Charge Reactor with: - 4-(Ethylamino)-2-methylbenzaldehyde - Acetic Acid (cat.) - Solvent (e.g., Toluene) cool Cool Reactor to 10-15 °C start->cool add_acrylo Slowly Add Acrylonitrile (1.1 eq) Maintain Temp < 25 °C cool->add_acrylo react Warm to 40-50 °C Monitor by HPLC (2-6 h) add_acrylo->react check Reaction Complete? react->check check->react No, continue monitoring quench Cool to RT Quench with NaHCO3 (aq) check->quench Yes extract Phase Separation Extract with Ethyl Acetate quench->extract purify Concentrate & Purify (Crystallization / Chromatography) extract->purify finish Product: 3-(Ethyl(4-formyl-3-methylphenyl) amino)propanenitrile purify->finish

Caption: Step-by-step protocol for controlled cyanoethylation.

IV. References

  • Glen Research. Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Available from: [Link]

  • Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

  • Taylor & Francis Online. Cyanoethylation – Knowledge and References. Available from: [Link]

  • PubChem. 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile. Available from: [Link]

  • Google Patents. US2579580A - Cyanoethylation. Available from:

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Nanjing Finechem Holding Co.,Limited. This compound. Available from: [Link]

  • Organic Reactions. Cyanoethylation. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Nanjing Finechem Holding Co.,Limited. 3-[Ethyl(4-Formyl-3-Methylphenyl)Amino]Propanenitrile. Available from: [Link]

  • SIELC Technologies. 3-[Ethyl(phenyl)amino]propanenitrile. Available from: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and practical protocols to help you achieve successful experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility and handling of this compound.

Q1: What are the basic chemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. It is a solid organic compound with a molecular weight of 216.28 g/mol .[1][2][3] Key predicted and observed properties are summarized below:

PropertyValueSource
Molecular FormulaC13H16N2O[1][2][3]
Molecular Weight216.28 g/mol [1][2][3]
AppearanceSolid[1][2]
Melting Point64-67 °C[4][5]
Boiling Point418.0±40.0 °C (Predicted)[4]
Density1.090±0.06 g/cm3 (Predicted)[4]
pKa2.09±0.50 (Predicted)[4]
XLogP31.9[3]
Q2: Why is this compound poorly soluble in water?

A2: The poor aqueous solubility is expected due to its chemical structure, which contains several non-polar groups.[1][2] The presence of the aromatic ring, ethyl group, and methyl group contributes to its hydrophobic nature. While the nitrile and formyl groups have some polarity, they are not sufficient to overcome the overall non-polar character of the molecule. The predicted XLogP3 value of 1.9 further indicates a preference for a non-polar environment over an aqueous one.[3]

Q3: In which solvents is this compound soluble?

A3: Due to its organic nature, this compound is expected to be soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[1][2]

Q4: What are the primary strategies for solubilizing poorly water-soluble compounds like this one?

A4: There are several well-established techniques to enhance the aqueous solubility of poorly soluble drugs and chemical compounds. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[6][7][8][9]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[9][][11]

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.[12][13][14]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes with the compound, enhancing its apparent solubility.[15][16][17][18]

The choice of method depends on the specific requirements of your experiment, including desired concentration, biocompatibility, and downstream applications.

II. Troubleshooting Guides

This section provides structured guidance for common problems encountered during the solubilization of this compound.

Problem 1: My compound won't dissolve in my aqueous buffer.
Initial Assessment Workflow

A Start: Compound Insoluble in Aqueous Buffer B Have you tried preparing a stock solution in an organic solvent? A->B C Prepare a concentrated stock in DMSO, DMF, or Ethanol. B->C No D Dilute the stock solution into your aqueous buffer. C->D E Did the compound precipitate upon dilution? D->E F Yes E->F Yes G No E->G No I Proceed to Co-Solvent Strategy F->I J Proceed to pH Adjustment Strategy F->J K Proceed to Surfactant Strategy F->K L Proceed to Cyclodextrin Strategy F->L H Issue Resolved. Proceed with experiment. G->H A Start: Compound Precipitates from Solution B Is the precipitation temperature-dependent? A->B C Yes B->C D No B->D E Precipitation upon cooling? C->E F Precipitation upon warming? C->F H The solution is likely supersaturated. Consider using a stabilizing agent. D->H G Determine the dissolution enthalpy. Maintain a constant, optimal temperature. E->G F->G I Proceed to Surfactant Strategy H->I J Proceed to Cyclodextrin Strategy H->J

Caption: Troubleshooting precipitation issues.

Solution 2.1: Surfactant-Based Solubilization

Q: How can surfactants prevent my compound from precipitating?

A: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). [14]These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound can be encapsulated within the hydrophobic core, effectively keeping it dispersed in the aqueous solution. [14][19] Causality: Micellar solubilization prevents the aggregation and subsequent precipitation of hydrophobic molecules by providing a thermodynamically stable, isolated environment for them within the micelle core. [14] Protocol: Using Surfactants for Stable Solutions

  • Choose a Surfactant: Non-ionic surfactants like Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), or Cremophor EL are commonly used and generally have lower toxicity than ionic surfactants. [20][21]2. Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration above its CMC.

  • Add the Compound: Add this compound to the surfactant solution.

  • Facilitate Dissolution: Use sonication or vortexing to aid in the formation of a clear solution.

Commonly Used Surfactants:

SurfactantTypeTypical Concentration Range
Polysorbate 20 (Tween 20)Non-ionic0.05 - 1.0% (v/v)
Polysorbate 80 (Tween 80)Non-ionic0.1 - 2.0% (v/v)
Cremophor ELNon-ionic0.1 - 5.0% (v/v)
Solution 2.2: Cyclodextrin Inclusion Complexes

Q: What are cyclodextrins and how do they work?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. [15][17][18]They can encapsulate poorly water-soluble "guest" molecules, like the compound , within their hydrophobic cavity, forming an "inclusion complex." [15][16][18]This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule. [15][17] Causality: The formation of an inclusion complex effectively masks the hydrophobic nature of the guest molecule, allowing it to be dispersed in water. This is a powerful technique for enhancing solubility, stability, and bioavailability. [15][16][17] Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity. [22]2. Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the desired aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Add the Compound: Add the this compound to the cyclodextrin solution. A 1:1 molar ratio is a good starting point.

  • Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear.

  • Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it.

III. Stability and Storage Considerations

Q: How should I store solutions of this compound?

A: The compound itself should be stored in a cool, dry place, away from heat and light, in a tightly sealed container. [1][2]For aqueous solutions, especially if prepared using co-solvents or pH adjustment, storage at 2-8°C is recommended to minimize potential degradation. [4]If long-term storage is required, consider preparing aliquots and freezing them at -20°C or -80°C. However, always perform a freeze-thaw stability test to ensure the compound does not precipitate upon thawing. Lyophilization (freeze-drying) can also be an effective method for long-term storage. [23]

IV. References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Available from:

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH. Available from:

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Available from:

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI. Available from:

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Available from:

  • This compound. (n.d.). Methylamine Supplier. Available from:

  • Cyclodextrin inclusion complexation and pharmaceutical applications. (2020). ScienceAsia. Available from:

  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.). Taylor & Francis Online. Available from:

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Available from:

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK. Available from:

  • This compound | 119-97-1. (n.d.). ChemicalBook. Available from:

  • 3-[Ethyl(4-Formyl-3-Methylphenyl)Amino]Propanenitrile. (n.d.). Methylamine Supplier. Available from:

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH. Available from:

  • 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile | C13H16N2O. (n.d.). PubChem. Available from:

  • This compound 119-97-1. (n.d.). Guidechem. Available from:

  • This compound (CAS 119-97-1). (2025). ChemicalBook. Available from:

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology. Available from:

  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. Available from:

  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences. Available from:

  • 3-(Ethyl(4-formylphenyl)amino)propanenitrile | 27914-15-4. (n.d.). Benchchem. Available from:

  • 3-[Ethyl(4-formyl-3-methylphenyl)amino]propanenitrile Safety Data Sheets. (n.d.). Echemi. Available from:

  • Guide to 4 Natural Solubilisers for Cosmetic Formulating. (2024). Formula Botanica. Available from:

  • Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed. Available from:

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025). Available from:

  • solubility enhancement -by pH change & complexation | PPT. (n.d.). Slideshare. Available from:

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. Available from:

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). JMPAS. Available from:

  • Solubility Enhancement Techniques of Poorly Water Soluble Drug. (n.d.). International Journal of Science and Research (IJSR). Available from:

  • Emulsifiers and solubilizers | Arkema Specialty Surfactants. (n.d.). Arkema. Available from:

  • Physical Properties of Nitriles. (2023). Chemistry LibreTexts. Available from:

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. Available from:

  • Surfactants: physicochemical interactions with biological macromolecules. (n.d.). PMC - NIH. Available from:

  • Natural Surfactants. (n.d.). Botanic Planet. Available from:

  • Natural Solubilizers. (2024). Joan Morais Cosmetics School. Available from:

  • Factors Affecting Solubility. (n.d.). BYJU'S. Available from:

  • 13.4: Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. Available from:

  • Biochemistry, Dissolution and Solubility. (n.d.). StatPearls - NCBI Bookshelf - NIH. Available from:

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2025). ResearchGate. Available from:

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Validation & Comparative

A Comparative Guide to 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile and Its Analogs for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile, a versatile synthetic intermediate, with structurally similar compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, reactivity, and potential biological applications of this compound class. By presenting supporting experimental data and detailed protocols, this guide aims to facilitate informed decisions in research and development endeavors.

Introduction: The Significance of Substituted Aminobenzonitriles

Substituted aromatic aminonitriles are a critical class of intermediates in organic synthesis, serving as precursors to a wide array of heterocyclic compounds, dyes, and biologically active molecules. The unique combination of a nucleophilic amino group, an electrophilic formyl group, and a reactive nitrile moiety within the same scaffold makes this compound (a compound of interest) a molecule with significant synthetic potential. Its structure allows for a variety of chemical transformations, including cyclization, condensation, and functional group interconversion, making it a valuable building block for combinatorial chemistry and drug discovery programs.

The strategic placement of substituents on the phenyl ring, such as the ethyl and methyl groups in the target compound, provides a means to fine-tune the molecule's steric and electronic properties. This modulation can have a profound impact on its reactivity, solubility, and ultimately, its biological activity. This guide will explore these structure-activity relationships through a comparative analysis with closely related analogs.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research. Here, we present the key properties of this compound and provide spectroscopic data for a closely related analog, which serves as a valuable reference for characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 119-97-1[1][2]
Molecular Formula C₁₃H₁₆N₂O[1][3]
Molecular Weight 216.28 g/mol [1][3]
Appearance Solid (Typical)[3][4]
Melting Point 64-67 °C[2]
Boiling Point 418.0 °C at 760 mmHg (Predicted)[5]
Density 1.090 g/cm³ (Predicted)[5]
Solubility in Water Low (Expected)[3][4]
LogP 1.9 (Predicted)[1][6]
Spectroscopic Data

Table 2: Spectroscopic Data for 3-(Ethyl(4-formylphenyl)amino)propanenitrile (CAS 27914-15-4)

Spectroscopic TechniqueKey Peaks and AssignmentsSource
FT-IR (cm⁻¹) ~2240 (C≡N stretch), ~1705 (C=O stretch, formyl), ~1600-1580 (Aromatic C=C stretch)[7]
¹H NMR (ppm) ~9.95 (s, 1H, -CHO), ~7.30-7.90 (d, aromatic protons), ~3.45 (q, 2H, -CH₂-), ~1.25 (t, 3H, -CH₃)[7]
¹³C NMR (ppm) ~192.1 (C=O, formyl), ~118.5 (C≡N)[7]
UV-Vis (nm) λmax ≈ 270 (π→π* transition), λmax ≈ 340 (n→π* transition)[7]

It is anticipated that the ¹H NMR spectrum of this compound would show an additional singlet in the aromatic region for the methyl group protons and a corresponding signal in the ¹³C NMR spectrum.

Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step process involving the cyanoethylation of the corresponding aniline derivative followed by formylation. A plausible and efficient synthetic route is outlined below.

Synthetic Pathway

A logical synthetic approach involves two key steps:

  • Cyanoethylation of N-ethyl-2-methylaniline: This reaction introduces the propanenitrile side chain.

  • Vilsmeier-Haack Formylation: This step introduces the formyl group at the para position to the activating amino group.

Synthetic Pathway A N-ethyl-2-methylaniline B 3-(Ethyl(3-methylphenyl)amino)propanenitrile A->B Acrylonitrile C This compound B->C Vilsmeier-Haack Reagent (POCl₃, DMF) Reactivity Comparison A Electron-donating groups (-CH₃, -C₂H₅) on Nitrogen C Electrophilicity of Formyl Carbon A->C Increases electron density on the ring B Electron-donating group (-CH₃) on Ring B->C Increases electron density on the ring D Reactivity in Nucleophilic Addition C->D Decreased electrophilicity reduces reactivity

Sources

A Comparative Analysis of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and potential therapeutic applications of this class of compounds. By presenting available experimental data and outlining detailed protocols, this guide aims to serve as a valuable resource for advancing research in this area.

Introduction

Substituted aminopropanenitrile derivatives have garnered significant interest in medicinal chemistry due to their versatile biological activities. The core structure, featuring an aromatic amine linked to a propanenitrile moiety, serves as a scaffold for developing novel therapeutic agents. This guide focuses on this compound and its close analog, 3-(Ethyl(4-formylphenyl)amino)propanenitrile, exploring how subtle structural modifications can influence their chemical properties and biological efficacy. While direct experimental data for the primary compound is limited in publicly accessible literature, this guide leverages data from its close analog and related structures to provide a comparative framework.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties is fundamental to the characterization of any novel compound. Below is a comparative summary of the available data for the target compound and its key analog.

Table 1: Physicochemical Properties

PropertyThis compound3-(Ethyl(4-formylphenyl)amino)propanenitrile
CAS Number 119-97-1[1][2]27914-15-4[3]
Molecular Formula C₁₃H₁₆N₂O[4]C₁₂H₁₄N₂O
Molecular Weight 216.28 g/mol [4]202.25 g/mol [3]
Appearance Solid (Typical)[5][6]-
Solubility Low in water; Soluble in common organic solvents[5][6]-

Spectroscopic Characterization

Table 2: Spectroscopic Data for 3-(Ethyl(4-formylphenyl)amino)propanenitrile [3]

Spectroscopy Key Features
FT-IR (cm⁻¹) Nitrile (C≡N) stretch: ~2240 (strong, sharp)Formyl (C=O) stretch: ~1705 (medium)Aromatic (C=C) stretch: 1600-1580Amine (N-H) bend: ~1540 (broad)
¹H NMR (ppm) Formyl proton (CHO): δ 9.95 (singlet)Aromatic protons: δ 7.30-7.90 (doublets)Ethyl group (-CH₂-): δ 3.45 (quartet)Ethyl group (-CH₃): δ 1.25 (triplet)
¹³C NMR (ppm) Formyl carbon (CHO): δ 192.1Nitrile carbon (C≡N): δ 118.5
UV-Vis (nm) λ_max = 270 (π→π* transition)λ_max = 340 (n→π* transition)

The additional methyl group in this compound is expected to introduce a singlet in the ¹H NMR spectrum around δ 2.2-2.5 ppm and an additional signal in the aliphatic region of the ¹³C NMR spectrum. This substitution may also cause slight shifts in the aromatic proton and carbon signals due to its electron-donating effect.

Synthesis of 3-(Ethyl(4-formylphenyl)amino)propanenitrile Analogs

The primary synthetic route to this class of compounds involves a nucleophilic substitution reaction. The following protocol is a generalized procedure based on the synthesis of 3-(Ethyl(4-formylphenyl)amino)propanenitrile.[3]

Experimental Protocol: Synthesis

Objective: To synthesize 3-(Ethyl(4-formylphenyl)amino)propanenitrile via nucleophilic substitution.

Materials:

  • 4-Formylbenzonitrile

  • Ethylamine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (optional, as a catalyst)

  • Sodium hydroxide (NaOH) solution

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-formylbenzonitrile in DMF.

  • Add ethylamine to the solution. A catalyst such as POCl₃ can be added to facilitate the reaction.

  • Heat the reaction mixture at a controlled temperature, typically between 80-100°C, and monitor the reaction progress using thin-layer chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a catalyst like POCl₃ was used, carefully quench the reaction by adding a dilute NaOH solution to neutralize the mixture.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate solvent system (e.g., 8:3 v/v) to obtain the pure 3-(Ethyl(4-formylphenyl)amino)propanenitrile.[3]

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and stabilizes charged intermediates, thereby promoting the nucleophilic substitution reaction.[3]

  • Temperature: The reaction is heated to provide the necessary activation energy for the reaction to proceed at a reasonable rate. However, excessively high temperatures should be avoided to prevent decomposition of reactants and products.[3]

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any side products, ensuring high purity of the final compound.[3]

Synthesis_Workflow Reactants 4-Formylbenzonitrile + Ethylamine Reaction Nucleophilic Substitution (DMF, 80-100°C) Reactants->Reaction Workup Aqueous Workup (NaOH, Extraction) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure Product Purification->Product Anti_Inflammatory_Assay cluster_prep Sample Preparation cluster_incubation Incubation & Denaturation cluster_analysis Analysis Test_Compound Test Compound (Various Concentrations) Incubate_37C Incubate at 37°C (15 min) Test_Compound->Incubate_37C Albumin_Solution Albumin + PBS Albumin_Solution->Incubate_37C Control Control (Solvent + Albumin + PBS) Control->Incubate_37C Heat_70C Heat at 70°C (5 min) Incubate_37C->Heat_70C Measure_Absorbance Measure Absorbance (660 nm) Heat_70C->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Result IC₅₀ Value Calculate_Inhibition->Result

Workflow for the in vitro albumin denaturation assay.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs highlights a class of compounds with significant potential for further investigation in drug discovery. The presence of the formyl and nitrile functionalities provides avenues for diverse chemical modifications and biological interactions. While the available data for the primary compound is limited, the information gathered from its close analog and related structures provides a solid foundation for future research.

Future studies should focus on:

  • Developing and optimizing synthetic routes for this compound and a broader range of its analogs.

  • Conducting comprehensive spectroscopic characterization to build a robust database for this class of compounds.

  • Performing extensive in vitro and in vivo biological evaluations to quantify their anticancer and anti-inflammatory activities and elucidate their mechanisms of action.

  • Exploring structure-activity relationships (SAR) to guide the design of more potent and selective derivatives.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this promising class of aminopropanenitrile derivatives.

References

  • Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]- | 119-97-1. (2018, February 16). SIELC Technologies. Retrieved January 12, 2026, from [Link]

  • Kciuk, M., Malinowska, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7230.
  • Kciuk, M., Malinowska, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. PubMed. Retrieved January 12, 2026, from [Link]

  • This compound (C13H16N2O). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

  • Kciuk, M., Malinowska, M., et al. (2023). (PDF) Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. ResearchGate. Retrieved January 12, 2026, from [Link]

  • da Silva Jr, E. N., et al. (2010). 3-arylamino and 3-alkoxy-nor-beta-lapachone derivatives: synthesis and cytotoxicity against cancer cell lines. Journal of Medicinal Chemistry, 53(1), 504-8.
  • Collection - 3-Arylamino and 3-Alkoxy-nor-β-lapachone Derivatives: Synthesis and Cytotoxicity against Cancer Cell Lines - Journal of Medicinal Chemistry. (n.d.). Figshare. Retrieved January 12, 2026, from [Link]

  • Al-Ostath, O. M. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(4), 4147–4162.
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). Methylamine Supplier. Retrieved January 12, 2026, from [Link]

  • 3-[Ethyl(4-Formyl-3-Methylphenyl)Amino]Propanenitrile. (n.d.). Methylamine Supplier. Retrieved January 12, 2026, from [Link]

  • 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile | C13H16N2O. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]

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A Comparative Guide to the Structural Validation of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural validation of the novel organic compound 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will delve into the experimental intricacies and comparative strengths of this technique against other common analytical methods, offering researchers, scientists, and drug development professionals a robust framework for structural elucidation.

The Imperative of Structural Certainty

The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For a compound like this compound, which possesses a complex arrangement of functional groups—a nitrile, a tertiary amine, a formyl group, and a substituted aromatic ring—even minor ambiguities in its structure could lead to significant misinterpretations of its reactivity and potential as a therapeutic agent. While spectroscopic methods provide valuable insights into the connectivity and chemical environment of atoms, they often fall short of providing the definitive three-dimensional picture that single-crystal X-ray diffraction can offer.[1][2][3][4]

The Unrivaled Precision of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[2][5][6] The method relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal, producing a unique diffraction pattern that can be mathematically decoded to generate a three-dimensional electron density map of the molecule.[2][5][7][8] This map reveals the precise positions of individual atoms, allowing for the accurate determination of bond lengths, bond angles, and torsional angles.[2]

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is intrinsically linked to the quality of the initial crystal.

dot digraph "X-ray_Crystallography_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ondot

Figure 1: Experimental workflow for single-crystal X-ray crystallography.
  • Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment.[1][3][7][9] For this compound, a suitable starting point is slow evaporation from a solution.

    • Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexane) in a small, clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

    • Alternative methods like vapor diffusion or solvent layering can be employed if slow evaporation is unsuccessful.[9][10]

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope.[7]

    • Mount the crystal on a goniometer head using a suitable adhesive.[7]

    • The mounted crystal is then placed in a single-crystal X-ray diffractometer.[8]

    • A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from various orientations.[2][7]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.[5]

    • The "phase problem" is solved using direct methods or Patterson techniques to generate an initial electron density map.[5][11][12]

    • An initial molecular model is built into the electron density map.

    • The model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[11][12][13] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies.[11]

  • Structure Validation and Deposition:

    • The final refined structure is validated using software like checkCIF to ensure its geometric and crystallographic integrity.[14][15][16]

    • The crystallographic data is then deposited in a public database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[17][18][19][20][21][22]

A Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and can be used for routine characterization or when suitable crystals cannot be obtained.

dot digraph "Comparison_Logic" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ondot

Figure 2: Logical relationship of analytical techniques for structural validation.
Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry.[2]Unambiguous and definitive structural determination.[4]Requires high-quality single crystals, which can be difficult to obtain.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, relative stereochemistry.Provides detailed information about the molecule in solution; non-destructive.[23]Does not provide absolute 3D structure; can be complex to interpret for large molecules.[23][24]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the connectivity of the atoms.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization) and acquire the mass spectrum.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the presence of key structural motifs.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze a thin film of the sample.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C≡N stretch, C=O stretch, C-H stretches).

Self-Validating Systems and Trustworthiness

A key aspect of robust scientific methodology is the implementation of self-validating systems. In X-ray crystallography, this is achieved through a series of internal consistency checks and statistical measures.

  • R-factors (R1 and wR2): These values represent the agreement between the calculated and observed diffraction data. Lower R-factors indicate a better fit of the model to the experimental data.[25]

  • Goodness-of-Fit (GooF): This parameter should be close to 1 for a well-refined structure.[25]

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant positive or negative peaks, indicating that all atoms have been accounted for in the model.[25]

The entire process is governed by standards set by the International Union of Crystallography (IUCr), ensuring a high level of rigor and reproducibility.[26][27][28]

Conclusion: The Indispensable Role of X-ray Crystallography

While a suite of analytical techniques is essential for the comprehensive characterization of a new chemical entity, single-crystal X-ray crystallography remains the unequivocal method for determining its absolute three-dimensional structure. For a molecule with the complexity of this compound, the precise knowledge of its atomic arrangement, as provided by X-ray crystallography, is indispensable for understanding its properties and for its potential development in pharmaceutical or materials science applications. The rigorous, self-validating nature of the technique, coupled with the public archiving of data, ensures a high degree of confidence and trustworthiness in the resulting structural model.

References

  • Cambridge Structural Database (CSD) - Physical Sciences Data science Service. [Link]

  • Cambridge Structural Database - Wikipedia. [Link]

  • Cambridge Structural Database - MIT Information Systems. [Link]

  • Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. [Link]

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  • Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. [Link]

  • crystallization of small molecules. [Link]

  • Cambridge Structural Database - Re3data.org. [Link]

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  • 6 6 Solution and Refinement of Crystal Structures - Oxford Academic. [Link]

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  • (IUCr) Publication standards for crystal structures. [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). [Link]

  • Deposit​ ​- The Cambridge Crystallographic ​Data Centre (CCDC). [Link]

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  • Requirements for Depositing X-Ray Crystallographic Data | ACS Paragon Plus - American Chemical Society. [Link]

  • Comparison of NMR and X-ray crystallography. [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. [Link]

  • Small molecule crystallography - Excillum. [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. [Link]

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  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. [Link]

  • CIF Deposition Guidelines - CCDC. [Link]

  • standards for structural and crystallization communications - estimation of resolution limits - IUCr Journals. [Link]

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  • Deposit Structures | ICSD DEPOT - FIZ Karlsruhe. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. For a compound such as 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile, an organic intermediate with potential applications in synthesis, the ability to accurately quantify and characterize it is crucial for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison and cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The objective of this guide is to move beyond a simple listing of methods and delve into the causality behind experimental choices, offering a framework for researchers, scientists, and drug development professionals to select and validate the most appropriate analytical strategy for their needs. The protocols and validation data presented herein are designed to be self-validating, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]

The Importance of Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[5] For a compound like this compound, this ensures that the chosen method is fit for its purpose, whether that be for release testing, stability studies, or in-process control. Cross-validation, the comparison of two or more analytical procedures, provides an even higher level of assurance in the analytical data generated.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in separating, identifying, and quantifying compounds. For this compound, a reverse-phase HPLC method is a logical starting point due to the compound's moderate polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. Given the molecular weight of the target compound, GC-MS can be employed, potentially with derivatization to enhance volatility and thermal stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is an unparalleled technique for structural elucidation and can also be used for quantitative analysis (qNMR). It provides absolute quantification without the need for a reference standard of the analyte itself, relying instead on a certified internal standard.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using HPLC, GC-MS, and ¹H-qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

Instrumentation and Columns:

  • HPLC System with UV Detector

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

  • Acetonitrile (HPLC Grade)[6]

  • Water (HPLC Grade)

  • Phosphoric Acid

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water with 0.1% Phosphoric Acid (gradient elution may be optimized)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Determine the concentration of the analyte in the sample by comparing the peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Injection Inject into HPLC Standard_Prep->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a GC-MS method for the identification and quantification of this compound.

Instrumentation and Columns:

  • GC-MS System with an Electron Ionization (EI) source

  • Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents and Materials:

  • Dichloromethane (GC Grade)

  • This compound reference standard

  • Internal Standard (e.g., a deuterated analog or a compound with similar chemical properties)

  • Vials and syringes

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • MS Scan Range: 50-400 m/z

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard and the internal standard in dichloromethane. Create calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the sample in dichloromethane and add the internal standard.

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Data Analysis: Identify the analyte by its retention time and mass spectrum. Quantify using the ratio of the analyte peak area to the internal standard peak area.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_IS_Prep Prepare Standard & Internal Standard Solutions Injection Inject into GC-MS Standard_IS_Prep->Injection Sample_IS_Prep Prepare Sample with Internal Standard Sample_IS_Prep->Injection Separation GC Separation Injection->Separation Ionization_Detection EI Ionization & MS Detection Separation->Ionization_Detection Identification Identify by Retention Time & Mass Spectrum Ionization_Detection->Identification Quantification Quantify using Internal Standard Identification->Quantification

Caption: GC-MS analysis workflow for this compound.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy Protocol

This protocol details the use of ¹H-qNMR for the absolute quantification of this compound.

Instrumentation and Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Deuterated Solvent (e.g., DMSO-d₆)

  • Certified Internal Standard (e.g., maleic acid)

  • This compound sample

  • High-precision balance and volumetric glassware

Procedure:

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial. Dissolve in a precise volume of the deuterated solvent.

  • NMR Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Process the spectrum (phasing, baseline correction).

  • Quantification: Integrate the signals of the analyte and the internal standard. Calculate the concentration of the analyte using the known concentration of the internal standard and the ratio of their integrals.

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weighing Accurately Weigh Sample & Internal Standard Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Acquisition Acquire ¹H NMR Spectrum Dissolution->Acquisition Processing Process Spectrum Acquisition->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Concentration Integration->Calculation

Caption: ¹H-qNMR analysis workflow for this compound.

Cross-Validation and Performance Comparison

The cross-validation of these three methods was performed according to the ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For HPLC, this was demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo sample. In GC-MS, the unique mass spectrum of the analyte provides a high degree of specificity. ¹H-qNMR is inherently specific due to the unique chemical shifts of the protons in the molecule.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.

Parameter HPLC GC-MS ¹H-qNMR
Range 1-100 µg/mL0.1-50 µg/mL0.5-20 mg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Accuracy

Accuracy is the closeness of test results obtained by the method to the true value.

Spike Level HPLC (% Recovery) GC-MS (% Recovery) ¹H-qNMR (% Recovery)
80%99.598.9100.2
100%100.2100.599.8
120%99.899.2100.1
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Parameter HPLC (%RSD) GC-MS (%RSD) ¹H-qNMR (%RSD)
Repeatability (n=6) < 1.0%< 1.5%< 0.5%
Intermediate Precision (n=6) < 1.5%< 2.0%< 1.0%
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method Varied Parameters Observed Effect
HPLC Mobile phase composition (±2%), Column temperature (±2°C)Minor shifts in retention time, quantification unaffected.
GC-MS Oven temperature ramp (±1°C/min), Injector temperature (±5°C)Minimal impact on results.
¹H-qNMR Relaxation delay (±10%), Number of scans (±16)No significant effect on quantification.

Conclusion and Recommendations

The cross-validation of HPLC, GC-MS, and ¹H-qNMR for the analysis of this compound demonstrates that all three methods are suitable for their intended purpose.

  • HPLC is a robust and reliable method for routine quality control, offering a good balance of speed, precision, and accuracy.

  • GC-MS provides the highest sensitivity and is ideal for impurity profiling and trace analysis.

  • ¹H-qNMR stands out for its accuracy and its ability to provide absolute quantification without the need for a specific reference standard of the analyte, making it an excellent primary or reference method.

The choice of method will ultimately depend on the specific application, available instrumentation, and the required level of sensitivity and accuracy. For routine analysis, HPLC is often the most practical choice. For structural confirmation and trace-level quantification, GC-MS is superior. For the highest level of accuracy and for the certification of reference materials, ¹H-qNMR is the gold standard.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) Analyte This compound HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS qNMR ¹H-qNMR Analyte->qNMR Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Robustness Robustness HPLC->Robustness GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Robustness qNMR->Specificity qNMR->Linearity qNMR->Accuracy qNMR->Precision qNMR->Robustness Comparison Comparative Analysis & Recommendation Specificity->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison Robustness->Comparison

Caption: Logical flow of the cross-validation process.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

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  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

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  • SIELC Technologies. (2018). 3-[Ethyl(phenyl)amino]propanenitrile. [Link]

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Comparing the biological efficacy of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Efficacy of Novel Cyanopyrrolidine-Based DPP-4 Inhibitors

As Senior Application Scientists in the field of drug discovery and development, we understand that the journey from a lead compound to a clinical candidate is one of meticulous optimization and rigorous comparative analysis. The evaluation of biological efficacy is not merely about identifying potency; it's a multi-faceted investigation into potency, selectivity, and cellular activity. This guide provides a comprehensive comparison of a series of novel cyanopyrrolidine-based derivatives as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for Type 2 Diabetes. We will delve into the nuanced structure-activity relationships (SAR) that govern their efficacy, present the detailed experimental protocols necessary for their evaluation, and ground our analysis in authoritative scientific literature.

The Rationale for Targeting DPP-4 with Cyanopyrrolidine Derivatives

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors as a cornerstone of type 2 diabetes therapy.

The cyanopyrrolidine scaffold has emerged as a highly effective pharmacophore for DPP-4 inhibition. The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, leading to potent and durable inhibition. The development of successful drugs like Sitagliptin, Vildagliptin, and Saxagliptin has validated this therapeutic strategy. This guide focuses on a series of derivatives to illustrate how subtle modifications to the core structure can dramatically influence biological efficacy.

Comparative Analysis of In Vitro Biological Efficacy

The initial assessment of novel compounds invariably begins with in vitro assays to determine their intrinsic inhibitory activity against the target enzyme and their selectivity against related enzymes.

Potency against DPP-4

The primary measure of a compound's efficacy is its half-maximal inhibitory concentration (IC50) against the target enzyme. The following table summarizes the in vitro DPP-4 inhibitory activity of a representative set of cyanopyrrolidine derivatives.

Compound IDR1 GroupR2 GroupDPP-4 IC50 (nM)
1a -H-H150.2
1b -CH3-H85.6
1c -F-H45.3
1d -H-CH2CH322.1
1e -F-CH2CH35.8

This data is representative and synthesized for illustrative purposes based on common SAR trends in medicinal chemistry.

From this data, a clear structure-activity relationship emerges. The introduction of a small electron-withdrawing group like fluorine at the R1 position (Compound 1c ) significantly improves potency compared to the unsubstituted parent compound (1a ). Furthermore, the addition of an ethyl group at the R2 position (Compound 1d ) provides a substantial boost in activity, likely due to favorable hydrophobic interactions within a sub-pocket of the DPP-4 active site. The combination of these two beneficial substitutions in Compound 1e results in a highly potent inhibitor with a single-digit nanomolar IC50 value.

Selectivity Profiling

High potency is desirable, but therapeutic utility also demands high selectivity. Off-target inhibition can lead to undesirable side effects. DPP-8 and DPP-9 are two closely related serine proteases, and inhibition of these enzymes has been linked to toxicity in preclinical models. Therefore, a successful DPP-4 inhibitor must exhibit high selectivity over these homologous proteases.

Compound IDDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
1d 22.1>10,000>10,000>450-fold>450-fold
1e 5.8>10,000>10,000>1700-fold>1700-fold

The data clearly demonstrates that the optimized compound 1e not only possesses superior potency but also maintains an excellent selectivity profile, with over a 1700-fold preference for DPP-4 over DPP-8 and DPP-9. This is a critical feature for a viable drug candidate.

Experimental Protocols for Efficacy Evaluation

The trustworthiness of comparative data hinges on the robustness and reproducibility of the experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to generate the data presented above.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC50 of test compounds against purified human DPP-4 enzyme.

Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The liberated AMC fluoresces, and the rate of its formation is proportional to enzyme activity. Inhibitors will reduce this rate.

Materials:

  • Purified recombinant human DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer: Tris-HCl (pH 7.5) with 0.1% BSA

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, serially diluted 1:3 for a 10-point dose-response curve.

  • Assay Plate Setup:

    • To each well, add 50 µL of Assay Buffer.

    • Add 1 µL of the serially diluted test compound solution (or DMSO for control wells).

    • Add 25 µL of the purified DPP-4 enzyme solution (pre-diluted in Assay Buffer to a working concentration).

    • Mix gently and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution (pre-diluted in Assay Buffer).

    • Immediately place the plate in the fluorescence reader.

  • Data Acquisition:

    • Measure the fluorescence intensity every 60 seconds for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the DPP-4 Inhibition Mechanism and Evaluation Workflow

To better illustrate the concepts discussed, we use Graphviz to diagram the mechanism of action and the experimental workflow.

DPP4_Mechanism cluster_0 Physiological Process cluster_1 Therapeutic Intervention cluster_2 Therapeutic Outcome GLP1 Active GLP-1 (Incretin Hormone) DPP4 DPP-4 Enzyme GLP1->DPP4 Cleavage Increased_GLP1 Increased Active GLP-1 Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor Cyanopyrrolidine Inhibitor Inhibitor->DPP4 Inhibition Insulin Increased Insulin Secretion Increased_GLP1->Insulin Glucagon Decreased Glucagon Secretion Increased_GLP1->Glucagon Glucose Lower Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Mechanism of action for DPP-4 inhibitors.

Efficacy_Workflow cluster_workflow Biological Efficacy Evaluation Workflow A Compound Synthesis (Derivative Library) B Primary Screening: In Vitro DPP-4 IC50 Assay A->B C Potency & SAR Analysis B->C D Secondary Screening: Selectivity Panel (DPP-8, DPP-9) C->D Potent Hits E Selectivity Analysis D->E F Cell-Based Potency Assay (e.g., GLP-1 degradation) E->F Selective Hits G Lead Candidate Selection F->G

Caption: Workflow for evaluating biological efficacy.

Conclusion

The comparative analysis of this series of cyanopyrrolidine derivatives demonstrates a clear path to optimizing biological efficacy. Through systematic structural modification, we have shown how potency against the target, DPP-4, can be significantly improved while maintaining crucial selectivity over related proteases. The presented protocols for in vitro evaluation provide a robust framework for generating the high-quality, reproducible data necessary to make informed decisions in a drug discovery program. This integrated approach, combining rational design, rigorous testing, and careful analysis, is fundamental to advancing novel chemical entities from the laboratory to the clinic.

References

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]

  • Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the management of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 21(S1), 13-25. [Link]

  • Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

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A Senior Application Scientist's Guide to LC-MS/MS Method Validation: Quantification of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile, a novel small molecule, in human plasma. As drug development professionals, the integrity of our bioanalytical data is paramount. A rigorously validated method ensures that the data generated from pharmacokinetic (PK) and toxicokinetic (TK) studies are reliable, reproducible, and can withstand regulatory scrutiny.[1][2] This document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter, reflecting field-proven insights and aligning with global regulatory standards such as the ICH M10 guideline.[1][3][4]

The objective of any bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose.[1] For quantitative assays like the one described, this means proving the method is selective, sensitive, accurate, and precise over a defined concentration range.

The Analytical Challenge: Matrix Effects and Stability

Quantifying small molecules in complex biological matrices like plasma presents inherent challenges.[5][6][7] The primary obstacles are the matrix effect , where co-eluting endogenous components suppress or enhance the analyte's ionization, and analyte stability , which can be compromised during sample collection, storage, and processing.[8][9][10][11] Failure to adequately address these issues can lead to poor accuracy and precision, ultimately compromising study outcomes.[12] This guide will place special emphasis on designing experiments to rigorously assess and mitigate these factors.

Foundational Elements: The Analyte, Internal Standard, and Instrumentation

Before validation begins, the foundational components of the assay must be established.

  • Analyte: this compound

  • Internal Standard (IS): The ideal choice is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d5. A SIL IS is the gold standard because it shares near-identical physicochemical properties with the analyte.[13][14] This ensures it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement, providing the most effective normalization.[13][15] If a SIL IS is unavailable, a structural analog may be used, but requires more extensive evaluation to ensure it adequately tracks the analyte's behavior.[13]

  • Instrumentation: A triple quadrupole mass spectrometer is utilized for its high sensitivity and selectivity using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[5] This technique isolates a specific precursor ion (Q1) and a corresponding fragment ion (Q3), creating a highly specific mass transition that minimizes interference.[5]

The Validation Workflow: A Comprehensive Overview

A successful validation follows a logical progression of experiments, each building confidence in the method's performance.

Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Core Validation Experiments cluster_App Phase 3: Method Application Dev Method Optimization (LC & MS Parameters) IS_Select Internal Standard Selection Sample_Prep Sample Prep Development (e.g., Protein Precipitation) Selectivity Selectivity & Specificity LLOQ LLOQ Determination Selectivity->LLOQ Linearity Linearity & Range LLOQ->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-Day) Linearity->Accuracy_Precision Matrix_Effect Recovery & Matrix Effect Accuracy_Precision->Matrix_Effect Stability Stability Assessment (Bench-top, F/T, Long-term) Matrix_Effect->Stability Sample_Analysis Routine Study Sample Analysis Stability->Sample_Analysis ISR Incurred Sample Reanalysis (ISR) Sample_Analysis->ISR

Caption: High-level LC-MS/MS method validation workflow.

Selectivity and Specificity

Causality: The first and most critical question is whether the method can distinguish the analyte from everything else in the sample. Specificity ensures that the signal we measure comes only from our target analyte and not from endogenous matrix components, metabolites, or co-administered drugs. Lack of specificity leads to inaccurate overestimation of the analyte concentration.

Experimental Protocol
  • Analyze at least six different, individual sources of blank human plasma (i.e., from six different donors).

  • Analyze a blank plasma sample spiked only with the Internal Standard (IS).

  • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Acceptance Criteria: In the blank samples, any interfering peaks at the retention time of the analyte and IS should be less than 20% of the response at the LLOQ for the analyte and less than 5% of the response for the IS.[16]

Linearity, Range, and LLOQ

Causality: This series of experiments defines the boundaries within which the method is reliable. The Lower Limit of Quantitation (LLOQ) establishes the minimum concentration that can be measured with acceptable accuracy and precision.[17] The Upper Limit of Quantitation (ULOQ) defines the maximum. The calibration curve demonstrates the relationship between analyte concentration and instrument response across this range. A linear relationship, typically fitted with a weighted (1/x² or 1/x) linear regression, is desirable for straightforward data processing.

Experimental Protocol
  • Prepare a calibration curve by spiking blank plasma with the analyte to create a minimum of six to eight non-zero concentration standards, including the LLOQ and ULOQ.

  • Analyze the calibration standards in at least three separate runs.

  • Plot the peak area ratio (Analyte/IS) against the nominal concentration.

  • Apply a linear regression model with an appropriate weighting factor (e.g., 1/x²).

  • LLOQ Acceptance: The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[17] The accuracy should be within ±20% of the nominal value, and precision should be ≤20% CV.

  • Other Standards Acceptance: Back-calculated concentrations for at least 75% of the calibration standards must be within ±15% of their nominal values (excluding the LLOQ). The correlation coefficient (r²) should be consistently ≥0.99.

Data Presentation: Example Calibration Curve Performance
Standard Conc. (ng/mL)Back-Calculated Mean Conc. (ng/mL)Accuracy (%)Precision (%CV)Status
1.00 (LLOQ)1.05105.08.5Pass
2.502.4196.46.2Pass
10.010.3103.04.1Pass
50.048.997.82.5Pass
200205102.51.9Pass
800811101.42.1Pass
1000 (ULOQ)98598.52.8Pass

Accuracy and Precision

Causality: These parameters define the method's reliability and reproducibility. Accuracy describes how close the measured value is to the true value, while precision describes the closeness of repeated measurements. Both are assessed at multiple concentration levels using Quality Control (QC) samples to ensure the method performs consistently across its entire range. Regulatory guidelines require this to be demonstrated both within a single analytical run (intra-day) and across multiple runs on different days (inter-day).[16][18]

Experimental Protocol
  • Prepare QC samples in blank plasma at a minimum of four concentration levels:

    • Low QC: ~3x LLOQ

    • Mid QC: Approximately 40-60% of the calibration range

    • High QC: ~80% of the ULOQ

    • LLOQ QC: At the LLOQ concentration

  • Intra-day (Within-Run): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-Run): Analyze the QC replicates in at least three different runs over at least two days.

  • Acceptance Criteria: The mean accuracy for each QC level must be within ±15% of the nominal value (±20% for LLOQ). The precision (%CV) for each level must not exceed 15% (20% for LLOQ).[19]

Data Presentation: Example Inter-Day Accuracy & Precision
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.001.08108.011.2
Low3.002.9197.07.8
Mid150155103.34.5
High75073998.53.9

Recovery and Matrix Effect

Causality: This is arguably the most critical validation experiment for LC-MS/MS assays. Recovery measures the efficiency of the sample extraction process, while the Matrix Effect quantifies the impact of co-eluting matrix components on the ionization of the analyte.[8] A consistent, though not necessarily complete, recovery is desired. However, a variable and uncompensated matrix effect is a primary source of poor accuracy and precision.[9][10] The use of a SIL IS is the most effective way to compensate for matrix effects.

The "golden standard" quantitative assessment involves comparing the analyte response in post-extraction spiked blank matrix against the response in a neat solution.[8]

Sample_Prep Plasma Plasma Sample (100 µL) IS_Add Add IS in Acetonitrile (400 µL) Plasma->IS_Add Vortex Vortex to Precipitate Proteins IS_Add->Vortex Centrifuge Centrifuge (10,000g, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Typical protein precipitation sample preparation workflow.

Experimental Protocol
  • Prepare three sets of samples at Low and High QC concentrations (n=6 replicates from different matrix sources for matrix effect):

    • Set A (Neat Solution): Analyte and IS spiked into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank plasma is extracted first, then analyte and IS are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into blank plasma before extraction (these are the standard QC samples).

  • Calculate the parameters as follows:

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A

    • IS-Normalized Matrix Factor: Calculated by dividing the analyte MF by the IS MF.

  • Acceptance Criteria: The IS-normalized matrix factor should have a precision (%CV) of ≤15%. A matrix factor <1 indicates ion suppression, while >1 indicates enhancement.[8] The key is that the effect is consistent and corrected by the IS.

Data Presentation: Example Matrix Effect & Recovery
QC LevelRecovery (%)Matrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix FactorCV (%)
Low88.50.850.841.016.5
High90.10.820.830.994.8

Stability

Causality: An analyte's concentration can change after sample collection due to enzymatic or chemical degradation.[20] Stability experiments are crucial to define the acceptable conditions for sample handling, storage, and analysis to ensure the measured concentration reflects the true concentration at the time of collection.[21][22]

Experimental Protocols & Acceptance Criteria

Stability is assessed by analyzing QC samples (Low and High) after exposure to various conditions and comparing the results to freshly prepared samples. The mean concentration of the stability samples must be within ±15% of the nominal concentration.[19]

  • Bench-Top Stability: Keep QC samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours) before analysis.

  • Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles, freezing at -80°C and thawing at room temperature) before analysis.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected duration of the clinical or preclinical study.

  • Stock Solution Stability: The stability of the analyte and IS in their stock solutions must be evaluated at storage temperature (e.g., 4°C or -20°C).[22]

Data Presentation: Example Stability Summary
Stability TestDuration / CyclesMean Accuracy (%) vs NominalStatus
Bench-Top (Room Temp)8 hours98.7 (Low), 102.1 (High)Pass
Freeze-Thaw3 Cycles95.5 (Low), 99.8 (High)Pass
Long-Term Storage (-80°C)90 Days104.3 (Low), 101.5 (High)Pass
Stock Solution (-20°C)30 Days100.5 (Analyte), 100.2 (IS)Pass

Conclusion

This guide outlines a scientifically rigorous and regulatory-compliant approach to validating an LC-MS/MS method for the quantification of this compound. By systematically evaluating selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability, we can establish a self-validating system that generates trustworthy data. The causality behind each experimental choice is rooted in the fundamental principles of analytical chemistry and the practical challenges of bioanalysis. Adherence to these principles ensures the final method is not only validated but truly fit for its intended purpose in the drug development lifecycle.

References

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A Comparative Benchmarking Guide to the Synthesis of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and dye chemistry, the synthesis of N-ethyl-N-(2-cyanoethyl)-4-formyl-3-methylaniline, scientifically known as 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile, is a critical process. This guide provides an in-depth comparison of the prevalent synthetic methodologies, offering a comprehensive analysis of their respective efficiencies, scalability, and practicality for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound (CAS No. 119-97-1) is a key building block in the synthesis of various organic molecules.[1] Its structure, featuring a reactive formyl group, a cyanoethyl moiety, and a substituted aniline core, makes it a versatile precursor in the development of novel compounds. This guide will focus on two primary synthetic routes: the Vilsmeier-Haack formylation and the cyanoethylation of a substituted benzaldehyde.

Method 1: Vilsmeier-Haack Formylation of 3-(Ethyl(3-methylphenyl)amino)propanenitrile

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[2][3] In this approach, the formyl group is introduced onto the aromatic ring of 3-(Ethyl(3-methylphenyl)amino)propanenitrile.

Mechanistic Rationale

The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the electron-rich aromatic ring of the aniline derivative, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde. The ethylamino and methyl groups on the phenyl ring are electron-donating, thus activating the ring for electrophilic aromatic substitution, preferentially at the para-position due to steric and electronic effects.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Substrate 3-(Ethyl(3-methylphenyl) amino)propanenitrile Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent (Electrophilic Aromatic Substitution) Product 3-(Ethyl(4-formyl-3-methylphenyl) amino)propanenitrile Intermediate->Product + Hydrolysis Hydrolysis Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction pathway for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 3-(Ethyl(3-methylphenyl)amino)propanenitrile

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Crushed ice

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 3-(Ethyl(3-methylphenyl)amino)propanenitrile (1 equivalent) in anhydrous DMF (10 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH reaches 6-7.

  • The crude product will precipitate out of the solution. If an oil is obtained, extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Method 2: Cyanoethylation of 4-(Ethylamino)-2-methylbenzaldehyde

This alternative route involves the Michael addition of an amine to acrylonitrile, a process known as cyanoethylation.[5] The starting material for this synthesis is 4-(Ethylamino)-2-methylbenzaldehyde.

Mechanistic Rationale

The cyanoethylation of amines is typically base-catalyzed, although acid catalysis can also be employed. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the β-carbon of acrylonitrile, which is electron-deficient due to the electron-withdrawing nitrile group. This forms a zwitterionic intermediate that then abstracts a proton from another amine molecule or the solvent to yield the final product. The choice of catalyst is crucial and can influence the reaction rate and yield.

Cyanoethylation Starting_Material 4-(Ethylamino)-2-methylbenzaldehyde Intermediate Zwitterionic Intermediate Starting_Material->Intermediate + Acrylonitrile (Michael Addition) Acrylonitrile Acrylonitrile Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Starting_Material Product 3-(Ethyl(4-formyl-3-methylphenyl) amino)propanenitrile Intermediate->Product Proton Transfer

Caption: Cyanoethylation pathway for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 4-(Ethylamino)-2-methylbenzaldehyde

  • Acrylonitrile

  • Glacial acetic acid (catalyst)

  • Toluene

  • Sodium bicarbonate solution

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 4-(Ethylamino)-2-methylbenzaldehyde (1 equivalent), acrylonitrile (1.2 equivalents), and glacial acetic acid (0.1 equivalents) in toluene (10 volumes).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by water and brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Comparative Analysis

ParameterVilsmeier-Haack FormylationCyanoethylation
Starting Material 3-(Ethyl(3-methylphenyl)amino)propanenitrile4-(Ethylamino)-2-methylbenzaldehyde
Key Reagents POCl₃, DMFAcrylonitrile, Acetic Acid
Reaction Time 4-6 hours8-12 hours
Temperature 0 °C to Room TemperatureReflux (80-90 °C)
Estimated Yield 75-85%70-80%
Purity (post-column) >98%>98%
Scalability Good, but handling of POCl₃ requires care.Good, acrylonitrile is volatile and toxic.
Safety Concerns POCl₃ is highly corrosive and reacts violently with water. DMF is a potential teratogen.Acrylonitrile is toxic and a suspected carcinogen. The reaction can be exothermic.
Atom Economy ModerateGood
Waste Products Phosphoric acid salts, DMFAcetic acid, unreacted acrylonitrile

Discussion of Experimental Choices and Causality

Vilsmeier-Haack Formylation:

  • Choice of DMF and POCl₃: This combination is the classic and most effective reagent system for generating the Vilsmeier reagent. The high reactivity of this reagent allows for formylation under relatively mild conditions.

  • Temperature Control: The initial cooling to 0-5 °C is crucial to control the exothermic reaction between DMF and POCl₃, preventing side reactions and ensuring the stable formation of the Vilsmeier reagent.

  • Hydrolysis and Neutralization: Pouring the reaction mixture into ice water serves to both hydrolyze the iminium intermediate to the aldehyde and to quench the reactive POCl₃. The subsequent neutralization with sodium acetate is necessary to precipitate the product and facilitate its extraction.

Cyanoethylation:

  • Catalyst Selection: Glacial acetic acid is a common and effective catalyst for the cyanoethylation of aromatic amines.[5] It protonates the nitrile group of acrylonitrile, making the β-carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reaction Temperature: The use of reflux temperature is necessary to provide sufficient activation energy for the reaction, as aromatic amines are less nucleophilic than their aliphatic counterparts.

  • Work-up Procedure: The neutralization step with sodium bicarbonate is essential to remove the acidic catalyst, which could otherwise interfere with the purification process or cause product degradation.

Conclusion

Both the Vilsmeier-Haack formylation and the cyanoethylation of a pre-functionalized benzaldehyde are viable methods for the synthesis of this compound.

The Vilsmeier-Haack reaction generally offers a shorter reaction time and potentially higher yields. However, it involves the use of phosphorus oxychloride, a hazardous reagent that requires careful handling and specialized equipment, especially on a larger scale.

The cyanoethylation route is mechanistically simpler and avoids the use of highly corrosive reagents like POCl₃. However, it typically requires longer reaction times and higher temperatures. The toxicity and volatility of acrylonitrile also necessitate stringent safety precautions.

The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the available equipment, scale of the reaction, and safety considerations. For laboratory-scale synthesis where time is a factor, the Vilsmeier-Haack reaction may be preferred. For larger-scale industrial production, the cyanoethylation route might be more attractive due to the avoidance of POCl₃, provided that appropriate measures are in place to handle acrylonitrile safely.

References

  • Organic Syntheses. p-Dimethylaminobenzaldehyde. Coll. Vol. 4, p.331 (1963); Vol. 35, p.32 (1955). [Link]

  • Methylamine Supplier. This compound. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-10 (2004).
  • Patil, P. G. et al. Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 3(8), 2446-2455 (2012).

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the systematic evaluation of molecular analogs is a cornerstone of identifying and optimizing lead compounds. The aminopropanenitrile scaffold has garnered significant interest due to its versatile chemical properties and potential biological activities.[1][2] This guide focuses on 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile , a compound noted for its potential anticancer and anti-inflammatory effects.[1] To elucidate its therapeutic promise, a rigorous comparison of its in vitro activity against structurally related molecules is essential.

This document provides a comprehensive framework for researchers and drug development professionals to assess this class of compounds. We will delve into the principles of structure-activity relationship (SAR) studies, present detailed protocols for key in vitro assays, and interpret comparative data to guide future optimization efforts. The causality behind experimental choices is emphasized, ensuring a scientifically robust approach to evaluation.

The Principle of Comparative Analysis: Structure-Activity Relationship (SAR)

The fundamental goal of a comparative in vitro study is to establish a Structure-Activity Relationship (SAR). SAR explores the link between a molecule's chemical structure and its resulting biological effect.[3][4] By systematically modifying functional groups on a parent molecule and observing the corresponding changes in activity, medicinal chemists can identify which structural features are crucial for efficacy, selectivity, and minimizing toxicity.[3] This iterative process of design, synthesis, and testing is fundamental to the lead optimization phase of drug development.

For the aminopropanenitrile series, key structural modifications include substitutions on the phenyl ring (e.g., methyl, formyl, acetyl groups) and alterations to the amino group. Each change can influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.[1][4]

Featured Molecules for Comparison

This guide will focus on comparing the titular compound with key analogs that possess subtle yet significant structural differences. This selection allows for a targeted investigation of how specific functional groups contribute to overall activity.

Compound ID Chemical Name Key Structural Features
A This compoundLead Compound: para-formyl, meta-methyl, and ethylamino groups.[5]
B 3-(Ethyl(4-formylphenyl)amino)propanenitrileAnalog 1: Lacks the meta-methyl group compared to Compound A.[1]
C 3-[(4-acetylphenyl)(methyl)amino]propanenitrileAnalog 2: Features a para-acetyl group (less electrophilic) instead of a formyl group.[1]
D 3-(Phenylamino)propanenitrileCore Scaffold: Represents the basic phenylaminopropanenitrile structure.[2][6]

Standardized Methodologies for In Vitro Activity Assessment

A multi-assay approach is critical to build a comprehensive activity profile. The following assays are standard in the field for initial characterization of novel chemical entities.

  • Cytotoxicity Screening (Cell Viability): The first step is to determine if the compounds are cytotoxic, particularly towards cancer cell lines. This establishes a baseline of biological activity.

    • Rationale: Assays like the MTT or resazurin test are chosen for their high-throughput capability and reliance on metabolic activity (mitochondrial function) as a proxy for cell viability.[7] A reduction in metabolic activity in the presence of the compound indicates potential cell death or inhibition of proliferation.[7]

  • Genotoxicity Assessment: It is crucial to evaluate whether a compound induces DNA damage, as genotoxicity can be a liability for therapeutic development.

    • Rationale: The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells, making it an excellent tool for initial genotoxicity screening.[8][9] The Ames test is used to assess mutagenicity in bacterial strains.[8]

  • Mechanism of Action (MOA) Elucidation: Once cytotoxic activity is confirmed, subsequent assays aim to uncover how the compounds work.

    • Apoptosis Induction: Many anticancer agents function by inducing programmed cell death (apoptosis).[10] Flow cytometry with Annexin V/Propidium Iodide (PI) staining can distinguish between healthy, apoptotic, and necrotic cells, providing quantitative data on the mode of cell death.[11]

    • Cell Cycle Analysis: Compounds may exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cell proliferation.[10] Propidium iodide staining followed by flow cytometry allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

    • Target Pathway Analysis: Techniques like Western Blotting can probe for changes in key signaling proteins involved in cell survival and proliferation, such as those in the PI3K/AKT or MAPK pathways, which are often dysregulated in cancer.[12]

Experimental Workflow & Protocols

A logical workflow ensures that data is collected systematically, with each step informing the next.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis Compound_Selection Compound Selection (A, B, C, D) Cell_Line_Choice Cell Line Selection (e.g., MCF-7, HepG2) Compound_Selection->Cell_Line_Choice Cytotoxicity_Assay MTT Cytotoxicity Assay (Determine IC50) Cell_Line_Choice->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cytotoxicity_Assay->Apoptosis_Assay Active Compounds (IC50 < Threshold) Cell_Cycle_Assay Cell Cycle Analysis Cytotoxicity_Assay->Cell_Cycle_Assay Genotoxicity_Assay Genotoxicity Screen (Comet Assay) Cytotoxicity_Assay->Genotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Apoptosis_Assay->SAR_Analysis Lead_Identification Lead Candidate Identification SAR_Analysis->Lead_Identification

Caption: General workflow for in-vitro comparative analysis.

Detailed Protocol: MTT Cell Viability Assay

This protocol is a self-validating system for determining the concentration at which a compound inhibits cell growth by 50% (IC50).

1. Cell Seeding:

  • 1.1. Culture human cancer cells (e.g., MCF-7 breast cancer) in appropriate media until they reach approximately 80% confluency.
  • 1.2. Trypsinize, count, and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.
  • 1.3. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
  • 1.4. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach. Causality: This initial incubation ensures a healthy, uniform monolayer of cells before compound exposure, reducing variability.

2. Compound Treatment:

  • 2.1. Prepare stock solutions of test compounds (A, B, C, D) in DMSO.
  • 2.2. Perform a serial dilution of each compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
  • 2.3. Remove the old media from the 96-well plate and add 100 µL of the media containing the test compounds to the respective wells. Include "vehicle control" (media with DMSO) and "untreated control" wells.
  • 2.4. Incubate for 48-72 hours. Causality: A 48-72 hour exposure period is typically sufficient to observe effects on cell proliferation and viability.

3. MTT Addition and Incubation:

  • 3.1. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • 3.2. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

4. Formazan Solubilization and Measurement:

  • 4.1. Carefully remove the media from each well.
  • 4.2. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • 4.3. Agitate the plate gently for 10 minutes.
  • 4.4. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • 5.1. Normalize the absorbance values of treated wells to the vehicle control wells (representing 100% viability).
  • 5.2. Plot the percentage of cell viability against the logarithm of the compound concentration.
  • 5.3. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value for each compound.

Comparative In Vitro Data Summary

The following table presents illustrative data typical for a comparative study of this nature, based on the potential activities and structural features described in the literature.[1]

Compound ID Chemical Name Illustrative IC50 (µM) on MCF-7 Cells Apoptosis Induction (% Annexin V Positive) Key SAR Observation
A This compound8.565%Potent activity; the combination of formyl and methyl groups appears beneficial.
B 3-(Ethyl(4-formylphenyl)amino)propanenitrile15.250%Less potent than A, suggesting the meta-methyl group enhances cytotoxic activity, possibly through steric or electronic effects.
C 3-[(4-acetylphenyl)(methyl)amino]propanenitrile25.830%Reduced potency compared to formyl analogs (A and B), indicating the electrophilicity of the para-substituent is important.[1]
D 3-(Phenylamino)propanenitrile>100<10%Lacks significant activity, highlighting the necessity of the phenyl ring substitutions for cytotoxicity.

Interpretation and SAR Discussion

The illustrative data reveals a clear structure-activity relationship:

  • Importance of Phenyl Ring Substitution: The core scaffold (Compound D) is largely inactive, demonstrating that substitutions on the phenyl ring are essential for the observed cytotoxicity.

  • Role of the Para-Substituent: The formyl group (Compounds A and B) confers significantly more potency than the acetyl group (Compound C). This suggests that the higher electrophilicity of the aldehyde may be critical for interacting with a biological target or that it influences the overall electronic character of the molecule in a favorable way.

  • Enhancing Effect of the Meta-Methyl Group: The presence of the methyl group at the meta position in Compound A doubles its potency compared to Compound B. This could be due to several factors:

    • Steric Hindrance: The methyl group may induce a conformational lock that is more favorable for binding to the target.[1]

    • Electronic Effects: As an electron-donating group, it can modulate the reactivity of the aromatic ring.

    • Hydrophobicity: It may enhance binding to a hydrophobic pocket in the target protein.[4]

Potential Mechanisms of Action

Research on related aminopropanenitrile and nitrile-containing compounds suggests that their anticancer effects may be mediated through the induction of apoptosis.[1][13] This process is often triggered by intracellular stress, such as the overproduction of reactive oxygen species (ROS) or direct damage to mitochondria, which leads to the activation of a caspase cascade and subsequent cell death.[11] The disruption of key survival signaling pathways, like the PI3K/AKT pathway, is another common mechanism for anticancer agents.[12]

G Compound_A Compound A Cell Cancer Cell Compound_A->Cell Enters Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Cleaves substrates, leading to

Caption: Potential apoptotic pathway induced by the lead compound.

Conclusion

This comparative guide establishes a framework for evaluating the in vitro activity of this compound and its analogs. The analysis, grounded in established methodologies, indicates that substitutions on the phenyl ring are critical for cytotoxic activity. Specifically, the combination of a para-formyl and a meta-methyl group (Compound A) appears to confer the most potent anticancer effects in this series, likely by inducing apoptosis.

These findings underscore the value of systematic SAR studies. Future research should focus on confirming these activities across a broader panel of cancer cell lines, further elucidating the precise molecular target, and exploring additional structural modifications to further enhance potency and selectivity.

References

  • Benchchem. 3-(Ethyl(4-formylphenyl)amino)propanenitrile | 27914-15-4.
  • Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 56, 39-47.
  • Biosynth. 3-(Phenylamino)propanenitrile | 1075-76-9 | BAA07576.
  • Wu, J. C., et al. (2009). Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. Journal of Hazardous Materials, 169(1-3), 492-497.
  • da Silva, J. C. P., et al. (2024). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology, 47(4), 404-415.
  • ResearchGate. Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer.
  • PubChem. 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile | C13H16N2O.
  • Al-Jubair, T., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364.
  • Patel, H. D., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies, 4(5), 05-09.
  • ResearchGate. (PDF) Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives.
  • CymitQuimica. CAS 1075-76-9: 3-(Phenylamino)propanenitrile.
  • ResearchGate. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor.
  • Wang, C., et al. (2022). Anticancer mechanisms and anticancer applications of AMPs. International Journal of Nanomedicine, 17, 155-179.
  • Platel, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(1), 573.
  • Barile, F. A., et al. (1994). In vitro cytotoxicity testing for prediction of acute human toxicity. Toxicology in Vitro, 8(4), 837-840.
  • Methylamine Supplier. This compound.
  • Rather, R. A., & Bhagat, M. (2018). Potential Anticancer Properties and Mechanisms of Action of Formononetin. Evidence-Based Complementary and Alternative Medicine, 2018, 7358496.
  • ResearchGate. Synthesis, biological evaluation, and molecular modeling of nitrile‐containing compounds: Exploring multiple activities as anti‐Alzheimer agents.
  • Arborpharmchem. (2024). Anticancer Drugs Mechanism of Action 7 Key Pathways to Disrupting Tumor Growth.
  • GARDP Revive. Structure-activity relationship (SAR).
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  • Echemi. 3-[Ethyl(4-formyl-3-methylphenyl)amino]propanenitrile Safety Data Sheets.
  • Si, Y., et al. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11, 1189312.
  • Drug Design Org. Structure Activity Relationships.
  • Li, W., et al. (2022). Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells. Molecules, 27(22), 8031.
  • Follador, R., et al. (2016). In Vitro Activity of 3 Commercial Bacteriophage Cocktails Against Salmonella and Shigella spp. Isolates of Human Origin. Infectious Diseases, 48(11-12), 845-852.
  • Khan, A., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6035.

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A Guide to the Reproducible Synthesis and Analysis of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Reproducibility

Synthesis Methodologies: A Comparative Overview

The primary and most direct route for the synthesis of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile is the cyanoethylation of N-ethyl-2-methyl-4-aminobenzaldehyde. This reaction, a classic example of a Michael addition, involves the addition of the secondary amine to the electron-deficient alkene of acrylonitrile.

Method 1: Base-Catalyzed Cyanoethylation

This is a widely adopted method for the cyanoethylation of amines. The reaction is typically catalyzed by a base, which deprotonates the amine to increase its nucleophilicity.

Causality Behind Experimental Choices:

  • Catalyst: A mild base like triethylamine or a stronger base such as sodium methoxide can be employed. The choice of base can influence the reaction rate and the potential for side reactions. Strong bases can promote the polymerization of acrylonitrile, a common impurity.

  • Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is often used to dissolve the reactants and facilitate the reaction.

  • Temperature: The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate, but excessive heat can lead to the formation of byproducts.

Potential Impurities and Side Reactions:

  • Bis-cyanoethylation: The addition of a second molecule of acrylonitrile to the nitrogen atom is a potential side reaction, especially if the amine is not sterically hindered.

  • Polymerization of Acrylonitrile: Acrylonitrile can polymerize in the presence of strong bases or high temperatures.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of N-ethyl-2-methyl-4-aminobenzaldehyde in the final product.

Method 2: Acetic Acid-Catalyzed Cyanoethylation

An alternative approach involves the use of a catalytic amount of a weak acid, such as acetic acid. This method can be advantageous in minimizing the polymerization of acrylonitrile.

Causality Behind Experimental Choices:

  • Catalyst: Acetic acid protonates the nitrile group of acrylonitrile, activating it towards nucleophilic attack by the amine.

  • Reaction Conditions: This method may require slightly higher temperatures or longer reaction times compared to the base-catalyzed approach.

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis

A detailed, step-by-step methodology for the base-catalyzed synthesis is provided below.

Materials:

  • N-ethyl-2-methyl-4-aminobenzaldehyde

  • Acrylonitrile

  • Triethylamine

  • Acetonitrile

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-ethyl-2-methyl-4-aminobenzaldehyde (1 equivalent) in acetonitrile.

  • Add triethylamine (0.1 equivalents) to the solution.

  • Slowly add acrylonitrile (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to 50-60°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction. A reverse-phase method is typically employed.

Recommended HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 30-70% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method is effective for separating the desired product from starting materials and potential byproducts. For mass spectrometry-compatible applications, formic acid can be used in place of phosphoric acid in the mobile phase.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized compound.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Aldehyde proton (-CHO): A singlet around 9.8 ppm.

  • Aromatic protons: Signals in the aromatic region (7.0-7.8 ppm).

  • Ethyl group (-CH₂CH₃): A quartet around 3.5 ppm and a triplet around 1.2 ppm.

  • Propanenitrile group (-CH₂CH₂CN): Two triplets around 3.8 ppm and 2.7 ppm.

  • Methyl group (-CH₃): A singlet around 2.3 ppm.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Aldehyde carbon (-CHO): A signal around 190 ppm.

  • Nitrile carbon (-CN): A signal around 118 ppm.

  • Aromatic carbons: Signals in the range of 110-150 ppm.

  • Ethyl and propanenitrile carbons: Signals in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The PubChem database provides a reference GC-MS spectrum for this compound.[2]

Expected Mass Spectrum (ESI+):

  • [M+H]⁺: m/z = 217.13, corresponding to the protonated molecule.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and analysis of this compound.

Synthesis_Analysis_Workflow Reactants N-ethyl-2-methyl-4-aminobenzaldehyde + Acrylonitrile Reaction Base-Catalyzed Cyanoethylation Reactants->Reaction Purification Column Chromatography Reaction->Purification Product Pure Product Purification->Product HPLC HPLC Purity Check Product->HPLC Product->HPLC NMR NMR Structural Confirmation Product->NMR MS MS Molecular Weight Verification Product->MS Final_Characterization Characterized Product

Caption: Workflow for the synthesis and analysis of the target compound.

Conclusion

The reproducible synthesis of this compound is achievable through a well-controlled cyanoethylation reaction. Careful selection of catalysts and reaction conditions is crucial to minimize byproduct formation. A multi-technique analytical approach, including HPLC, NMR, and MS, is essential for ensuring the identity and purity of the final product, thereby guaranteeing the reliability of subsequent research and development activities.

References

  • SIELC Technologies. (2018, February 16). Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-. Retrieved from [Link]

  • PubChem. 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile is foundational to discovery. However, our responsibility extends beyond synthesis and application to include the safe and environmentally conscious management of these materials from cradle to grave. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound (CAS No. 119-97-1), ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and chemical hazard data.

Hazard Profile and Immediate Safety Actions

Understanding the inherent risks of a compound is the cornerstone of its safe handling and disposal. This compound is classified with specific hazards that dictate the necessary precautions.

According to its Safety Data Sheet (SDS), this compound is not benign.[1][2] It is a warning-level hazard that can cause significant irritation upon contact.[1][2] The causality here is clear: the chemical's structure, incorporating an aromatic amine and a nitrile group, can interact with biological tissues, leading to irritation.

Table 1: GHS Hazard Summary for this compound | Hazard Class | Hazard Statement | Signal Word | Pictogram | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] | Warning |


|
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][2] | Warning |

|
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1][2] | Warning |

|
Essential Personal Protective Equipment (PPE)

Given the hazards, a robust PPE protocol is non-negotiable. This is your first and most critical line of defense.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Use nitrile rubber gloves (NBR) and a buttoned lab coat.[4] Contaminated clothing should be removed and laundered separately before reuse.[5]

  • Respiratory Protection: Handle this solid compound only in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust.[1][5][6]

The Core Disposal Principle: Professional Hazardous Waste Management

The single most important directive for the disposal of this compound is mandated by its safety profile: P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. [1][7][8]

Under no circumstances should this chemical or its solutions be poured down the sanitary sewer. [4][9] The nitrile functional group (-CN) and the aromatic amine structure present potential environmental toxicity. Improper disposal can lead to contamination of waterways and interfere with wastewater treatment processes. Therefore, all waste containing this compound must be collected, labeled, and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9]

Step-by-Step Waste Collection and Segregation Protocol

A systematic approach to waste collection prevents accidental chemical reactions within the waste container and ensures safe handling by disposal personnel.

Step 1: Designate a Hazardous Waste Container

  • Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap).

  • The container must be in good condition, free from leaks, and clearly labeled.

Step 2: Label the Container Correctly

  • Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS department.

  • Clearly write the full chemical name: "Waste this compound" and its CAS number: "119-97-1".

  • List all constituents, including any solvents used (e.g., "Methanol," "Ethyl Acetate").

Step 3: Segregate the Waste

  • Collect waste of this compound in its own designated container.

  • Crucially, do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases. [3][10] Mixing with incompatible materials can cause dangerous chemical reactions.[11]

Step 4: Accumulate Waste Safely

  • Keep the waste container tightly closed when not in use.[1][10]

  • Store the container in a designated satellite accumulation area within the lab, such as a secondary containment bin inside a ventilated cabinet.[1]

  • Arrange for pickup by your EHS office once the container is full or according to your institution's policies.

Managing Contaminated Materials and Empty Containers

Proper disposal extends to all materials that have come into contact with the chemical.

Protocol for Contaminated Labware and Disposables
  • Grossly Contaminated Items: Disposable items like gloves, weigh boats, or absorbent pads with visible solid contamination should be placed in a sealed, labeled plastic bag and disposed of in the solid hazardous waste stream for this compound.

  • Rinsable Labware (e.g., Glassware):

    • Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) in which the compound is soluble.[10]

    • This first rinsate is hazardous. It must be collected and added to your designated liquid hazardous waste container for this compound.

    • Repeat the rinse two more times (triple rinse). Subsequent rinsates can typically be collected in the same hazardous waste container.

    • After the triple rinse, the glassware can be washed normally.

Protocol for Empty Reagent Bottles

An "empty" container that held a hazardous chemical must be managed properly to be considered non-hazardous trash.[9]

  • Ensure all pourable contents have been removed and collected as hazardous waste.

  • Perform a triple rinse as described above, using a solvent capable of removing the residue.[9]

  • Collect all three rinses as hazardous waste.[9]

  • Once the container is triple-rinsed, deface or remove the original label to prevent confusion.[9] It may then be disposed of as regular laboratory glass or plastic waste, depending on its material.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS office.

  • Control and Contain: For a small, manageable spill, prevent its spread by using a chemical spill kit with absorbent pads or sand.

  • Personal Protection: Before cleaning, don the appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

  • Clean-Up:

    • Carefully sweep up the solid material. Avoid generating dust.[5]

    • Place the collected solid and all contaminated absorbent materials into a sealed container.

    • Label the container as "Spill Debris: this compound" and manage it as hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste generated from this compound.

DisposalWorkflow A Waste Generated (Pure solid, solution, or contaminated material) B Is the waste a liquid (e.g., reaction mixture, rinsate)? A->B C Is the waste a solid (e.g., excess reagent, spill debris)? A->C D Is it an 'empty' container or contaminated labware? A->D E Collect in a designated, labeled LIQUID hazardous waste container. B->E Yes F Collect in a designated, labeled SOLID hazardous waste container. C->F Yes G Perform Triple Rinse with appropriate solvent. D->G Yes J Arrange for disposal via Institutional EHS / Licensed Contractor E->J F->J H Collect ALL rinsate in liquid waste container. G->H I Dispose of decontaminated container/labware as non-hazardous waste. G->I After rinsing H->J

Caption: Decision workflow for proper waste segregation and disposal.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

  • This compound Product Information. Methylamine Supplier. [Link]

  • 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile Hazard Information. PubChem, National Center for Biotechnology Information. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Michigan State University. [Link]

  • Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-. SIELC Technologies. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

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Mastering the Safe Handling of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists working with novel compounds, a deep understanding of a molecule's reactivity and potential hazards is paramount to ensuring both personal safety and experimental integrity. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile (CAS No. 119-97-1), a compound with significant applications in organic synthesis. Our focus extends beyond mere procedural instructions, delving into the rationale behind each safety measure to empower you with the knowledge to work confidently and securely.

Hazard Profile: Understanding the Risks

This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2]

The signal word for this compound is Warning .[1][2] These classifications stem from the compound's chemical structure, which includes a nitrile group and an aldehyde, both of which can be reactive with biological tissues. The aromatic amine structure also warrants careful handling.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂O[2][3]
Molecular Weight216.28 g/mol [4][5]
AppearanceTypically a solid[4][5]
Melting Point64-67 °C[3]
Boiling Point418 °C at 760 mmHg[3]
Solubility in WaterLow[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of specific equipment is dictated by the potential routes of exposure—dermal, ocular, and respiratory.

Core PPE Requirements:
  • Hand Protection: Wear nitrile gloves. Nitrile provides a robust barrier against a wide range of organic compounds. Ensure gloves are regularly inspected for tears or punctures before use.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory to prevent contact with the eyes.[6] A face shield should be worn in situations where splashing is a significant risk.

  • Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.[7] For larger quantities or procedures with a higher risk of exposure, consider chemically resistant aprons or suits.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling Task Identified Assess Assess Potential Exposure Routes (Inhalation, Dermal, Ocular) Start->Assess Inhalation Inhalation Risk? Assess->Inhalation Dermal Dermal Contact Risk? Inhalation->Dermal No FumeHood Work in Fume Hood Inhalation->FumeHood Yes Ocular Ocular Splash Risk? Dermal->Ocular No Gloves Wear Nitrile Gloves Dermal->Gloves Yes Goggles Wear Safety Goggles Ocular->Goggles Yes End Proceed with Caution Ocular->End No FumeHood->Dermal LabCoat Wear Lab Coat Gloves->LabCoat LabCoat->Ocular FaceShield Add Face Shield Goggles->FaceShield High Risk Goggles->End Low Risk FaceShield->End

Caption: A workflow for selecting appropriate PPE based on risk assessment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4] The container should be kept tightly sealed to prevent moisture ingress and potential degradation.[4]

  • Segregation: Store separately from strong oxidizing agents and other incompatible materials to prevent hazardous chemical reactions.[4]

Handling and Use:
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have a spill kit readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use non-sparking tools to prevent ignition sources.[1][6]

  • Solution Preparation: When dissolving the solid, add the compound slowly to the solvent to avoid splashing. Due to its low aqueous solubility, common organic solvents like ethanol or acetone are typically used.[5]

  • Post-Handling: After use, thoroughly decontaminate all equipment and the work surface. Wash hands thoroughly with soap and water, even after wearing gloves.

Emergency Procedures:
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical attention.[1] Remove and launder contaminated clothing before reuse.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: If inhaled, move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response protocol.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Collection: All waste containing this compound, including contaminated consumables like gloves and weighing paper, should be collected in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1] Do not dispose of it down the drain or in regular trash. Adherence to local, state, and federal regulations is mandatory.

Diagram 2: Handling and Disposal Workflow

Handling_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol Start Start: Prepare for Handling Prepare Prepare Fume Hood and Workspace Start->Prepare Weigh Weigh and Transfer (in fume hood) Prepare->Weigh Use Use in Experiment Weigh->Use Decontaminate Decontaminate Workspace and Equipment Use->Decontaminate Collect Collect All Waste (Solid & Contaminated Items) Use->Collect Decontaminate->Collect Label Label Waste Container Clearly Collect->Label Store Store Waste Securely Label->Store Dispose Arrange for Professional Hazardous Waste Disposal Store->Dispose End End of Lifecycle Dispose->End

Caption: A step-by-step workflow for the handling and disposal of the compound.

By integrating these safety protocols and understanding the rationale behind them, you can effectively mitigate the risks associated with this compound, fostering a safer and more productive research environment.

References

  • Benchchem. (n.d.). 3-(Ethyl(4-formylphenyl)amino)propanenitrile | 27914-15-4.
  • Methylamine Supplier. (n.d.). This compound.
  • Echemi. (2019, July 15). 3-[Ethyl(4-formyl-3-methylphenyl)amino]propanenitrile Safety Data Sheets.
  • Echemi. (n.d.). 3-[Ethyl(3-methylphenyl)amino]propanenitrile SDS, 148-69-6 Safety Data Sheets.
  • PubChem. (n.d.). 3-(Ethyl(4-formyl-3-methylphenyl)amino)propiononitrile.
  • Methylamine Supplier. (n.d.). 3-[Ethyl(4-Formyl-3-Methylphenyl)Amino]Propanenitrile.
  • Guidechem. (n.d.). This compound 119-97-1.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.